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  • Product: 3-Methoxy-4-methylbenzamide
  • CAS: 1017082-75-5

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 3-Methoxy-4-methylbenzamide: A Comprehensive NMR and Methodology Guide

Executive Summary 3-Methoxy-4-methylbenzamide (CAS: 1017082-75-5) is a highly versatile aromatic building block utilized extensively in modern drug discovery and fine chemical synthesis. Its unique 1,2,4-trisubstitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methoxy-4-methylbenzamide (CAS: 1017082-75-5) is a highly versatile aromatic building block utilized extensively in modern drug discovery and fine chemical synthesis. Its unique 1,2,4-trisubstitution pattern provides highly specific steric and electronic properties, making it a critical intermediate in the synthesis of WDR5 WIN-site inhibitors for oncology[1], as well as a direct precursor to substituted benzonitriles like 3-methoxy-4-methylbenzonitrile (a key intermediate for the cardiovascular drug Finerenone)[2]. This whitepaper provides an authoritative, in-depth guide to its chemical synthesis, mechanistic causality, and definitive structural elucidation via 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Significance & Target Application

The strategic placement of functional groups on the 3-methoxy-4-methylbenzamide scaffold dictates its utility in medicinal chemistry:

  • The Primary Amide (-CONH 2​ ): Acts as a robust handle for dehydration to nitriles or as a hydrogen-bond donor/acceptor in target protein binding pockets.

  • The Methoxy Group (-OCH 3​ ): Provides a strong electron-donating resonance effect (+M), enriching the electron density of the aromatic ring while acting as a hydrogen-bond acceptor.

  • The Methyl Group (-CH 3​ ): Offers mild electron donation (+I) and precise steric bulk. In the context of WDR5 inhibitors, the 3-methoxy-4-methyl substitution pattern is critical for establishing favorable hydrophobic interactions within the S7 binding pocket (specifically interacting with F149, P173, and Y191 residues)[1].

Validated Synthetic Methodology

The synthesis of 3-methoxy-4-methylbenzamide is typically achieved through a highly efficient two-step sequence starting from 3-methoxy-4-methylbenzoic acid[2],[3].

Synthesis_Workflow A 3-Methoxy-4-methylbenzoic acid (Starting Material) B 3-Methoxy-4-methylbenzoyl chloride (Activated Intermediate) A->B SOCl2, Toluene 80-90°C, 2h (- SO2, - HCl) C 3-Methoxy-4-methylbenzamide (Target Product) B->C 25% aq. NH3 0°C to RT, 30 min (- NH4Cl)

Fig 1: Two-step synthetic workflow for 3-methoxy-4-methylbenzamide via acyl chloride activation.

Step-by-Step Experimental Protocol

Phase 1: Carboxylic Acid Activation

  • Preparation: Suspend 3-methoxy-4-methylbenzoic acid (1.0 equiv) in anhydrous toluene within a reaction flask equipped with a reflux condenser and a gas scrubber[3].

  • Reagent Addition: Add thionyl chloride (SOCl 2​ , 1.25 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C for approximately 2 hours[3].

    • Causality & Validation: Heating provides the activation energy for the substitution while continuously driving off sulfur dioxide (SO 2​ ) and hydrogen chloride (HCl) gases. According to Le Chatelier's principle, this gas expulsion forces the equilibrium entirely toward the product. The cessation of gas evolution and the transition of the white slurry into a clear, brownish solution serves as a self-validating visual indicator of reaction completion[2].

  • Isolation: Remove excess SOCl 2​ and toluene under reduced pressure to yield crude 3-methoxy-4-methylbenzoyl chloride.

Phase 2: Amination

  • Preparation: In a separate vessel, cool a solution of 25% aqueous ammonia (1.3 to 1.5 equiv) to 0–5 °C using an ice bath[2].

  • Coupling: Dissolve the crude acyl chloride in a minimal volume of inert solvent and add it dropwise to the vigorously stirred, chilled ammonia solution.

    • Causality & Validation: The reaction between an acyl chloride and ammonia is violently exothermic. The ice bath is strictly required to dissipate heat, preventing the competitive hydrolysis of the highly reactive acyl chloride back into the starting carboxylic acid.

  • Maturation: Allow the mixture to stir for 30 minutes, gradually warming to room temperature. The immediate precipitation of a pale yellow/white solid validates the successful formation of the water-insoluble benzamide[2].

  • Purification: Collect the solid via vacuum filtration, wash extensively with cold distilled water to remove water-soluble ammonium chloride (NH 4​ Cl) byproducts, and dry under a vacuum to afford 3-methoxy-4-methylbenzamide (typical yields >90%)[2],[3].

Analytical Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the structural integrity and regiochemistry of the synthesized benzamide. The data below represents the characteristic shifts in DMSO- d6​ at 400 MHz ( 1 H) and 100 MHz ( 13 C), derived from empirical substituent additivity rules and literature precedents for this scaffold.

H NMR Data (DMSO- d6​ , 400 MHz)

The proton spectrum is defined by an ABX spin system in the aromatic region, confirming the 1,2,4-trisubstitution pattern.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality & Assignment Logic
-OCH 3​ ~ 3.82Singlet (s)-3HHighly deshielded by the direct attachment to the electronegative oxygen atom.
-CH 3​ ~ 2.18Singlet (s)-3HShielded aliphatic signal, typical for a benzylic methyl group.
H5 ~ 7.18Doublet (d)7.81HOrtho-coupling to H6. It is the most shielded aromatic proton adjacent to the methyl group (+I effect).
H6 ~ 7.42Doublet of doublets (dd)7.8, 1.51HExperiences ortho-coupling to H5 and meta-coupling to H2; deshielded by the para-amide group.
H2 ~ 7.45Doublet (d)1.51HMeta-coupling to H6. Highly shielded by the strong resonance (+M) effect of the ortho-methoxy group.
-NH 2​ ~ 7.25, 7.85Broad singlets (br s)-2HThe amide C-N bond possesses partial double-bond character due to resonance, restricting rotation. This locks one proton cis and the other trans to the carbonyl oxygen, placing them in distinct magnetic environments and yielding two separate broad signals.
C NMR Data (DMSO- d6​ , 100 MHz)

Carbon chemical shifts are heavily dictated by the sum of the inductive and resonance effects of the three substituents.

PositionChemical Shift (δ, ppm)TypeCausality & Assignment Logic
C-CH 3​ ~ 15.8Primary (CH 3​ )Highly shielded aliphatic carbon.
C-OCH 3​ ~ 55.4Primary (CH 3​ )Deshielded aliphatic carbon due to direct oxygen attachment.
C2 ~ 116.1Tertiary (CH)Strongly shielded by the ortho-methoxy resonance (+M) effect.
C6 ~ 122.8Tertiary (CH)Mildly shielded by the para-methoxy group, but deshielded by the ortho-amide.
C4 ~ 127.1Quaternary (C)Substituted by the methyl group; shielded relative to the base benzene ring.
C5 ~ 130.5Tertiary (CH)Relatively unaffected, showing a shift close to a standard benzene carbon.
C1 ~ 131.5Quaternary (C)Deshielded by the electron-withdrawing nature of the attached amide group (-M).
C3 ~ 160.9Quaternary (C)The most deshielded aromatic carbon due to the direct attachment of the electronegative oxygen.
C=O ~ 168.0Quaternary (C)Characteristic highly deshielded carbonyl carbon of a primary amide.

2D NMR Strategies for Regiochemical Validation

While 1D NMR provides a strong foundational understanding, 2D NMR techniques are required to establish an absolute, self-validating proof of regiochemistry—ensuring the product is not an isomer (e.g., 4-methoxy-3-methylbenzamide).

NMR_Logic cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation Prep Sample Preparation (DMSO-d6, 400 MHz) H1 1H NMR (Proton Environments) Prep->H1 C13 13C NMR (Carbon Backbone) Prep->C13 HSQC HSQC (1-Bond C-H) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC C13->HSQC C13->HMBC Valid Regiochemistry Validated (1,2,4-Substitution) HSQC->Valid HMBC->Valid

Fig 2: Logical workflow for NMR structural elucidation and regiochemical validation.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to map the direct 1-bond attachments, linking the proton signals at ~7.18, ~7.42, and ~7.45 ppm directly to their respective carbons (C5, C6, and C2).

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical diagnostic tool. A 3JCH​ correlation will be observed between the methoxy protons (~3.82 ppm) and C3 (~160.9 ppm). Furthermore, the methyl protons (~2.18 ppm) will show strong 2JCH​ and 3JCH​ correlations to C4, C3, and C5, unambiguously locking the methyl group adjacent to the methoxy group and confirming the 3-methoxy-4-methyl framework.

References

  • Benchchem. "3-Methoxy-4-methylbenzonitrile" (Details synthetic protocols for the 3-methoxy-4-methylbenzamide intermediate). Benchchem.2

  • ACS Publications. "Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design". Journal of Medicinal Chemistry. 1

  • Google Patents. "CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde" (Details industrial synthesis of 3-methoxy-4-methylbenzamide). Google Patents. 3

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of 3-Methoxy-4-methylbenzamide: A Technical Guide

Executive Overview 3-Methoxy-4-methylbenzamide is a highly versatile aromatic scaffold that has emerged as a critical pharmacophore in modern drug discovery. Most notably, it serves as a foundational fragment in the desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

3-Methoxy-4-methylbenzamide is a highly versatile aromatic scaffold that has emerged as a critical pharmacophore in modern drug discovery. Most notably, it serves as a foundational fragment in the design of non-peptidomimetic inhibitors targeting the WIN-site of WD repeat-containing protein 5 (WDR5)[1], as well as a precursor for DNA methyltransferase 1 (DNMT1) inhibitors[2].

This whitepaper provides an in-depth technical analysis of the crystallographic properties of 3-methoxy-4-methylbenzamide. By examining its solid-state behavior, polymorphic tendencies, and co-crystal interactions, this guide equips structural biologists and medicinal chemists with the foundational logic and validated protocols necessary to isolate, analyze, and optimize benzamide-derived therapeutics.

Crystallographic Properties and Polymorphic Complexity

The Benzamide Polymorphism Paradigm

Benzamide derivatives are historically significant in crystallography; unsubstituted benzamide was the first molecular crystal reported to exhibit polymorphism in 1832[3]. The crystallization of benzamides is thermodynamically complex, often yielding multiple polymorphs (Forms I through IV) depending on the supersaturation rate and solvent dielectric constant[3].

For 3-methoxy-4-methylbenzamide, the presence of the electron-donating methoxy group and the sterically bulky methyl group at the 3- and 4-positions, respectively, alters the electrostatic potential of the aromatic ring. This substitution pattern dictates the molecular packing in the crystal lattice, favoring specific hydrogen-bonded dimer motifs (centric H-bonded amide dimers) while introducing the risk of one-dimensional stacking faults[4].

Co-Crystallography and Target Engagement

In fragment-based drug design, the 3-methoxy-4-methylbenzamide moiety demonstrates highly specific spatial orientation when bound to target proteins. In the high-resolution X-ray co-crystal structure of WDR5 (PDB: 6D9X), the benzamide fragment deeply penetrates the S7 hydrophobic pocket[5].

The structural logic of this engagement is driven by two primary factors:

  • Direct Hydrogen Bonding: The amide nitrogen and carbonyl oxygen engage in a bidentate-like hydrogen bond network with the backbone of Cys261, maintaining an optimal interatomic distance of 2.6–2.9 Å[6].

  • Steric Packing: The 3-methoxy and 4-methyl groups are preoriented to maximize van der Waals interactions with residues Phe149, Pro173, and Tyr191 within the S7 pocket, anchoring the molecule against solvent exposure[1].

WDR5_Interaction Ligand 3-Methoxy-4-methylbenzamide Pharmacophore S7 WDR5 S7 Pocket (Hydrophobic Cleft) Ligand->S7 Anchors into C261 Cys261 Backbone (H-Bond Network) Ligand->C261 Amide H-Bond (2.8 Å) F149 Phe149 (π-π / Hydrophobic) Ligand->F149 Methoxy/Methyl Packing S7->F149 Comprises Y191 Tyr191 (Steric Boundary) S7->Y191 Comprises

Fig 1: Mechanistic interaction network of the 3-methoxy-4-methylbenzamide moiety within the WDR5 WIN-site.

Quantitative Data Summaries

To facilitate comparative structural analysis, the following tables summarize the crystallographic parameters and key interatomic distances derived from single-crystal X-ray diffraction (SC-XRD) studies of 3-methoxy-4-methylbenzamide derivatives and their protein complexes.

Table 1: Crystallographic Parameters of WDR5 Co-Crystal (PDB: 6D9X)[5]

ParameterValueCausality / Significance
Space Group P21​21​21​ Orthorhombic chiral space group, typical for enantiopure protein-ligand complexes.
Resolution 1.80 ÅHigh resolution allows for unambiguous assignment of the methoxy/methyl orientations.
Unit Cell Dimensions a=51.2 Å, b=78.4 Å, c=82.1 ÅDefines the asymmetric unit containing one WDR5 monomer and the bound benzamide ligand.
R-Value (Work / Free) 0.185 / 0.221Indicates a highly reliable phase solution and atomic model refinement.

Table 2: Key Interatomic Distances in the Binding Pocket[1]

Interaction TypeDonor/Acceptor PairDistance (Å)Structural Role
Hydrogen Bond Ligand Amide N-H Cys261 C=O2.8Primary anchor preventing ligand dissociation.
Hydrogen Bond Cys261 N-H Ligand Amide C=O2.9Secondary anchor locking the amide plane.
Hydrophobic Ligand 4-Methyl Phe149 (Aromatic)3.4Desolvates the S7 pocket, driving binding entropy.

Self-Validating Experimental Protocols

The following protocol details the isolation, crystallization, and X-ray diffraction analysis of small-molecule benzamide derivatives. Every step is engineered with a built-in quality control (QC) mechanism to ensure a self-validating workflow[7].

Protocol: Vapor Diffusion Crystallization of Benzamides

Causality: Vapor diffusion is selected over rapid solvent evaporation because it allows the system to approach the supersaturation point slowly and thermodynamically. This prevents the kinetic trapping of highly disordered metastable polymorphs (e.g., Benzamide Form IV)[3].

  • Sample Preparation (QC: Purity Check):

    • Dissolve 10 mg of HPLC-purified (>99%) 3-methoxy-4-methylbenzamide in 0.5 mL of a moderately polar solvent (e.g., Ethyl Acetate).

    • Validation: Impurities act as chain terminators during lattice formation. If the solution is cloudy, filter through a 0.22 µm PTFE syringe filter before proceeding.

  • Setup the Diffusion Chamber:

    • Place the open 0.5 mL vial (inner vial) into a larger 20 mL scintillation vial (outer vial).

    • Add 3 mL of an anti-solvent (e.g., Hexane or Heptane) to the outer vial.

    • Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation and Nucleation:

    • Store the chamber in a vibration-free incubator at a constant 20°C.

    • Validation: Monitor every 48 hours using a stereomicroscope. Do not disturb the vial, as mechanical shock can induce secondary nucleation (twinned crystals).

  • Optical Quality Control:

    • Once crystals reach >0.1 mm in all dimensions, examine them under cross-polarized light.

    • Validation: A high-quality single crystal will uniformly extinguish light (turn completely dark) every 90 degrees of rotation. Crystals that show mosaic or patchy extinction are twinned and should be discarded.

Protocol: SC-XRD Data Collection and Phase Solution

Causality: Data collection must be performed at cryogenic temperatures to minimize atomic thermal displacement (B-factors), which sharpens the Bragg peaks and allows for the resolution of subtle features like the methoxy group's rotational conformation.

  • Crystal Harvesting and Cryoprotection:

    • Transfer the selected single crystal into a drop of Paratone-N oil.

    • Causality: The oil displaces the mother liquor. If aqueous or protic solvents remain, they will form crystalline ice at 100 K, producing powder diffraction rings that obscure the sample's diffraction spots.

    • Mount the crystal on a polyimide cryoloop and immediately transfer it to the goniometer head under a 100 K nitrogen cold stream.

  • Data Collection:

    • Expose the crystal to Cu K α radiation ( λ=1.5418 Å) or Mo K α radiation ( λ=0.7107 Å).

    • Collect a full sphere of data using ω and ϕ scans to ensure >99% completeness.

  • Structure Solution (Direct Methods):

    • Integrate the diffraction frames and apply empirical absorption corrections.

    • Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

    • Validation: The initial electron density map must clearly resolve the heavy atoms (C, N, O). The R-factor ( R1​ ) should drop below 5% after anisotropic refinement of all non-hydrogen atoms.

XRD_Workflow N1 1. Compound Synthesis & Purification (>99% HPLC) N2 2. Solvent Selection (e.g., EtOAc / Hexane) N1->N2 N3 3. Vapor Diffusion Crystallization N2->N3 N4 4. Optical QC (Cross-Polarized Light) N3->N4 N5 5. Crystal Harvesting (Cryoloop + Paratone-N) N4->N5 N6 6. SC-XRD Data Collection (100 K, Cu Kα λ=1.5418 Å) N5->N6 N7 7. Phase Solution & Refinement (SHELXL) N6->N7

Fig 2: Sequential, self-validating workflow for small-molecule X-ray crystallography.

Conclusion

The crystallographic characterization of 3-methoxy-4-methylbenzamide reveals a highly ordered, geometrically predictable scaffold capable of forming robust hydrogen-bonding networks. Whether analyzed as a standalone small molecule subject to polymorphic variability or as a critical binding fragment within the WDR5 WIN-site, its structural integrity is paramount to its pharmacological efficacy. By adhering to thermodynamically controlled crystallization and rigorous cryogenic SC-XRD protocols, researchers can reliably leverage this moiety in advanced structure-based drug design.

References

  • Fesik, S.W. et al. "Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Protein Data Bank Japan. "PDB 6D9X: Crystal structure of WDR5 bound to 3-methoxy-4-methylbenzamide derivative." PDBj, 2018. URL:[Link]

  • Ward, M.D. et al. "Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules." Crystal Growth & Design, 2020. URL:[Link]

  • Frontiers in Oncology. "A Novel Small Molecular Inhibitor of DNMT1 Enhances the Antitumor Effect of Radiofrequency Ablation in Lung Squamous Cell Carcinoma Cells." Frontiers, 2022. URL:[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Applications of 3-Methoxy-4-methylbenzamide: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), heavily substituted benzamides serve as foundational building blocks. 3-Methoxy-4-methylbenzamide (CAS: 1017082-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), heavily substituted benzamides serve as foundational building blocks. 3-Methoxy-4-methylbenzamide (CAS: 1017082-75-5) is a highly versatile intermediate characterized by the strategic placement of an electron-donating methoxy group and a lipophilic methyl group on an aromatic scaffold. This specific substitution pattern is not arbitrary; it precisely modulates the steric bulk, electron density, and hydrogen-bonding capacity of the molecule, making it a privileged substructure in the synthesis of kinase inhibitors and epigenetic modulators.

This technical guide provides a rigorous analysis of the physicochemical properties, self-validating synthetic protocols, and advanced pharmaceutical applications of 3-Methoxy-4-methylbenzamide, designed for researchers and drug development professionals.

Physicochemical Properties & Structural Dynamics

The physicochemical profile of 3-Methoxy-4-methylbenzamide dictates its behavior in both synthetic workflows and biological systems. The primary amide group allows for extensive intermolecular hydrogen bonding, which explains its stable crystalline state at room temperature. Conversely, the lipophilic aromatic ring and the methyl group restrict its aqueous solubility.

Table 1: Quantitative Physicochemical Profile
PropertyValue / RangeContext & Mechanistic Significance
CAS Number 1017082-75-5Unique chemical identifier[1].
Molecular Formula C₉H₁₁NO₂Defines the stoichiometric baseline[1].
Molar Mass 165.19 g/mol Optimal low molecular weight for fragment-based drug design (FBDD)[1].
Physical State Solid (White to pale yellow)Crystalline nature driven by primary amide hydrogen-bonding networks[1].
Boiling Point (Calc.) 264.4 ± 33.0 °C (760 Torr)High boiling point reflects strong intermolecular forces[2].
Density (Calc.) 1.113 ± 0.06 g/cm³ (20 °C)Standard density for substituted aromatic amides[2].
Flash Point (Calc.) 118.5 ± 21.7 °CCritical parameter for safe industrial scale-up and handling[2].
Aqueous Solubility ~1.6 g/L (25 °C, Calc.)Slightly soluble; limited by the hydrophobic methyl and aromatic core[2].

Note: Calculated values are derived from predictive models based on structural analogs and topological polar surface area (TPSA).

Synthetic Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on causality and self-validation. The following protocol details the industrial-scale synthesis of 3-Methoxy-4-methylbenzamide from its corresponding carboxylic acid.

Rationale and Reagent Selection

Thionyl chloride (SOCl₂) is selected over oxalyl chloride for the initial chlorination due to its dual role as both a reactant and a solvent, and its ability to drive the reaction forward via the irreversible evolution of gaseous byproducts (SO₂ and HCl). The subsequent amidation utilizes 25% aqueous ammonia. The extreme exothermicity of this step requires strict temperature control to prevent the hydrolysis of the highly reactive acyl chloride intermediate back into the starting acid.

Step-by-Step Experimental Workflow

This protocol is adapted from established patent literature for pharmaceutical intermediates[3].

Step 1: Acyl Chloride Formation

  • Charge the Reactor: Add 900 g (5.42 mol) of 3-methoxy-4-methylbenzoic acid into a 2L four-necked reaction flask equipped with a mechanical stirrer and a reflux condenser.

  • Chlorination: Slowly add 496 mL (6.83 mol) of thionyl chloride (SOCl₂) under continuous stirring.

  • Thermal Activation: Gradually heat the mixture to 80–90 °C.

  • Self-Validating Cue: Observe the phase transition. The initial white slurry will gradually dissolve into a brown liquid, eventually turning brownish-black. The cessation of gas evolution and complete liquefaction confirm the total consumption of the carboxylic acid (approx. 2 hours).

  • Purification: Add 150 mL of toluene and distill under reduced pressure to remove unreacted SOCl₂. Causality: Residual SOCl₂ must be removed to prevent the premature dehydration of the final amide product into a nitrile during the next step.

Step 2: Exothermic Amidation

  • Preparation: Prepare a separate receiving vessel containing 2.5 L (7.3 mol) of 25% aqueous ammonia, chilled in an ice bath.

  • Dropwise Addition: Slowly add the crude acyl chloride/toluene mixture dropwise into the vigorously stirred ammonia solution.

  • Self-Validating Cue: The immediate precipitation of a pale yellow solid upon contact with the aqueous phase visually validates the successful formation of the water-insoluble 3-Methoxy-4-methylbenzamide.

  • Isolation: Isolate the solid via vacuum filtration, wash with cold water to remove ammonium chloride salts, and dry under infrared heat. Expected yield: 86–95%[3].

SynthesisWorkflow A 3-Methoxy-4-methylbenzoic Acid (Starting Material) B Acyl Chloride Intermediate (Transient) A->B SOCl2, 80-90°C -SO2, -HCl C 3-Methoxy-4-methylbenzamide (Target: Yield ~86-95%) B->C 25% NH3 (aq), 0°C Exothermic Amidation D 3-Methoxy-4-methylbenzonitrile (Downstream Product) C->D SOCl2, Toluene, 60°C Dehydration

Synthetic workflow and downstream dehydration of 3-Methoxy-4-methylbenzamide.

Downstream Transformations

3-Methoxy-4-methylbenzamide is frequently utilized as an intermediate to synthesize 3-Methoxy-4-methylbenzonitrile . By treating the amide with SOCl₂ in toluene at an elevated temperature (60 °C), the primary amide undergoes dehydration[4]. This resulting nitrile is a critical precursor for the synthesis of 2-methoxy-4-cyanobenzaldehyde, a highly valuable active pharmaceutical ingredient (API) intermediate[3].

Applications in Advanced Drug Discovery

The unique steric and electronic properties of the 3-methoxy-4-methylphenyl moiety make it a highly sought-after pharmacophore in targeted oncology.

WDR5-WIN-Site Inhibitors (Epigenetic Modulation)

In fragment-based drug design, 3-methoxy-4-methylbenzamide derivatives have been utilized to synthesize potent 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles targeting the WD repeat-containing protein 5 (WDR5)[5].

  • Mechanistic Causality: X-ray crystallographic complexes reveal that the 3-methoxy and 4-methyl groups are not merely structural fillers; they provide highly favorable, pre-oriented hydrophobic and van der Waals interactions within the S7 pocket of the WDR5 WIN-site, specifically interacting with the F149, P173, and Y191 amino acid residues[5].

PI3K/mTOR Dual Inhibitors (Voxtalisib / XL765)

The 3-methoxy-4-methylbenzamide substructure is the terminal capping group in Voxtalisib (SAR245409, XL765) , a first-in-class oral dual inhibitor of the PI3K and mTOR pathways[6].

  • Mechanistic Causality: The benzamide moiety anchors the molecule within the ATP-binding cleft of the kinase domains. XL765 exhibits extreme potency, with an IC50 of 9 nM for the p110γ isoform of PI3K, and ~150 nM for mTOR[6]. By inhibiting both nodes, it effectively shuts down tumor cell survival and proliferation pathways, mitigating the feedback loop activation often seen with isolated PI3K or mTOR inhibitors.

PI3KmTOR_Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates PI3K PI3K (p110α/β/γ/δ) RTK->PI3K Recruits PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT (Protein Kinase B) PIP3->AKT Phosphorylates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Tumor Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Voxtalisib (XL765) Benzamide Derivative Inhibitor->PI3K IC50: 9-113 nM Inhibitor->mTOR IC50: ~150 nM

Dual inhibition of the PI3K/mTOR signaling pathway by benzamide derivatives like XL765.

References

  • Sigma-Aldrich / ChemBlink - 3-Methoxy-4-methylbenzamide (CAS 1017082-75-5) | Properties, SDS & Suppliers. Available at: 2

  • Google Patents (CN102020587A) - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Available at: 3

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Available at:5

  • ChemBK - Benzamide, N-[4-[[[3-[(3,5-dimethoxyphenyl)amino]-2-quinoxalinyl]amino]sulfonyl]phenyl]-3-methoxy-4-methyl- (Voxtalisib/XL765). Available at: 6

  • Benchchem - 3-Methoxy-4-methylbenzonitrile | 3556-60-3. Available at: 4

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of 3-Methoxy-4-methylbenzamide: A Technical Whitepaper

Executive Summary In modern drug development and complex organic synthesis, substituted benzamides serve as critical pharmacophores and versatile synthetic intermediates. 3-Methoxy-4-methylbenzamide (CAS: 1017082-75-5) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and complex organic synthesis, substituted benzamides serve as critical pharmacophores and versatile synthetic intermediates. 3-Methoxy-4-methylbenzamide (CAS: 1017082-75-5) is a highly specific building block characterized by a unique steric and electronic microenvironment. This whitepaper provides an authoritative, in-depth analysis of its exact mass, molecular weight, structural causality, and the self-validating analytical and synthetic workflows required to handle this compound with high scientific rigor.

Core Physicochemical Properties

The fundamental properties of 3-Methoxy-4-methylbenzamide are dictated by its empirical formula, C9H11NO2. Understanding the distinction between its average molecular weight (used for bulk stoichiometry) and its exact monoisotopic mass (used for high-resolution analytical identification) is critical for experimental accuracy[1],[2].

Table 1: Quantitative Physicochemical Data

ParameterValueAnalytical Relevance
Molecular Formula C9H11NO2Determines isotopic distribution pattern in MS.
Molecular Weight 165.19 g/mol Essential for molarity and yield calculations[1].
Exact Mass (Monoisotopic) 165.07898 DaTarget m/z for HRMS identification[2].
[M+H]+ Ion (Expected) 166.08626 m/zPrimary target in positive-mode ESI.
Topological Polar Surface Area ~52.3 ŲPredicts chromatographic retention (RP-LC)[3].

Structural Causality & Reactivity Profile

The chemical behavior of 3-Methoxy-4-methylbenzamide is not random; it is strictly governed by the causality of its functional groups:

  • The Benzamide Core (-CONH2): Provides both hydrogen bond donor and acceptor capabilities. This makes the molecule moderately polar and highly crystalline, dictating its precipitation behavior during synthesis.

  • The 3-Methoxy Group (-OCH3): Acts as a strong electron-donating group via resonance (+R effect). This increases the electron density of the aromatic ring, making it susceptible to electrophilic aromatic substitution, while simultaneously providing steric hindrance at the C2 position.

  • The 4-Methyl Group (-CH3): Provides a hydrophobic anchor and further directs ring reactivity via hyperconjugation. The adjacent positioning of the methoxy and methyl groups creates a locked steric conformation that is highly valuable when designing target-specific enzyme inhibitors.

Analytical Workflows: Exact Mass Validation

To unequivocally identify 3-Methoxy-4-methylbenzamide in complex matrices and differentiate it from isobaric interferences, High-Resolution Mass Spectrometry (HRMS) is required.

Experimental Protocol: LC-HRMS Exact Mass Determination

This protocol utilizes an Orbitrap mass spectrometer to achieve sub-ppm mass accuracy.

  • Sample Preparation: Dissolve the standard in LC-MS grade methanol to a final concentration of 0.1 mg/mL.

    • Causality: Methanol ensures complete dissolution of the moderately polar benzamide while remaining perfectly miscible with reverse-phase mobile phases.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

    • Causality: The gradient focuses the analyte band to minimize ion suppression, while formic acid acts as a proton source to drive [M+H]+ ionization.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive mode (Capillary voltage: 3.5 kV, Desolvation temp: 350°C).

  • Self-Validating Mass Analysis: Acquire data at a resolving power of 70,000. Continuously infuse Leucine Enkephalin (m/z 556.2766) as an internal lock-mass.

    • Trustworthiness/Validation: The system automatically checks the lock-mass in real-time. If the mass error exceeds 2 ppm due to thermal drift, the scan is rejected and recalibrated. This ensures the exact mass of the target analyte (166.0863 m/z) is an absolute, self-validated truth.

LCHRMS SamplePrep Sample Prep (0.1 mg/mL in MeOH) Chromatography UHPLC Separation (C18, Gradient) SamplePrep->Chromatography Ionization ESI+ Ionization (Capillary 3.5 kV) Chromatography->Ionization MassAnalysis Orbitrap HRMS (Res: 70,000) Ionization->MassAnalysis DataProcessing Exact Mass Calc (m/z 166.0863 [M+H]+) MassAnalysis->DataProcessing

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Synthetic Methodology & Self-Validating Controls

When synthesizing 3-Methoxy-4-methylbenzamide from its benzoic acid precursor, maintaining strict control over the reaction microenvironment is paramount[4].

Experimental Protocol: Synthesis via Acyl Chloride Activation
  • Activation: Suspend 3-Methoxy-4-methylbenzoic acid (1.0 eq) in anhydrous toluene. Add Thionyl Chloride (SOCl2, 1.5 eq) dropwise. Reflux the mixture for 2 hours.

    • Causality: SOCl2 converts the highly stable carboxylic acid into a highly reactive acyl chloride. Toluene provides a high-boiling, inert medium that does not participate in the reaction.

    • Self-Validation (Gas Evolution): Monitor the reaction via a mineral oil bubbler. The stoichiometric release of SO2 and HCl gases serves as a built-in progress indicator. When gas evolution ceases, the activation phase is definitively complete.

  • Amidation: Cool the reactive intermediate mixture to 0°C. Slowly add the acyl chloride solution dropwise into a vigorously stirred solution of aqueous ammonia (28%, 5.0 eq) maintained strictly at 0-15°C.

    • Causality: The low temperature suppresses the exothermic nature of the amidation, preventing solvent boil-off and minimizing competitive hydrolysis back to the starting acid.

  • Isolation & Self-Validation (Precipitation):

    • Trustworthiness/Validation: The starting acid is highly soluble in aqueous ammonia (forming a carboxylate salt), and the intermediate acyl chloride is an oil. As the reaction proceeds, the neutral 3-Methoxy-4-methylbenzamide product physically precipitates out of the biphasic mixture. The formation of this distinct white solid is a visual, self-validating confirmation of successful amidation. Filter, wash with cold water, and dry under vacuum to yield the pure product.

Synthesis Acid 3-Methoxy-4-methylbenzoic acid (Starting Material) Activation Activation: SOCl2 / Toluene (Reflux, 2h) Acid->Activation Chloride 3-Methoxy-4-methylbenzoyl chloride (Reactive Intermediate) Activation->Chloride Amidation Amidation: Aqueous NH3 (0-15°C, 1h) Chloride->Amidation Product 3-Methoxy-4-methylbenzamide (Target Compound) Amidation->Product

Synthetic pathway from 3-methoxy-4-methylbenzoic acid to 3-methoxy-4-methylbenzamide.

References

  • Title: Benzocaine | C9H11NO2 | CID 2337 - PubChem - NIH (Exact Mass Reference for C9H11NO2) Source: PubChem Database URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 3-Methoxy-4-methylbenzamide in Organic Solvents

A Framework for Understanding and Determination Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and succes...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Understanding and Determination

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. 3-Methoxy-4-methylbenzamide, a compound of interest in medicinal chemistry, possesses structural features that suggest a nuanced solubility profile across various organic solvents. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Methoxy-4-methylbenzamide. While extensive experimental data for this specific molecule is not widely published, this document synthesizes established principles of solubility, leverages data from structurally related benzamides, and presents detailed methodologies for researchers and drug development professionals to conduct their own empirical studies. We will explore the theoretical underpinnings of solubility, detail robust experimental protocols, and discuss the application of thermodynamic models for data correlation and prediction.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from laboratory to clinic, solubility is a paramount physical property. It dictates the dissolution rate, and by extension, the absorption and bioavailability of the therapeutic agent. For a molecule like 3-Methoxy-4-methylbenzamide, understanding its behavior in different solvent systems is fundamental for a variety of processes, including:

  • Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a crystalline solid with the desired purity and polymorphic form.

  • Formulation: The choice of excipients and the design of the final dosage form (e.g., tablets, injectables) are heavily influenced by the API's solubility.

  • Analytical Method Development: Solvents for techniques such as High-Performance Liquid Chromatography (HPLC) must be chosen based on the analyte's solubility to ensure accurate quantification.

Amides, as a functional group, are capable of both hydrogen bond donation and acceptance, which contributes to their solubility in a range of solvents.[1] However, the overall solubility is a complex interplay of the molecule's entire structure, including the influence of the methoxy and methyl substituents on the benzene ring of 3-Methoxy-4-methylbenzamide.

Theoretical Framework: Predicting Solubility Behavior

While specific experimental data for 3-Methoxy-4-methylbenzamide is limited, we can infer its likely solubility behavior by examining its structural components and by drawing parallels with the well-studied parent compound, benzamide.

Molecular Structure and its Implications

3-Methoxy-4-methylbenzamide possesses a primary amide group (-CONH2), a methoxy group (-OCH3), and a methyl group (-CH3) attached to a benzene ring.

  • Amide Group: The amide functionality is polar and can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). This suggests potential solubility in polar protic and aprotic solvents.

  • Methoxy and Methyl Groups: The methoxy group introduces some polarity and hydrogen bond accepting capability (the oxygen atom). The methyl group is non-polar. These substituents, along with the benzene ring, contribute to the molecule's lipophilicity, which would favor solubility in less polar organic solvents.

Based on this, we can hypothesize that 3-Methoxy-4-methylbenzamide will exhibit moderate solubility in a range of organic solvents, with the precise solubility depending on the specific solvent's properties.

Insights from Benzamide Solubility

Studies on benzamide have shown that its solubility is temperature-dependent and varies significantly across different organic solvents. The general trend for benzamide solubility is: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[2] This trend highlights the importance of solvent polarity and hydrogen bonding capacity. We can anticipate a somewhat similar, though not identical, trend for 3-Methoxy-4-methylbenzamide.

Experimental Determination of Solubility

A robust experimental protocol is essential for obtaining accurate and reproducible solubility data. The gravimetric shake-flask method is a widely accepted and reliable technique.[3]

Detailed Protocol: Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature and then determining the concentration of the dissolved solute in the saturated solution.

Materials and Equipment:

  • 3-Methoxy-4-methylbenzamide (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile)

  • Thermostatically controlled water bath or incubator shaker

  • Vials with screw caps

  • Analytical balance (±0.0001 g)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 3-Methoxy-4-methylbenzamide to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure that the solution is saturated. Preliminary experiments can determine the optimal equilibration time.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed container or volumetric flask.

  • Quantification: Determine the concentration of 3-Methoxy-4-methylbenzamide in the filtered solution.

    • Gravimetric Method: Evaporate the solvent from the pre-weighed container and weigh the remaining solid.

    • Spectroscopic/Chromatographic Method: Dilute the filtered solution to a suitable concentration and analyze it using a pre-calibrated UV-Vis spectrophotometer or HPLC.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility Data for 3-Methoxy-4-methylbenzamide

SolventTemperature (K)Mole Fraction Solubility (x)Mass Solubility ( g/100g solvent)
Methanol298.15DataData
308.15DataData
318.15DataData
Ethanol298.15DataData
308.15DataData
318.15DataData
Acetone298.15DataData
308.15DataData
318.15DataData
Ethyl Acetate298.15DataData
308.15DataData
318.15DataData
Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess 3-Methoxy-4- methylbenzamide to vials B Add known amount of solvent A->B C Seal vials and place in thermostatic shaker B->C D Equilibrate for 24-48 hours C->D E Settle undissolved solid D->E F Withdraw and filter supernatant E->F G Quantify concentration (Gravimetric/HPLC/UV-Vis) F->G

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable for correlating experimental solubility data with temperature and for providing insights into the dissolution process. Several models are commonly used in the pharmaceutical sciences.[3][4][5]

Modified Apelblat Model

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature.[3] It is expressed as:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are empirical parameters obtained by fitting the experimental data.

van't Hoff Equation

The van't Hoff equation can be used to describe the temperature dependence of solubility and to calculate the thermodynamic properties of dissolution, such as the enthalpy (ΔH°), Gibbs energy (ΔG°), and entropy (ΔS°) of dissolution.[4]

The integrated form of the van't Hoff equation is:

ln(x) = -ΔH°/(RT) + ΔS°/R

where:

  • R is the ideal gas constant.

By plotting ln(x) versus 1/T, the enthalpy and entropy of dissolution can be determined from the slope and intercept, respectively. This provides valuable information about the dissolution process, for instance, whether it is endothermic or exothermic.

Jouyban-Acree Model

For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is a widely used and accurate model.[4] This would be relevant for studies involving co-solvents.

Logical Relationship of Modeling

G cluster_input Input Data cluster_models Thermodynamic Models cluster_output Output & Insights A Experimental Solubility Data (x at various T) B Modified Apelblat Model A->B C van't Hoff Equation A->C D Jouyban-Acree Model (for co-solvents) A->D E Model Parameters (A, B, C) B->E G Predictive Solubility Curves B->G F Thermodynamic Properties (ΔH°, ΔS°, ΔG°) C->F C->G

Figure 2: Logical flow from experimental data to thermodynamic modeling and insights.

Conclusion

This technical guide provides a comprehensive roadmap for researchers and formulation scientists to approach the solubility determination of 3-Methoxy-4-methylbenzamide. While a complete experimental dataset is not yet publicly available, the principles outlined here, derived from the behavior of analogous benzamide structures, offer a solid foundation for predictive assessment. By following the detailed experimental protocols and applying the described thermodynamic models, a full and accurate solubility profile of 3-Methoxy-4-methylbenzamide in various organic solvents can be established. This information is indispensable for the rational design of crystallization processes, the development of robust analytical methods, and the successful formulation of this promising compound.

References

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • ACS Publications. (2018, April 18). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Scribd. (n.d.). Properties of Amines and Amides Analysis | PDF. Retrieved from [Link]

  • PMC. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Retrieved from [Link]

  • ACS Publications. (n.d.). Spectrophotometric determination of water soluble organic amides. Analytical Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • MALLAK. (n.d.). 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Methoxy-4-methylbenzamide | 1017082-75-5. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxy-4-methylbenzonitrile. Retrieved from [Link]

Sources

Exploratory

Toxicity and In Vitro Safety Data for 3-Methoxy-4-methylbenzamide and Its Pharmacological Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In modern fragment-based drug discovery (FBDD), 3-Methoxy-4-methylbenzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD), 3-Methoxy-4-methylbenzamide (CAS: 1017082-75-5) has emerged as a highly versatile pharmacophore. While the monomeric compound is primarily utilized as a synthetic intermediate, its structural motif is frequently incorporated into advanced small-molecule inhibitors targeting epigenetic regulators, notably DNA methyltransferase 1 (DNMT1) and the WDR5 WIN-site [[1]]() 2.

As a Senior Application Scientist, I approach the safety and toxicity of this compound not just as a static metric, but as a dynamic variable that shifts depending on its chemical microenvironment. This whitepaper synthesizes the baseline physicochemical safety of the raw intermediate and provides a deep dive into the in vitro cytotoxicity, enzymatic inhibition, and cellular safety profiles of its therapeutic derivatives.

Physicochemical Profile and Baseline Toxicity

Before deploying the 3-methoxy-4-methylbenzamide scaffold in biological assays, it is critical to establish its baseline properties. The compound avoids the severe acute toxicities associated with its cyano- or halo- analogs, making it a favorable starting point for hit-to-lead optimization 3.

Table 1: Physicochemical & Baseline Safety Profile
ParameterData / Specification
Chemical Name 3-Methoxy-4-methylbenzamide
CAS Number 1017082-75-5
Molecular Weight 165.19 g/mol
Solubility Soluble in DMSO; Slightly soluble in water (1.6 g/L at 25°C) 1
Basal Cytotoxicity Low; often used in control formulations without inducing solvent-like toxicity in mammalian cell lines 4

Causality Insight: The methoxy and methyl groups on the aromatic ring provide a finely tuned lipophilicity (LogP) that enhances cellular permeability without disrupting lipid bilayers, explaining its low basal cytotoxicity in in vitro models 3.

In Vitro Safety & Pharmacological Profiling

When 3-methoxy-4-methylbenzamide is elaborated into larger molecular entities, its safety profile is dictated by target engagement. The scaffold has proven highly effective in two major epigenetic targets:

  • DNMT1 Inhibition: The derivative N-(4-acetylphenyl)-3-methoxy-4-methylbenzamide (ZINC15602870) acts as a lead inhibitor of DNMT1. In vitro activity testing revealed a half-maximal inhibitory concentration (IC50) of 20 µM [[2]](). The 4-methoxy-3-methylbenzene group is critical for forming tight hydrogen bonds with the GLN1227 residue in the long, narrow binding pocket of DNMT1 [[5]]().

  • WDR5 WIN-Site Antagonism: In fragment-based screening, the 3-methoxy-4-methylbenzamide vector perfectly orients toward the S1 and S4 pockets of WDR5, engaging residues F149, P173, and Y191. Optimized derivatives (e.g., Compound 5o) demonstrate potent disruption of the WDR5-MLL1 complex 6.

Table 2: Quantitative In Vitro Activity & Cytotoxicity Data
Derivative / CompoundPrimary TargetAssay TypeEfficacy / Cytotoxicity Metric
ZINC15602870 DNMT1Enzyme InhibitionIC50 = 20 µM 2
Compound 10 (iDNMT) DNMT1Cell Viability (Lung SCC)High selective cytotoxicity; synergizes with RFA 5
Compound 5o WDR5 WIN-siteFluorescence PolarizationKi < 0.5 mM (Fragment binding) 6
Bicyclic Analogs WDR5MV4-11 ProliferationGI50 ≥ 7 µM 7

Mechanistic Pathway Visualization

To understand why these derivatives induce targeted cytotoxicity in cancer models without broad-spectrum toxicity, we must map the signaling cascade. The diagram below illustrates how 3-methoxy-4-methylbenzamide derivatives inhibit DNMT1, leading to the epigenetic reactivation of miR-27-3p, which subsequently silences the oncogenic Notch signaling pathway 2.

G A 3-Methoxy-4-methylbenzamide Derivatives B DNMT1 Catalytic Domain A->B Competitive Inhibition (IC50 ~20 µM) C miR-27-3p Transcription B->C Promoter Demethylation D Notch Signaling Cascade C->D Post-transcriptional Silencing E Tumor Cell Apoptosis D->E Pathway Blockade

Fig 1: Mechanistic pathway of DNMT1 inhibition by 3-methoxy-4-methylbenzamide derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent data artifacts.

Protocol A: In Vitro WDR5 Fluorescence Polarization (FP) Assay

Purpose: To quantify the binding affinity (Ki) of 3-methoxy-4-methylbenzamide fragments to the WDR5 WIN-site. Causality Check: Why use FP instead of standard ELISA? WDR5-MLL1 interactions are protein-protein interactions (PPIs). FP provides a homogenous, mix-and-read format highly sensitive to the displacement of a fluorescent tracer, avoiding washing steps that would wash away low-affinity fragment binders 7.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20, and 1 mM DTT). Note: DTT is mandatory to prevent protein aggregation via aberrant disulfide bond formation.

  • Tracer Incubation: Mix 10 nM of FITC-labeled WIN-peptide with 30 nM of purified recombinant WDR5 protein.

  • Compound Addition: Dispense 3-methoxy-4-methylbenzamide derivatives in a 10-point dose-response curve (ranging from 1 mM to 100 nM) using an acoustic liquid handler to avoid tip-based carryover.

  • Readout & Validation: Incubate for 30 minutes at room temperature. Read polarization (mP) on a multi-mode microplate reader. Self-Validation: Include a DMSO-only well (maximum polarization) and a tracer-only well (minimum polarization) to calculate the assay's Z'-factor. A Z' > 0.6 confirms assay robustness.

Protocol B: MV4-11 Cellular Cytotoxicity and Proliferation Assay

Purpose: To evaluate the in vitro safety and functional anti-proliferative effect of the derivatives. Causality Check: Why specifically use MV4-11 cells? MV4-11 cells harbor the MLL-AF4 translocation, making their survival strictly dependent on the WDR5-MLL1 complex. If the compound is on-target, it will selectively induce cytotoxicity here (GI50 ~7 µM) while sparing non-MLL rearranged control cell lines, proving the toxicity is mechanism-based rather than off-target chemical poisoning 67.

  • Cell Seeding: Seed MV4-11 cells at 10,000 cells/well in a 96-well opaque white plate in IMDM media supplemented with 10% FBS.

  • Compound Dosing: Treat cells with the derivative using a serial dilution. Maintain final DMSO concentration strictly at 0.1% v/v. Note: Exceeding 0.1% DMSO will induce solvent toxicity, confounding the true GI50 of the compound.

  • Incubation: Incubate for 7 days at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo® reagent (ATP-dependent luminescence). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and read luminescence. Calculate GI50 using a 4-parameter logistic non-linear regression model.

Conclusion

The 3-methoxy-4-methylbenzamide structural motif possesses an excellent in vitro safety profile. As a raw building block, it exhibits low intrinsic cytotoxicity, allowing for high-concentration screening without solvent-like cell death. When rationally designed into larger scaffolds, it acts as a highly effective steric and electronic vector—driving potent, target-specific inhibition of epigenetic regulators like DNMT1 and WDR5, thereby translating into safe, mechanism-driven cytotoxicity in targeted cancer models.

References

  • chemBlink. "3-Methoxy-4-methylbenzamide (CAS 1017082-75-5) | Properties, SDS & Suppliers."1

  • Benchchem. "3-Methoxy-4-methylbenzonitrile | 3556-60-3." 3

  • Benchchem. "3-Chloro-4-methoxy-N-methylbenzamide|CAS 1377952-57-2" (Solvent toxicity controls). 4

  • Frontiers in Oncology / NIH. "A Novel Small Molecular Inhibitor of DNMT1 Enhances the Antitumor Effect of Radiofrequency Ablation in Lung Squamous Cell Carcinoma Cells." 2

  • Frontiers in Oncology. "A Novel Small Molecular Inhibitor of DNMT1 Enhances the Antitumor Effect of Radiofrequency Ablation in Lung Squamous Cell Carcinoma Cells" (Lead Compound Optimization). 5

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design." 6

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors" (In Vitro Assays). 7

Sources

Foundational

Unlocking the Polypharmacology of 3-Methoxy-4-methylbenzamide Derivatives: Mechanisms of Action in Epigenetic and Kinase Targeting

The 3-methoxy-4-methylbenzamide scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. Rather than acting as a monolithic drug class, this specific moiety serves as a versatile anchor...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-methoxy-4-methylbenzamide scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. Rather than acting as a monolithic drug class, this specific moiety serves as a versatile anchor that, depending on its highly specific R-group functionalizations, can achieve exquisite selectivity across entirely distinct biological targets.

For drug development professionals and structural biologists, understanding the mechanism of action (MoA) of these derivatives requires a deep dive into their polypharmacological nature. Recent literature highlights three distinct therapeutic axes driven by this scaffold: DNMT1 inhibition in tumor resistance models[1], WDR5 WIN-site antagonism in mixed-lineage leukemia[2], and Class I PI3K inhibition in kinase-driven malignancies[3].

This technical guide dissects the causality behind these mechanisms, the structural biology governing their target engagement, and the self-validating experimental protocols required to evaluate them.

Axis 1: Epigenetic Modulation via DNMT1 Inhibition (The Notch Pathway)

Mechanistic Causality

DNA methyltransferase 1 (DNMT1) is responsible for maintaining DNA methylation patterns during cellular replication. In lung squamous cell carcinoma (LSCC), hypermethylation of the 5′-CpG islands in the promoter region of tumor-suppressor microRNAs (such as miR-27-3p) leads to their silencing. This silencing directly upregulates PSEN-1 (the catalytic subunit of γ -secretase), which subsequently hyperactivates the Notch signaling pathway, driving epithelial-mesenchymal transition (EMT) and resistance to radiofrequency ablation (RFA)[1].

The derivative N-(4-acetylphenyl)-3-methoxy-4-methylbenzamide (ZINC15602870) was identified through virtual screening as a potent DNMT1 inhibitor[1]. By directly inhibiting DNMT1 catalytic activity, this compound prevents the methylation of the miR-27-3p promoter. The subsequent transcriptional rescue of miR-27-3p leads to the targeted cleavage of PSEN-1 mRNA, effectively collapsing the Notch signaling cascade and restoring tumor sensitivity to RFA[1],[4].

G Drug ZINC15602870 (3-Methoxy-4-methylbenzamide) DNMT1 DNMT1 (Active) Drug->DNMT1 Inhibits Promoter miR-27-3p Promoter (Demethylated) DNMT1->Promoter Prevents Methylation miR miR-27-3p (Upregulated) Promoter->miR Transcription PSEN1 PSEN-1 (Downregulated) miR->PSEN1 mRNA Cleavage Notch Notch Pathway (Inhibited) PSEN1->Notch Prevents Activation

Mechanism of DNMT1 inhibition leading to Notch pathway suppression.

Self-Validating Protocol: DNMT1 Activity and Promoter Methylation Analysis

To confidently establish the causality between target engagement and epigenetic remodeling, researchers must utilize an orthogonal, self-validating workflow.

  • In Vitro Catalytic Inhibition (Target Engagement):

    • Procedure: Incubate purified human DNMT1 with a universal methyl donor (S-adenosylmethionine, SAM) and a cytosine-rich DNA substrate in a microplate format. Introduce the benzamide derivative at varying concentrations (0.1 µM to 100 µM).

    • Validation: Use Decitabine (5-Aza-dC) as a positive control. A dose-dependent decrease in fluorescence (using an anti-5-methylcytosine antibody readout) confirms direct enzymatic inhibition rather than downstream pathway interference.

  • Bisulfite Conversion & Methylation-Specific PCR (Cellular Epigenetic Readout):

    • Procedure: Treat LSCC cells with the established IC50​ of the compound for 48 hours. Extract genomic DNA and treat with sodium bisulfite (which converts unmethylated cytosines to uracil, leaving methylated cytosines intact).

    • Validation: Perform PCR using two distinct primer sets: one specific to the methylated miR-27-3p promoter and one for the unmethylated sequence. A successful assay will show a distinct band shift from the methylated primer lane to the unmethylated primer lane in the treated group compared to the vehicle control, proving the intracellular MoA.

Axis 2: Chromatin Regulation via WDR5 WIN-Site Antagonism

Mechanistic Causality

WD repeat-containing protein 5 (WDR5) is a critical chromatin-regulatory scaffold protein. It interacts with the MLL1 (Mixed Lineage Leukemia 1) protein via the WDR5-interaction (WIN) motif. This interaction is mandatory for the assembly of the WRAD-MLL1 core complex, which executes histone H3 lysine 4 (H3K4) methylation—a fundamental driver of leukemogenesis[2],[5].

Structure-based drug design has leveraged the 3-methoxy-4-methylbenzamide scaffold to disrupt this protein-protein interaction (PPI). In the derivative N-(2-cyclobutoxy-5-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)benzyl)-N-(cyclopropylmethyl)-3-methoxy-4-methylbenzamide , the 3-methoxy-4-methylphenyl group acts as a precise geometric key. It inserts deeply into the S7 pocket of the WDR5 WIN-site, forming highly favorable van der Waals and hydrophobic interactions with residues F149, P173, and Y191[2]. This steric blockade physically displaces MLL1, halting H3K4 methylation and inducing growth arrest in MLL-rearranged cells.

WDR5 Inhibitor WDR5 WIN-Site Inhibitor (3-Methoxy-4-methylbenzamide) WDR5 WDR5 Protein (WIN Site S7 Pocket) Inhibitor->WDR5 Binds High Affinity MLL1 MLL1 Catalytic Core WDR5->MLL1 Blocks Interaction Complex WRAD-MLL1 Complex (Disrupted) MLL1->Complex Prevents Assembly H3K4 H3K4 Methylation (Halted) Complex->H3K4 Loss of Function

Disruption of the WRAD-MLL1 epigenetic complex via WDR5 WIN-site inhibition.

Self-Validating Protocol: Fluorescence Polarization (FP) Binding Assay

Because WDR5 is a scaffold protein lacking intrinsic catalytic activity, traditional enzymatic assays are useless. Target engagement must be measured via competitive displacement.

  • Tracer Preparation: Synthesize a FITC-labeled MLL1 WIN peptide (e.g., FITC-ARTKQTARK).

  • Baseline Polarization: Incubate the FITC-peptide (10 nM) with recombinant WDR5 protein (100 nM) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% Tween-20, 1 mM TCEP). The binding of the small peptide to the massive WDR5 protein slows the peptide's rotational dynamics, resulting in a high baseline fluorescence polarization (mP) signal.

  • Competitive Displacement: Titrate the 3-methoxy-4-methylbenzamide derivative into the system. As the small molecule outcompetes the peptide for the WIN-site, the FITC-peptide is released into solution. Its rapid tumbling causes a dose-dependent drop in the mP signal.

  • Validation: Calculate the Kd​ using a four-parameter logistic regression. Incorporate a known peptidomimetic WIN-site inhibitor (e.g., MM-401) as a positive control to ensure assay fidelity[5].

Axis 3: Kinase Inhibition via Class I PI3K Targeting

Beyond epigenetics, the scaffold demonstrates profound utility in kinase inhibition. The derivative XL-147 derivative 1 (N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide) acts as a potent Class I Phosphoinositide 3-kinase (PI3K) inhibitor[3].

In this context, the benzamide moiety contributes to ATP-competitive binding within the highly conserved PI3K catalytic cleft. By blocking the phosphorylation of PIP2 to PIP3, the compound starves downstream effectors (Akt/mTOR) of their lipid docking sites, effectively shutting down cell survival and proliferation signals in solid tumors[6].

Quantitative Data Summary

To facilitate rapid comparison for medicinal chemists, the polypharmacological profiles of the key 3-methoxy-4-methylbenzamide derivatives are summarized below.

Compound Name / IDPrimary TargetMoA ClassificationAffinity / PotencyPrimary IndicationKey Structural Interaction
ZINC15602870 DNMT1Epigenetic Enzymatic Inhibitor IC50​≈20μM Lung Squamous Cell Carcinoma (RFA Resistance)Blocks SAM methyl-donor binding cleft
Compound 5o WDR5 WIN-SiteEpigenetic PPI Antagonist Kd​<10nM Mixed Lineage Leukemia (MLL)3-methoxy-4-methylphenyl anchors in S7 pocket (F149, P173, Y191)
XL-147 Derivative 1 Class I PI3KKinase Inhibitor (ATP-competitive)High Potency (Class-specific)Solid Tumors / Hematological MalignanciesH-bonding in ATP-binding catalytic domain

References

  • A Novel Small Molecular Inhibitor of DNMT1 Enhances the Antitumor Effect of Radiofrequency Ablation in Lung Squamous Cell Carcinoma Cells Frontiers in Pharmacology (2022). URL:[Link]

  • Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design Journal of Medicinal Chemistry - ACS Publications (2018). URL:[Link]

  • Inhibition of PI3K Signaling Spurs New Therapeutic Opportunities in Inflammatory/Autoimmune Diseases and Hematological Malignancies Pharmacological Reviews (2012). URL:[Link]

Sources

Exploratory

3-Methoxy-4-methylbenzamide thermodynamic stability studies

Title: Thermodynamic Stability and Degradation Kinetics of 3-Methoxy-4-methylbenzamide: A Comprehensive Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Degradation Kinetics of 3-Methoxy-4-methylbenzamide: A Comprehensive Technical Guide

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

3-Methoxy-4-methylbenzamide (CAS: 1017082-75-5) is a highly functionalized aromatic amide that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, its structural motif is foundational in the development of class I PI3K/mTOR dual inhibitors, such as XL-147 derivatives and Voxtalisib (SAR245409)[1][2].

For drug development professionals, establishing the thermodynamic stability of this intermediate is not merely a regulatory checkbox; it is a fundamental requirement for process chemistry optimization. Because the benzamide group acts as a thermodynamic sink during the hydrolysis of its nitrile precursors, understanding its thermal and solution-state stability dictates downstream synthetic viability, formulation parameters, and shelf-life predictions[3].

Chemical Thermodynamics & Degradation Causality

To engineer robust synthetic pathways, one must differentiate between kinetic and thermodynamic stability.

The Thermodynamic Sink Effect During the synthesis of benzamide derivatives from precursors like 3-methoxy-4-methylbenzonitrile, the reaction pathway is governed by hydration[3]. Nitriles are kinetically stable but thermodynamically unstable relative to their hydration products. When water attacks the nitrile carbon, it forms 3-Methoxy-4-methylbenzamide[3].

Crucially, the reaction naturally stalls at the amide stage. Why? The amide functional group represents a deep "thermodynamic sink." The resonance stabilization between the nitrogen lone pair and the carbonyl π -system grants the C-N bond partial double-bond character. Furthermore, the electron-donating 3-methoxy and 4-methyl groups on the aromatic ring increase the electron density of the system, further stabilizing the ground state of the molecule.

To force the degradation of 3-Methoxy-4-methylbenzamide into 3-methoxy-4-methylbenzoic acid, extreme thermodynamic forcing (sustained high heat combined with strong acidic or basic conditions) is required to overcome the massive activation energy ( Ea​ ) of amide hydrolysis[3].

Hydrolysis Nitrile 3-Methoxy-4-methylbenzonitrile (Kinetically Stable) Amide 3-Methoxy-4-methylbenzamide (Thermodynamic Sink) Nitrile->Amide H2O, Mild Acid/Base ΔG < 0 (Spontaneous) Acid 3-Methoxy-4-methylbenzoic Acid (Hydrolysis Product) Amide->Acid Strong Acid/Base, Heat High Activation Energy (Ea)

Figure 1: Thermodynamic degradation pathway illustrating the benzamide intermediate as a thermodynamic sink.

Quantitative Data: Physicochemical & Thermodynamic Parameters

To establish a baseline for stability studies, researchers must benchmark experimental data against known physicochemical properties. Below is a summary of the quantitative parameters relevant to the thermodynamic profiling of 3-Methoxy-4-methylbenzamide.

Table 1: Physicochemical Profile and Thermodynamic Acceptance Criteria

ParameterValue / TargetCausality / Significance
Molecular Weight 165.19 g/mol Baseline for stoichiometric and mass balance calculations.
Chemical Formula C9H11NO2Determines theoretical carbon/nitrogen ratios for elemental analysis.
Purity Requirement 98%[2]Impurities act as crystal lattice defects, artificially lowering the melting point ( Tm​ ) and skewing DSC data.
Enthalpy of Fusion ( ΔHfus​ ) Empirically derived via DSCHigh ΔHfus​ indicates a tightly packed, thermodynamically stable crystal lattice.
Activation Energy ( Ea​ ) > 80 kJ/mol (Target)High Ea​ confirms resistance to ambient hydrolysis, validating the amide's thermodynamic stability.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), thermodynamic studies must be designed as self-validating systems. This means employing orthogonal techniques where the output of one assay acts as the internal control for another.

Protocol A: Orthogonal Solid-State Thermal Profiling (DSC & TGA)

Causality: Differential Scanning Calorimetry (DSC) measures phase transitions (melting, polymorphism), but cannot distinguish between a phase transition and thermal decomposition. Thermogravimetric Analysis (TGA) measures mass loss. Running them in parallel ensures that an endothermic peak in DSC is confidently assigned to melting rather than degradation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3–5 mg of 3-Methoxy-4-methylbenzamide into an aluminum standard crucible. Note: Precise weight is critical for accurate ΔH integration.

  • Atmospheric Control: Purge both the DSC and TGA furnaces with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that any mass loss observed is purely thermal decomposition.

  • Thermal Scanning: Heat the sample from 25°C to 300°C at a rate of 10°C/min. Causality: A 10°C/min rate provides the optimal balance between thermal resolution (separating closely spaced polymorphic transitions) and signal-to-noise sensitivity.

  • Data Integration:

    • On the DSC thermogram, integrate the melting endotherm to calculate the onset temperature ( Tm​ ) and Enthalpy of Fusion ( ΔHfus​ ).

    • On the TGA thermogram, identify the onset of mass loss ( Td​ ). If Td​>Tm​ , the compound is thermodynamically stable in the solid state up to its melting point.

Protocol B: Solution-State Thermodynamics (Van't Hoff Analysis)

Causality: Measuring solubility across a temperature gradient allows for the extraction of the Enthalpy ( ΔH ) and Entropy ( ΔS ) of solution via the Van't Hoff equation ( lnx=−RTΔH​+RΔS​ ). This validates the thermodynamic stability of the crystal lattice in specific solvent systems.

Step-by-Step Methodology:

  • Saturation: Suspend excess 3-Methoxy-4-methylbenzamide in a chosen solvent (e.g., ethanol or water) in sealed, temperature-controlled jacketed vessels.

  • Equilibration: Agitate the suspensions at four distinct temperatures (e.g., 10°C, 20°C, 30°C, 40°C) for 24 hours. Causality: 24 hours ensures the system has reached true thermodynamic equilibrium, moving past initial kinetic dissolution rates.

  • Filtration & Quantification: Filter the supernatant through a 0.22 μ m PTFE syringe filter (pre-warmed to the respective temperature to prevent premature precipitation). Quantify the dissolved concentration via HPLC-UV.

  • Self-Validation (Mass Balance): Subject the residual solid to XRPD (X-ray Powder Diffraction) to ensure no solvent-mediated polymorphic transformation occurred during equilibration, which would invalidate the Van't Hoff linearity.

Workflow Sample 3-Methoxy-4-methylbenzamide (Solid-State API Intermediate) DSC DSC Analysis (Phase Transitions) Sample->DSC TGA TGA Analysis (Mass Loss/Degradation) Sample->TGA Sol Van't Hoff Analysis (Solubility Thermodynamics) Sample->Sol Deg Arrhenius Kinetics (Forced Degradation) Sample->Deg Model Comprehensive Thermodynamic Profile (ΔG, ΔH, ΔS, Ea) DSC->Model TGA->Model Sol->Model Deg->Model

Figure 2: Orthogonal experimental workflow for establishing a comprehensive thermodynamic stability profile.

Conclusion

The thermodynamic stability of 3-Methoxy-4-methylbenzamide is defined by its robust amide resonance and the stabilizing effects of its methoxy and methyl substituents. By treating the compound as a thermodynamic sink within synthetic pathways, and by utilizing self-validating, orthogonal analytical techniques (DSC, TGA, and Van't Hoff solubility profiling), researchers can confidently integrate this intermediate into the synthesis of highly complex, next-generation therapeutics like PI3K/mTOR inhibitors.

References

  • ChemBK. "Benzamide, N-[4-[[[3-[(3,5-dimethoxyphenyl)amino]-2-quinoxalinyl]amino]sulfonyl]phenyl]-3-methoxy-4-methyl-". ChemBK Database. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 3-Methoxy-4-methylbenzamide from 3-methoxy-4-methylbenzoic acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and mechanistically validated protocol for the synthesis of 3-methoxy-4-methylbenzamide from...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and mechanistically validated protocol for the synthesis of 3-methoxy-4-methylbenzamide from 3-methoxy-4-methylbenzoic acid via an acyl chloride intermediate.

Introduction & Mechanistic Rationale

The conversion of substituted benzoic acids to their corresponding benzamides is a fundamental transformation in medicinal chemistry, often utilized to synthesize key pharmacophores and drug intermediates [1]. Direct amidation of carboxylic acids with ammonia is thermodynamically unfavorable at ambient temperatures due to the immediate formation of a stable ammonium carboxylate salt. To overcome this activation barrier, the carboxylic acid must first be converted into a highly electrophilic species.

In this protocol, we utilize a two-step sequence: chlorination followed by nucleophilic acyl substitution [2].

  • Activation: Thionyl chloride (SOCl₂) is employed to convert 3-methoxy-4-methylbenzoic acid into 3-methoxy-4-methylbenzoyl chloride. We introduce a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a chloroiminium ion), which acts as the true chlorinating species. This catalytic cycle significantly accelerates the reaction compared to using SOCl₂ alone. The byproducts (SO₂ and HCl) are gaseous, driving the reaction forward via Le Chatelier’s principle.

  • Amidation: The highly reactive acyl chloride is subsequently reacted with aqueous ammonia (NH₄OH). Using an aqueous ammonia system is highly advantageous for bench-scale synthesis: water acts as an excellent solvent for the ammonium chloride (NH₄Cl) byproduct, while the target benzamide—being highly insoluble in water—precipitates rapidly, allowing for isolation via simple filtration [3].

ReactionMechanism A 3-Methoxy-4-methyl benzoic acid B Vilsmeier-Haack Complex A->B SOCl2 + DMF C Acyl Chloride Intermediate B->C -SO2, -HCl D Tetrahedral Intermediate C->D +NH3 (aq) E 3-Methoxy-4-methyl benzamide D->E -HCl

Mechanistic pathway of DMF-catalyzed acyl chloride formation and subsequent amidation.

Materials and Reagents

The following table summarizes the quantitative requirements for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Methoxy-4-methylbenzoic acid 166.171.01.66 gStarting Material
Thionyl Chloride (SOCl₂) 118.971.51.09 mLActivating Agent
N,N-Dimethylformamide (DMF) 73.09Catalytic2 dropsCatalyst
Dichloromethane (DCM) 84.93Solvent15 mLReaction Solvent
Anhydrous Toluene 92.14Solvent10 mLCo-evaporation Solvent
25% Aqueous Ammonia (NH₄OH) 35.05Excess10 mLNucleophile / Base

Experimental Workflow

Workflow A 3-Methoxy-4-methylbenzoic acid B SOCl2, cat. DMF DCM, Reflux (40 °C) A->B C 3-Methoxy-4-methylbenzoyl chloride B->C Chlorination D 25% NH4OH (aq) 0 - 5 °C C->D E 3-Methoxy-4-methylbenzamide (Crude) D->E Amidation F Recrystallization (EtOH/H2O) E->F G Pure Benzamide Product F->G Purification

Experimental workflow for the two-step synthesis of 3-methoxy-4-methylbenzamide.

Step-by-Step Protocol

Step 1: Activation to Acyl Chloride

Causality Note: Moisture must be strictly excluded during this step, as water will rapidly hydrolyze the highly reactive acyl chloride back to the starting carboxylic acid.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-4-methylbenzoic acid (1.66 g, 10.0 mmol) and anhydrous dichloromethane (15 mL).

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Reagent Addition: Fit the flask with a reflux condenser attached to a gas scrubber (to neutralize evolving SO₂ and HCl). Slowly add thionyl chloride (1.09 mL, 15.0 mmol) dropwise via syringe at room temperature.

  • Reflux: Heat the reaction mixture to a gentle reflux (40 °C) in an oil bath. Stir for 2–3 hours. The reaction is complete when gas evolution ceases and the suspension turns into a clear, homogeneous solution.

  • Solvent Removal: Cool the flask to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove DCM and excess SOCl₂.

  • Co-evaporation (Critical Step): Add anhydrous toluene (2 × 5 mL) to the crude residue and evaporate under reduced pressure. Why? Toluene forms an azeotrope-like mixture with thionyl chloride (bp 79 °C), ensuring the complete removal of any unreacted SOCl₂. Residual SOCl₂ will react violently with ammonia in the next step, reducing the yield and complicating purification.

Step 2: Nucleophilic Amidation

Causality Note: The reaction between an acyl chloride and ammonia is highly exothermic. Performing this addition at 0–5 °C prevents thermal degradation, minimizes the loss of volatile ammonia gas, and prevents the dehydration of the newly formed benzamide into a nitrile.

  • Dissolution: Dissolve the crude 3-methoxy-4-methylbenzoyl chloride in anhydrous DCM or THF (10 mL).

  • Ammonia Preparation: In a separate 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add 25% aqueous ammonia (10 mL). Cool the flask to 0–5 °C using an ice-water bath.

  • Coupling: Add the acyl chloride solution dropwise to the vigorously stirred aqueous ammonia over 15 minutes. A white precipitate of the crude benzamide will begin to form immediately.

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour to ensure complete conversion.

  • Isolation: Dilute the mixture with cold distilled water (20 mL). Filter the precipitated solid using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake thoroughly with cold water (3 × 10 mL). Why? This removes the highly water-soluble ammonium chloride (NH₄Cl) byproduct and any residual ammonia.

  • Purification: Dry the crude product under vacuum. To obtain analytical-grade purity, recrystallize the solid from a boiling mixture of ethanol and water.

Analytical Characterization

To validate the success of the synthesis, the isolated product should be profiled using standard analytical techniques. Below is the expected analytical data for 3-Methoxy-4-methylbenzamide.

TechniqueExpected Signals / Characteristics
¹H NMR (400 MHz, DMSO-d₆) ~7.85 (br s, 1H, NH ), ~7.25 (br s, 1H, NH ), 7.40–7.10 (m, 3H, Ar-H ), 3.82 (s, 3H, OCH₃ ), 2.18 (s, 3H, Ar-CH₃ )
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₉H₁₂NO₂: 166.09; Found: ~166.1
FTIR (ATR) ~3350, 3180 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O amide I), ~1600 cm⁻¹ (Ar C=C)

Troubleshooting Guide

  • Low Yield / Recovery of Starting Material: This typically indicates incomplete conversion to the acyl chloride. Ensure the SOCl₂ is fresh (it degrades upon exposure to atmospheric moisture) and verify that the catalytic DMF was added.

  • Formation of Nitrile Byproduct: If the amidation step is allowed to overheat, the benzamide can undergo dehydration to form 3-methoxy-4-methylbenzonitrile. Ensure strict temperature control (0–5 °C) during the dropwise addition of the acyl chloride.

  • Product is an Oil or Sticky Solid: This is often caused by residual toluene or unreacted acyl chloride. Triturate the crude mixture with cold hexanes or proceed directly to recrystallization in ethanol/water to force crystallization.

References

  • Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design Journal of Medicinal Chemistry, ACS Publications URL:[Link] [1]

  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde Chinese P
  • Production of o-benzoylbenzamides Japanese P
Application

Application Notes &amp; Protocols: 3-Methoxy-4-methylbenzamide as a Versatile Pharmaceutical Intermediate

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Methoxy-4-methylbenzamide as a pivotal intermediate in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Methoxy-4-methylbenzamide as a pivotal intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of steps, this guide elucidates the chemical logic and practical considerations for its application, focusing on its conversion to the highly valuable synthon, 3-Methoxy-4-methylbenzonitrile, and its subsequent utility in constructing complex pharmacophores.

Introduction: Strategic Importance of 3-Methoxy-4-methylbenzamide

In the landscape of pharmaceutical development, the selection of appropriate building blocks is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. 3-Methoxy-4-methylbenzamide (C₉H₁₁NO₂) is a substituted benzamide derivative that, while not always directly incorporated into the final Active Pharmaceutical Ingredient (API), serves as a crucial and versatile precursor.

Its strategic value lies in the latent reactivity of the amide functionality. The primary amide group is an excellent precursor to a nitrile (-C≡N) group through dehydration. The nitrile moiety is one of the most versatile functional groups in organic synthesis, capable of being transformed into amines, carboxylic acids, tetrazoles, and other key functionalities found in a wide array of pharmaceuticals. This two-step approach (synthesis of the amide followed by dehydration) is often more robust and higher-yielding than direct synthesis of the corresponding nitrile from the carboxylic acid.

This guide will focus on the synthesis of 3-Methoxy-4-methylbenzamide and its primary application as an intermediate via its conversion to 3-Methoxy-4-methylbenzonitrile. The utility of this nitrile will be exemplified by its role in the synthesis of precursors to modern therapeutics, such as Apremilast.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 1017082-75-5[1][2]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥98%[1]
Storage Ambient temperature, in a dry, well-ventilated place.[1]
Safety & Handling

3-Methoxy-4-methylbenzamide is a chemical intermediate and should be handled with appropriate care in a laboratory setting.

Hazard StatementPrecautionary Code
H302: Harmful if swallowed.P260: Do not breathe dust/fume/gas/mist/vapours/spray.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.P405: Store locked up.
P501: Dispose of contents/container to an approved waste disposal plant.
Data synthesized from supplier safety information.[1]

Synthesis & Application Workflow

The primary utility of 3-Methoxy-4-methylbenzamide is as a stable, isolable intermediate en route to the corresponding nitrile. The overall workflow is a robust three-stage process, ideal for scaling and adaptable to various downstream applications.

G cluster_0 Stage 1: Amide Synthesis cluster_1 Stage 2: Dehydration to Nitrile cluster_2 Stage 3: Pharmaceutical Application A 3-Methoxy-4-methylbenzoic Acid B 3-Methoxy-4-methylbenzoyl Chloride A->B SOCl₂ Δ C 3-Methoxy-4-methylbenzamide B->C NH₄OH D 3-Methoxy-4-methylbenzonitrile C->D Dehydrating Agent (e.g., SOCl₂) E Downstream Intermediates (e.g., Apremilast Precursors) D->E Organometallic Addition, Asymmetric Synthesis

Caption: Simplified mechanism of amide dehydration using thionyl chloride.

Protocol Steps:

  • Reaction Setup:

    • In a flask equipped for stirring and heating under an inert atmosphere, add 3-Methoxy-4-methylbenzamide (e.g., 100g, 0.605 mol).

    • Add a suitable solvent such as toluene or dichloromethane.

    • Slowly add thionyl chloride (1.2 to 1.5 molar equivalents). [3]

  • Reaction Execution:

    • Heat the reaction mixture to approximately 60°C. [3] * Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amide is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it onto crushed ice or into a cold, saturated aqueous sodium bicarbonate solution to neutralize excess SOCl₂ and HCl.

    • If using a water-immiscible solvent, transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Methoxy-4-methylbenzonitrile.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography.

    • Expected Properties: White to light yellow solid, M.P. ~51-53°C. [4] * Confirm identity and purity via NMR, IR, and MS analysis.

Protocol 3: Application in Pharmaceutical Synthesis (Apremilast Precursor Analogue)

This protocol illustrates the use of a benzonitrile intermediate in a key C-C bond-forming reaction, analogous to a published synthesis of Apremilast. [5]Here, 3-Methoxy-4-methylbenzonitrile would be used in place of the structurally similar 3-ethoxy-4-methoxybenzonitrile. This reaction forms a crucial ketone intermediate.

Causality: The nitrile group does not directly participate but is a key substituent on the aromatic ring that is carried through this transformation. The reaction involves the nucleophilic addition of a deprotonated sulfone (a strong carbon nucleophile) to the electrophilic carbon of the nitrile's aromatic ring system, followed by hydrolysis to form a ketone. This demonstrates how the nitrile, derived from our starting amide, enables the construction of a more complex carbon skeleton.

Protocol Steps:

  • Preparation of the Nucleophile:

    • In a dry, inert atmosphere flask, dissolve dimethyl sulfone (2 molar equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0-5°C.

    • Slowly add n-butyllithium (n-BuLi) solution (1.8 molar equivalents) while maintaining the temperature. Stir for 1 hour. This generates the lithium salt of dimethyl sulfone.

    • Self-Validation: The formation of the lithium salt often results in a slurry or color change. This step must be performed under strictly anhydrous conditions as organolithium reagents are highly reactive with water.

  • Carbon-Carbon Bond Formation:

    • In a separate flask, dissolve 3-Methoxy-4-methylbenzonitrile (1 molar equivalent) in anhydrous THF.

    • Cool this solution to 0-5°C.

    • Slowly add the pre-formed lithium dimethyl sulfone solution from Step 1.3 to the benzonitrile solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. [5]

  • Hydrolysis to Ketone:

    • Cool the reaction mixture again to 0-5°C.

    • Carefully add aqueous acid (e.g., 2N HCl) to hydrolyze the intermediate and quench the reaction.

    • Stir at room temperature overnight to ensure complete hydrolysis, which will precipitate the ketone product. [5]

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with water and a non-polar solvent like heptane to remove impurities.

    • Dry the product, 1-(3-Methoxy-4-methylphenyl)-2-(methylsulfonyl)ethanone, under vacuum.

    • The purity can be assessed by HPLC, and the structure confirmed by NMR and MS. This intermediate is a direct analogue to a key precursor in the synthesis of the anti-inflammatory drug Apremilast. [1]

Conclusion

3-Methoxy-4-methylbenzamide is a highly effective and strategically valuable pharmaceutical intermediate. Its primary role is to serve as a stable, easily synthesized precursor to 3-Methoxy-4-methylbenzonitrile. The protocols provided herein demonstrate a robust and scalable pathway from the parent carboxylic acid to the versatile nitrile synthon. The subsequent application of this nitrile in constructing complex molecular frameworks, as exemplified in the synthesis of an Apremilast precursor analogue, underscores the importance of this intermediate in modern drug development. By understanding the causality behind each synthetic step and employing rigorous self-validating checks, researchers can confidently and efficiently utilize 3-Methoxy-4-methylbenzamide in their synthetic endeavors.

References

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

  • PrepChem. Synthesis of 3-methoxy-4-methylbenzonitrile. Available at: [Link]

  • Google Patents.CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • ACS Publications. A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug | Organic Process Research & Development. Available at: [Link]

  • Google Patents.CN108084066A - A kind of synthetic method of Apremilast and enantiomter.
  • New Drug Approvals. Apremilast. Available at: [Link]

  • Google Patents.EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.
  • Google Patents.CN105330586B - A kind of preparation method of Apremilast.
  • The Royal Society of Chemistry. Supplementary Information - Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts. Available at: [Link]

  • Google Patents.CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

Sources

Method

HPLC method development for 3-Methoxy-4-methylbenzamide quantification

An Application Note and Protocol for the Quantification of 3-Methoxy-4-methylbenzamide by High-Performance Liquid Chromatography Introduction 3-Methoxy-4-methylbenzamide is a chemical intermediate with a molecular formul...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 3-Methoxy-4-methylbenzamide by High-Performance Liquid Chromatography

Introduction

3-Methoxy-4-methylbenzamide is a chemical intermediate with a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol .[1] As with many benzamide derivatives, which are foundational in numerous pharmaceutical compounds, the ability to accurately and reliably quantify this molecule is critical for quality control in manufacturing, stability testing, and various research applications. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for this purpose.

The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development strategy, culminating in a detailed, validated protocol. The causality behind each experimental choice is explained, grounding the final method in scientific principles and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[2][3][4]

Analyte Characterization and Method Development Strategy

A successful analytical method begins with a thorough understanding of the analyte. The properties of 3-Methoxy-4-methylbenzamide guide the initial choices in method development.

Table 1: Physicochemical Properties of 3-Methoxy-4-methylbenzamide

PropertyValue / ObservationSource
Molecular Formula C9H11NO2[1]
Molecular Weight 165.19 g/mol [1]
Physical Form Solid[1]
Solubility Slightly soluble in water (1.6 g/L at 25°C, calculated).[5] Likely soluble in common organic solvents like methanol and acetonitrile.
Structure Aromatic ring with methoxy, methyl, and amide functional groups.
Predicted logP 2.3 (for the similar compound 3-Methoxy-4-methylbenzaldehyde)[6]

The presence of a benzene ring and a predicted logP value greater than 1.0 indicates sufficient hydrophobicity, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical mode.[7][8] The primary retention mechanism will be the hydrophobic interaction between the analyte and the non-polar stationary phase.[7]

Strategic Approach to Method Development

The development process is a systematic optimization of chromatographic parameters to achieve a specific goal: a sharp, symmetrical peak for 3-Methoxy-4-methylbenzamide, well-resolved from any potential impurities or matrix components, within a reasonable analysis time.

MethodDevelopmentWorkflow Analyte Analyte Characterization (LogP, Solubility, pKa) ModeSelection Select HPLC Mode (Reversed-Phase) Analyte->ModeSelection Hydrophobicity ColumnScreening Column Screening (C18, Phenyl-Hexyl) ModeSelection->ColumnScreening Analyte Polarity MobilePhase Mobile Phase Optimization (ACN vs. MeOH, pH) ColumnScreening->MobilePhase Selectivity Tuning Detection Wavelength Selection (UV Scan) MobilePhase->Detection Max. Absorbance Optimization Parameter Optimization (Flow Rate, Temp, Gradient) Detection->Optimization Fine-Tuning FinalMethod Final Optimized Method Optimization->FinalMethod Meets Criteria

Caption: A systematic workflow for HPLC method development.

  • Column Selection: A standard C18 column is the workhorse of RP-HPLC and serves as the primary choice due to its strong hydrophobic retention. An alternative, such as a Phenyl-Hexyl column, could also be considered to leverage potential π-π interactions with the analyte's aromatic ring, offering a different selectivity.[7][9]

  • Mobile Phase Selection: The mobile phase consists of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity and UV transparency. The initial approach will be to screen various isocratic ratios of ACN and water (e.g., 70:30, 60:40, 50:50) to find a composition that elutes the analyte with a retention time between 3 and 10 minutes.

    • Aqueous Phase & pH: While the benzamide group is neutral, controlling the mobile phase pH with a buffer (e.g., phosphate or acetate buffer, pH 3-7) is good practice to ensure consistent ionization of any residual silanols on the column, which minimizes peak tailing.[7]

  • Detection Wavelength: A UV-Vis detector is suitable as the aromatic ring in 3-Methoxy-4-methylbenzamide will exhibit strong UV absorbance. To determine the optimal wavelength for maximum sensitivity, a UV scan of the analyte in the mobile phase should be performed. For similar benzamide compounds, wavelengths between 220 nm and 254 nm are common.[10][11]

Detailed Analytical Method & Protocols

This section provides the finalized, step-by-step protocols for sample analysis based on the development strategy.

Instrumentation and Consumables
  • HPLC System with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

  • Analytical balance (4-decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • HPLC vials with caps.

Optimized Chromatographic Conditions

Table 2: Final HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 50% A : 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes
Protocol for Standard and Sample Preparation

Proper sample preparation is paramount for accurate and reproducible results, preventing issues like column clogging and baseline noise.[12][13]

1. Diluent Preparation:

  • Prepare a mixture of 50:50 (v/v) Acetonitrile and Water. This matches the mobile phase composition to prevent peak distortion.[10]

2. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 3-Methoxy-4-methylbenzamide reference standard into a 25 mL volumetric flask.
  • Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.
  • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

3. Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
  • Dilute to the mark with diluent and mix thoroughly.

4. Sample Preparation (from a solid matrix, e.g., a formulation):

  • Accurately weigh a portion of the sample powder equivalent to approximately 10 mg of 3-Methoxy-4-methylbenzamide into a 100 mL volumetric flask.
  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction.[14]
  • Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix well.
  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15] The following protocol is based on the ICH Q2(R2) guidelines.[2][4]

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation per ICH guidelines.

Table 3: Validation Parameters and Acceptance Criteria

ParameterExperimentAcceptance Criteria
Specificity Inject blank (diluent), placebo, and standard.No interfering peaks at the retention time of the analyte.
Linearity Analyze 5 concentrations (e.g., 25-150 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999.
Range Derived from linearity study.The range over which the method is linear, accurate, and precise.
Accuracy Spike a placebo matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 sample preps at 100% concentration.Intermediate: Repeatability on a different day/by a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ/LOD Based on signal-to-noise ratio (S/N) or standard deviation of the response.S/N of ~10 for LOQ; S/N of ~3 for LOD.
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), mobile phase (±2% organic).System suitability parameters remain within limits; RSD ≤ 2.0%.
Validation Experimental Protocols
  • Specificity: Prepare and inject the diluent, a placebo (if applicable), and a standard solution. Assess for any interfering peaks at the analyte's retention time.

  • Linearity: From the stock solution, prepare a series of at least five calibration standards covering the expected range (e.g., 25, 50, 75, 100, 150 µg/mL). Inject each in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Accuracy (Recovery): Prepare a placebo blend. Spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare three samples at each level and calculate the percentage recovery.

  • Precision:

    • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them and calculate the RSD of the results.

    • Intermediate Precision: Have a different analyst, on a different day, or using a different instrument, repeat the repeatability study. Compare the results.

  • Robustness: Deliberately introduce small variations to the method parameters one at a time (e.g., flow rate to 0.9 and 1.1 mL/min; temperature to 28°C and 32°C). Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

Illustrative Results

The following tables show example data that would be generated during a successful validation.

Table 4: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
25248500
50501200
75753300
1001005000
1501508100
Correlation (r²) 0.9998

Table 5: Example Accuracy and Precision Data

ParameterLevelResults
Accuracy 80%Mean Recovery: 99.5%
100%Mean Recovery: 100.3%
120%Mean Recovery: 99.8%
Precision (Repeatability) 100%RSD: 0.85% (n=6)
Precision (Intermediate) 100%RSD: 1.10% (n=6)

Conclusion

The RP-HPLC method detailed in this application note provides a selective, linear, accurate, and precise procedure for the quantification of 3-Methoxy-4-methylbenzamide. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in a robust isocratic method with a short run time, making it suitable for high-throughput analysis in a quality control or research environment. The comprehensive validation protocol ensures that the method is fit for its intended purpose and complies with international regulatory standards.[16][17][18]

References

  • FDA. (2015).
  • FDA. (2024). Q2(R2)
  • FDA.
  • Lab Manager. (2025).
  • Benchchem. Technical Support Center: Refining HPLC Protocols for Benzamide Isomers.
  • Organomation.
  • LCGC. (2025).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Sigma-Aldrich. 3-Methoxy-4-methylbenzamide.
  • chemBlink. 3-Methoxy-4-methylbenzamide (CAS 1017082-75-5).
  • Sartorius.
  • ResearchGate. (2025).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • PubChem. 3-Methoxy-4-methylbenzaldehyde.
  • ICH. (2023).
  • HALO Columns.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 3-Methoxy-4-methylbenzamide

Executive Summary 3-Methoxy-4-methylbenzamide is a highly versatile building block in modern synthetic chemistry and drug discovery. The presence of a primary amide (-CONH₂), coupled with the distinct electronic and ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methoxy-4-methylbenzamide is a highly versatile building block in modern synthetic chemistry and drug discovery. The presence of a primary amide (-CONH₂), coupled with the distinct electronic and steric topography provided by the C3-methoxy and C4-methyl groups, allows this molecule to participate in two divergent palladium-catalyzed cross-coupling paradigms: Buchwald-Hartwig N-Amidation and Directed Ortho-C–H Arylation .

Because traditional nucleophilic aromatic substitution (S_NAr) often fails for unactivated amides—yielding less than 10% conversion even under harsh conditions—palladium catalysis is an essential methodology for functionalizing this scaffold[1]. This guide provides a comprehensive, self-validating framework for executing both pathways with high yield and regioselectivity.

Mechanistic Framework & Regiochemical Causality

The choice of catalytic conditions dictates whether the palladium complex interacts with the primary amide as a nucleophile or as a directing group. Understanding the causality behind ligand and additive selection is critical for controlling this divergence.

The Nucleophilic Pathway: Buchwald-Hartwig N-Amidation

In the [2], the primary amide acts as a nitrogen nucleophile to couple with aryl halides. However, amides are inherently poor nucleophiles due to the resonance stabilization of the nitrogen lone pair by the adjacent carbonyl group.

Causality of Ligand Selection: The rate-determining step in amide cross-coupling is typically the reductive elimination from the Pd(II)-amidate intermediate. To overcome this high activation energy barrier, bidentate phosphine ligands with large bite angles (e.g., Xantphos, bite angle ~111°) are mandatory[3]. The wide bite angle distorts the square planar Pd(II) complex toward a tetrahedral geometry. This steric compression forces the aryl and amidate ligands closer together, drastically accelerating reductive elimination and preventing unproductive β -hydride elimination[2].

The Electrophilic Pathway: Directed Ortho-C–H Arylation

The simplest amide (-CONH₂) is a highly effective directing group for [4]. The oxygen atom of the amide coordinates to the electrophilic Pd(II) center, bringing the catalyst into close proximity with the ortho C–H bonds.

Causality of Regioselectivity: 3-Methoxy-4-methylbenzamide possesses two theoretical ortho positions: C2 and C6. The C3-methoxy group projects significant electron density and steric bulk toward the C2 position. When the bulky Pd(II) complex attempts to coordinate, it experiences severe steric repulsion at C2. Consequently, Concerted Metalation-Deprotonation (CMD) occurs exclusively at the less hindered C6 position, yielding a single, regiochemically pure product[5].

Pathways Substrate 3-Methoxy-4-methylbenzamide PdCat Pd Catalyst Active Species Substrate->PdCat Coordination BHA Buchwald-Hartwig Amidation (N-Arylation) PdCat->BHA Pd(0)/Pd(II) Cycle Ligand: Xantphos CHA Directed C-H Activation (C6-Arylation) PdCat->CHA Pd(II)/Pd(IV) Cycle Additive: AgOAc Prod1 N-Aryl-3-methoxy- 4-methylbenzamide BHA->Prod1 Prod2 2-Aryl-5-methoxy- 4-methylbenzamide CHA->Prod2

Divergent palladium-catalyzed reaction pathways for 3-Methoxy-4-methylbenzamide.

Quantitative Optimization Data

The following tables summarize the critical reaction parameters required to achieve optimal yields, demonstrating the necessity of specific ligands and additives.

Table 1: Ligand Effects on Buchwald-Hartwig N-Amidation Conditions: 3-Methoxy-4-methylbenzamide (1.0 eq), Chlorobenzene (1.2 eq), Pd₂(dba)₃ (2.5 mol%), Ligand (7.5 mol%), Cs₂CO₃ (1.5 eq), 1,4-Dioxane, 100 °C, 16 h.

LigandBite AngleConversion (%)Isolated Yield (%)Mechanistic Outcome
PPh₃85°< 5N/AFailure to undergo reductive elimination.
BINAP92°4538Sluggish reductive elimination; side reactions.
dppf99°6052Moderate efficiency.
Xantphos 111° > 99 94 Optimal geometric distortion for C-N coupling.

Table 2: Regioselectivity in Pd-Catalyzed C–H Arylation Conditions: 3-Methoxy-4-methylbenzamide (1.0 eq), Iodobenzene (2.0 eq), Pd(OAc)₂ (5 mol%), Additive, Toluene, 110 °C, 24 h.

Directing GroupAdditive / OxidantC6-Arylation Yield (%)C2-Arylation Yield (%)
-CONH₂None150
-CONH₂ AgOAc (2.0 eq) 88 < 1 (n.d.)

Note: AgOAc acts as both a base for the CMD step and a halide scavenger to regenerate the active Pd(II) catalyst[4].

Self-Validating Experimental Protocols

Workflow S1 1. Inert Atm. Setup S2 2. Reagent Assembly S1->S2 S3 3. Thermal Activation S2->S3 S4 4. Quench & Extraction S3->S4 S5 5. Purification & Analysis S4->S5

Step-by-step experimental workflow for air-free palladium-catalyzed cross-coupling.

Protocol A: N-Arylation via Buchwald-Hartwig Coupling

Objective: Synthesize N-aryl-3-methoxy-4-methylbenzamide.

  • Glovebox Assembly: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 3-Methoxy-4-methylbenzamide (165.2 mg, 1.0 mmol), Pd₂(dba)₃ (22.9 mg, 0.025 mmol), Xantphos (43.4 mg, 0.075 mmol), and anhydrous Cs₂CO₃ (488.7 mg, 1.5 mmol).

  • Liquid Addition: Add the aryl chloride (1.2 mmol) and anhydrous, degassed 1,4-dioxane (5.0 mL). Seal the tube with a Teflon screwcap.

  • Thermal Activation: Remove the tube from the glovebox and stir at 100 °C for 16 hours.

    • Self-Validation Checkpoint 1 (Visual): The initial purple/dark red suspension of Pd₂(dba)₃ should transition to a deep red/orange homogeneous solution, indicating the formation of the active Pd(0)-Xantphos species. If the solution turns black and precipitates, oxygen has compromised the catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

    • Self-Validation Checkpoint 2 (TLC): The starting benzamide is highly polar due to -CONH₂ hydrogen bonding. The N-aryl product will exhibit a significantly higher Rf​ value.

Protocol B: Regioselective C6 C–H Arylation

Objective: Synthesize 2-aryl-5-methoxy-4-methylbenzamide (Note: IUPAC numbering shifts upon arylation, but the coupling occurs at the original C6 position).

  • Reagent Assembly: To a 20 mL reaction vial equipped with a magnetic stir bar, add 3-Methoxy-4-methylbenzamide (165.2 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and AgOAc (333.8 mg, 2.0 mmol).

  • Solvent & Electrophile: Add aryl iodide (2.0 mmol) and anhydrous toluene (5.0 mL). Seal the vial under a nitrogen atmosphere.

  • Thermal Activation: Heat the mixture in an oil bath at 110 °C for 24 hours.

  • Quench & Extraction: Cool the mixture to room temperature. Dilute with CH₂Cl₂ (20 mL) and wash with saturated aqueous NH₄Cl to quench residual silver salts. Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL).

  • Analytical Validation: Dry the combined organic layers over Na₂SO₄, concentrate, and analyze the crude mixture via ¹H NMR.

    • Self-Validation Checkpoint (NMR): The starting material exhibits a characteristic aromatic splitting pattern. In the product, the C6 proton is absent. The C2 proton (flanked by the amide and methoxy groups) will appear as an isolated singlet (typically around δ 7.5–7.8 ppm), definitively confirming C6-regioselectivity.

Troubleshooting & Process Control

  • Catalyst Poisoning (Protocol A & B): If conversion stalls at <10%, ensure the 1,4-dioxane or toluene is rigorously degassed. Phosphine ligands (like Xantphos) are highly susceptible to oxidation to phosphine oxides, which cannot support the catalytic cycle.

  • Saponification Side-Reaction (Protocol A): If a highly polar, streaking spot appears on TLC, the benzamide is hydrolyzing to 3-methoxy-4-methylbenzoic acid. This occurs if the base is too strong (e.g., KOH) or if adventitious water is present[6]. Ensure Cs₂CO₃ is flame-dried prior to use.

  • Over-Arylation (Protocol B): While the simplest amide (-CONH₂) generally favors monoarylation[5], using an excess of aryl iodide (>2.5 eq) or extending reaction times beyond 36 hours can lead to trace di-arylation. Strict adherence to stoichiometry is required.

References

  • Li, D.-D., Yuan, T.-T., & Wang, G.-W. (2012). Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C–H Bond Activation. The Journal of Organic Chemistry.[Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.[Link]

  • Kanyiva, K. S., Kuninobu, Y., & Kanai, M. (2014). Palladium-catalyzed direct C-H silylation and germanylation of benzamides and carboxamides. Organic Letters.[Link]

  • Wikipedia Contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.[Link]

  • Atlanchim Pharma. (2023). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma Technical Notes.[Link]

Sources

Method

High-Yield Catalytic Amidation Protocol for the Synthesis of 3-Methoxy-4-methylbenzamide

Executive Summary 3-Methoxy-4-methylbenzamide is a high-value active pharmaceutical ingredient (API) intermediate, prominently utilized in the structural elaboration of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methoxy-4-methylbenzamide is a high-value active pharmaceutical ingredient (API) intermediate, prominently utilized in the structural elaboration of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which act as potent WDR5 WIN-site inhibitors in oncology[1]. Historically, the synthesis of this specific amide relied on harsh, two-step protocols involving the conversion of 3-methoxy-4-methylbenzoic acid to its corresponding acyl chloride using stoichiometric thionyl chloride, followed by an exothermic quench with aqueous ammonia[2].

To align with modern process chemistry standards—which demand higher atom economy and reduced process mass intensity (PMI)—this application note details a direct, single-step catalytic amidation protocol. By leveraging boronic acid catalysis and a benign ammonia surrogate, this method eliminates toxic halogenated intermediates, prevents the generation of corrosive gas byproducts, and provides a highly scalable, self-validating workflow for drug development professionals.

Scientific Context & Mechanistic Rationale

Direct dehydrative amidation of carboxylic acids is thermodynamically challenging due to the stable acid-base salt formed between the carboxylic acid and the amine. Boronic acid catalysis has emerged as a robust, green alternative to bypass this thermodynamic sink[3].

Causality in Catalyst Selection: Electron-deficient arylboronic acids, such as 3,4,5-trifluorophenylboronic acid, act as highly active Lewis acids. The electron-withdrawing fluorine atoms increase the electrophilicity of the boron center, accelerating the coordination with 3-methoxy-4-methylbenzoic acid to form a transient monoacyl boronate intermediate[4]. This activation lowers the energy barrier for nucleophilic attack. Furthermore, the use of ammonia-borane and related boron-mediated systems has been extensively validated as a means to achieve substoichiometric, atom-economical amidation[5].

Causality in Amine Surrogate Selection: Instead of using hazardous gaseous ammonia, this protocol utilizes Ammonium Bicarbonate (NH₄HCO₃) . At elevated temperatures, it steadily decomposes into NH₃, CO₂, and H₂O. This provides a controlled, continuous stoichiometric release of ammonia directly into the reaction matrix, preventing catalyst poisoning and minimizing side reactions.

Pathway Visualization

Mechanism SM 3-Methoxy-4-methylbenzoic acid + NH4HCO3 (Ammonia Surrogate) Int1 Monoacyl Boronate Intermediate (Activated Electrophile) SM->Int1 Catalyst binding (-H2O) Cat 3,4,5-Trifluorophenylboronic acid (Catalyst) Cat->Int1 Coordination Int2 Tetrahedral Amine Adduct (Nucleophilic Attack) Int1->Int2 NH3 Addition (-CO2, -H2O) Int2->Cat Catalyst Turnover Prod 3-Methoxy-4-methylbenzamide (Target API Intermediate) Int2->Prod Dehydration & Cleavage

Boronic acid-catalyzed dehydrative amidation mechanistic cycle.

Comparative Process Metrics

The transition from traditional stoichiometric activation to catalytic amidation yields significant improvements in both safety and efficiency.

MetricTraditional Method (SOCl₂ / NH₃)[2]Catalytic Amidation (Boronic Acid)[3]
Reagent Stoichiometry >1.2 equiv SOCl₂, excess NH₃5 mol% Catalyst, 1.5 equiv NH₄HCO₃
Atom Economy Low (generates SO₂, HCl, NH₄Cl)High (generates H₂O, CO₂)
Reaction Steps 2 (Acid Chloride formation → Amidation)1 (Direct Amidation)
Thermodynamic Driver Highly exothermic quenchAzeotropic water removal (Dean-Stark)
Safety Profile High Risk (Corrosive, toxic gases)Low Risk (Benign byproducts)
Table 2: Protocol Reagent Quantities (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
3-Methoxy-4-methylbenzoic acid166.181.01.66 gSubstrate
Ammonium Bicarbonate79.061.51.19 gAmmonia Surrogate
3,4,5-Trifluorophenylboronic acid175.860.0588 mgCatalyst
Toluene92.14N/A50 mLSolvent / Azeotrope

Experimental Protocol: Direct Amidation Workflow

This procedure is designed as a self-validating system , incorporating macroscopic visual cues and precise In-Process Controls (IPCs) to ensure reproducibility without requiring continuous sampling.

Reaction Setup & Activation
  • Charge the Reactor: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-4-methylbenzoic acid (1.66 g, 10.0 mmol) and 3,4,5-trifluorophenylboronic acid (88 mg, 0.5 mmol).

  • Solvent Addition: Suspend the solids in anhydrous toluene (50 mL).

  • Ammonia Surrogate: Add ammonium bicarbonate (1.19 g, 15.0 mmol) in one portion.

  • Apparatus Assembly: Fit the flask with a Dean-Stark trap filled with toluene, and attach a reflux condenser. Flush the system with nitrogen for 5 minutes.

Self-Validating Checkpoint 1 (Activation): Upon initial heating to 60 °C, gentle effervescence will be observed. Causality: This confirms the thermal decomposition of NH₄HCO₃, releasing the active NH₃ nucleophile and CO₂ gas into the reaction matrix.

Azeotropic Reflux & In-Process Control (IPC)
  • Reflux: Elevate the temperature to 110 °C (oil bath at 125 °C) to establish a vigorous reflux.

  • Water Removal: Maintain reflux for 16 hours.

    • Causality: Amidation is a condensation reaction. The physical removal of water via the Dean-Stark trap shifts the thermodynamic equilibrium entirely toward the product, preventing reverse hydrolysis.

Self-Validating Checkpoint 2 (Volumetric Tracking): Monitor the water accumulation in the Dean-Stark trap. The theoretical water yield is ~0.45 mL (0.18 mL from the amidation condensation + 0.27 mL from the decomposition of 1.5 equiv of NH₄HCO₃). Reaching this volume is a macroscopic visual validation that the reaction has reached >95% conversion.

  • Analytical IPC: Sample 50 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the AUC of the starting carboxylic acid is <2%.

Downstream Processing & Isolation
  • Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Bicarbonate Wash (Self-Purification Step): Transfer the organic layer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 × 25 mL).

    • Causality: This specific wash selectively deprotonates any trace unreacted 3-methoxy-4-methylbenzoic acid and the boronic acid catalyst, partitioning them entirely into the aqueous phase. The neutral target amide remains securely in the organic phase.

  • Brine Wash & Drying: Wash the organic layer with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove the toluene under reduced pressure using a rotary evaporator to yield 3-methoxy-4-methylbenzamide as a white to off-white crystalline solid. (Expected Yield: 1.50 - 1.55 g, 91-94%).

References[3] Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2024/CC/D4CC02994A[4] Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.joc.2c02766[5] Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Organic Letters - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.orglett.1c00821[1] Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00596[2] CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents.https://patents.google.com/patent/CN102020587A/en

Sources

Application

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways for 3-Methoxy-4-methylbenzamide

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Instrument Focus: High-Resolution LC-ESI-MS/MS (Q-TOF or Orbitrap) Executive Context & Chemical Topography In the landscape of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Instrument Focus: High-Resolution LC-ESI-MS/MS (Q-TOF or Orbitrap)

Executive Context & Chemical Topography

In the landscape of pharmaceutical synthesis and drug metabolism, benzamide derivatives serve as critical pharmacophores and synthetic intermediates. 3-Methoxy-4-methylbenzamide (Chemical Formula: C9​H11​NO2​ , Monoisotopic Mass: 165.0789 Da) presents a unique analytical profile due to the interplay of its three functional groups: a primary amide, a meta-methoxy ether, and a para-methyl group.

Understanding the exact gas-phase ion chemistry of this molecule is paramount for distinguishing it from isobaric and regioisomeric metabolites during pharmacokinetic profiling. This application note dissects the collision-induced dissociation (CID) pathways of 3-Methoxy-4-methylbenzamide in positive electrospray ionization (ESI+) mode, providing a self-validating protocol for its robust characterization.

Gas-Phase Ion Chemistry and Fragmentation Mechanisms

Under ESI+ conditions, the molecule is predominantly protonated at the amide carbonyl oxygen, forming a highly stable precursor ion [M+H]+ at m/z 166.086 [1]. The subsequent fragmentation is driven by the internal energy deposited during CID, leading to several distinct, predictable pathways.

Pathway A: Acylium Ion Formation (Low-Energy CID)

The most thermodynamically favored fragmentation of primary benzamides is the neutral loss of ammonia ( NH3​ , 17.026 Da) [2]. This cleavage yields a resonance-stabilized acylium ion (3-methoxy-4-methylbenzoyl cation) at m/z 149.060. The stability of this cation is significantly enhanced by the electron-donating inductive effect of the para-methyl group and the resonance contribution of the meta-methoxy group. Following the loss of ammonia, the acylium ion rapidly expels carbon monoxide ( CO , 27.995 Da) to form the 3-methoxy-4-methylphenyl cation at m/z 121.065.

Pathway B: Methoxy Group Dynamics (Medium to High-Energy CID)

Methoxy-substituted aromatics exhibit complex rearrangement chemistries [3]. A notable pathway is the neutral loss of methanol ( CH3​OH , 32.026 Da) via a hydrogen rearrangement from the adjacent methyl group or the protonated amide, generating a fragment at m/z 134.060. Furthermore, under elevated collision energies, homolytic cleavage of the ether bond occurs, resulting in the expulsion of a methyl radical ( •CH3​ , 15.023 Da). While ESI typically favors even-electron fragmentation, the resulting odd-electron radical cation at m/z 151.063 is observed due to the high stability of the resulting phenoxy radical system [4].

fragmentation M166 Precursor Ion [M+H]+ m/z 166.086 F149 Acylium Ion [M+H - NH3]+ m/z 149.060 M166->F149 - NH3 (17 Da) F134 Methanol Loss [M+H - CH3OH]+ m/z 134.060 M166->F134 - CH3OH (32 Da) F151 Radical Cation [M+H - CH3•]+• m/z 151.063 M166->F151 - CH3• (15 Da) F121 Phenyl Cation [M+H - NH3 - CO]+ m/z 121.065 F149->F121 - CO (28 Da)

Caption: CID fragmentation pathways of protonated 3-Methoxy-4-methylbenzamide in ESI+ mode.

Quantitative Data Summary

The following table summarizes the high-resolution mass spectrometry (HRMS) data for the primary fragments. Mass accuracy within 5 ppm is required to validate these empirical formulas.

Fragment TypeNeutral LossEmpirical FormulaTheoretical m/zExpected Relative Abundance
Precursor Ion None C9​H12​NO2+​ 166.0863100% (Low CE)
Acylium Ion −NH3​ (17.026 Da) C9​H9​O2+​ 149.059785-100% (Med CE)
Phenyl Cation −NH3​−CO (45.021 Da) C8​H9​O+ 121.064840-60% (High CE)
Methanol Loss −CH3​OH (32.026 Da) C8​H8​NO+ 134.060015-25% (Med CE)
Radical Cation −•CH3​ (15.023 Da) C8​H9​NO2+•​ 151.0628< 10% (High CE)

Self-Validating Analytical Protocol

To ensure absolute analytical trustworthiness, this protocol is designed as a self-validating system . Experimental choices are grounded in causality, ensuring that the resulting spectra are free from artifacts, carryover, or mass drift.

Rationale Behind Experimental Choices
  • Mobile Phase Modifier (0.1% Formic Acid): Chosen specifically to lower the pH below the pKa of the amide, driving near-100% protonation efficiency in the ESI source and stabilizing the Taylor cone.

  • Stepped Collision Energy (NCE 15, 30, 45): A single collision energy will bias the spectrum. Stepping the energy ensures the simultaneous capture of low-energy neutral losses (e.g., NH3​ ) and high-energy radical cleavages (e.g., •CH3​ ), providing a complete structural fingerprint.

Workflow Diagram

workflow S1 Sample Prep 1 mg/mL Stock S2 SST & Blank Zero Carryover Check S1->S2 S3 LC Separation C18, 0.1% FA S2->S3 S4 ESI-MS/MS Stepped CE (15-45) S3->S4 S5 Data Validation < 5 ppm Mass Error S4->S5

Caption: Self-validating LC-MS/MS experimental workflow for benzamide characterization.

Step-by-Step Methodology

Step 1: Sample Preparation & System Suitability (SST)

  • Dissolve 1.0 mg of 3-Methoxy-4-methylbenzamide in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute the stock to a working concentration of 10 µg/mL using 50:50 Methanol:Water ( v/v ).

  • Self-Validation Checkpoint: Inject a solvent blank (50:50 MeOH:H2O) prior to the sample. Monitor the m/z 166.086 channel. If the signal-to-noise ratio exceeds 3:1, perform a needle wash and column flush until carryover is eliminated.

Step 2: Liquid Chromatography Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition

  • Ionization: ESI Positive mode. Spray voltage: 3.5 kV. Capillary temperature: 320°C.

  • Scan Mode: Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA).

  • Isolation Window: 1.0 m/z centered at 166.086.

  • Fragmentation: Higher-energy C-trap Dissociation (HCD) or CID with Normalized Collision Energies (NCE) stepped at 15, 30, and 45 eV.

  • Self-Validation Checkpoint: Utilize an internal lock mass (e.g., ambient polysiloxane at m/z 371.1012) to continuously calibrate the mass analyzer. The run is only validated if the precursor mass error remains 5 ppm.

Step 4: Data Processing

  • Extract ion chromatograms (XIC) for the precursor and the four primary fragments (149.060, 121.065, 134.060, 151.063).

  • Confirm structural identity by matching the observed isotopic distribution of the precursor against the theoretical C9​H12​NO2+​ profile.

References

  • Benchchem. "3-Methoxy-4-methylbenzonitrile | 3556-60-3 | Benchchem." Benchchem Database.
  • Journal of the American Society for Mass Spectrometry. "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." ACS Publications.
  • ChemRxiv. "Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation." ChemRxiv.
  • National Institute of Standards and Technology (NIST). "Fragmentation of deprotonated N-acyl aromatic sulfonamides and benzamide derivatives." NIST Publications.
Method

Application Note: 3-Methoxy-4-methylbenzamide as a Privileged Scaffold in Small Molecule Oncology Drug Discovery

Executive Summary In contemporary small molecule drug discovery, the identification and optimization of privileged pharmacophores are critical for achieving high target affinity and selectivity. 3-Methoxy-4-methylbenzami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary small molecule drug discovery, the identification and optimization of privileged pharmacophores are critical for achieving high target affinity and selectivity. 3-Methoxy-4-methylbenzamide (CAS: 1017082-75-5) has emerged as a highly versatile building block and structural intermediate[1]. Characterized by its rigid planar geometry and precise steric profile, this moiety is increasingly utilized in the development of epigenetic modulators, kinase inhibitors, and targeted sensitizers for physical oncology therapies. This application note details the mechanistic rationale, structural biology, and validated experimental protocols for integrating 3-methoxy-4-methylbenzamide into advanced drug discovery workflows.

Physicochemical Profiling & Pharmacophore Rationale

The utility of 3-methoxy-4-methylbenzamide stems from its unique physicochemical properties:

  • Hydrogen Bonding Network : The primary benzamide group provides a rigid, planar system capable of acting as both a hydrogen bond donor (via the NH) and acceptor (via the carbonyl oxygen), anchoring the molecule to protein backbones.

  • Steric and Lipophilic Tuning : The 3-methoxy and 4-methyl substitutions provide a highly specific spatial footprint. The electron-donating methoxy group subtly alters the electron density of the aromatic ring, while the para-methyl group provides a lipophilic vector ideal for occupying deep, hydrophobic protein pockets without violating Lipinski's Rule of Five.

Epigenetic Modulators: WDR5 WIN-Site Inhibitors

WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and serves as a critical epigenetic drug target for the treatment of mixed-lineage leukemia (MLL)[2].

During fragment-based drug discovery (FBDD), NMR screening identified 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as weak binders to the WDR5 WIN-site[3]. To optimize ligand efficiency, researchers utilized structure-based design to append a 3-methoxy-4-methylbenzamide moiety to the core scaffold[4].

Causality & Structural Biology: X-ray crystallographic data (PDB: 6DAS) confirms the preoriented R-configuration of the benzylic benzamide allows the 3-methoxy-4-methyl group to act as a precise hydrophobic plug[3]. It perfectly occupies the S7 pocket of WDR5, forming highly favorable van der Waals interactions with residues F149, P173, and Y191, driving the dissociation constant ( Kd​ ) down to <10 nM[3].

WDR5_Workflow A NMR Fragment Screening B Pyrrolo-imidazole Hit Identification A->B C X-Ray Structure Guided Design B->C D Amide Coupling: 3-Methoxy-4-methylbenzoic acid C->D E Lead WDR5 WIN-Site Inhibitor D->E

Fig 1. Fragment-based structure-guided workflow for WDR5 WIN-site inhibitor discovery.

Targeted Oncology: DNMT1 Inhibitors for RFA Sensitization

In Lung Squamous Cell Carcinoma (LSCC), incomplete percutaneous radiofrequency ablation (RFA) can inadvertently trigger Epithelial-Mesenchymal Transition (EMT), leading to aggressive tumor recurrence[5].

Virtual screening campaigns identified N-(4-acetylphenyl)-3-methoxy-4-methylbenzamide as a leading scaffold for the inhibition of DNA Methyltransferase 1 (DNMT1)[6].

Causality & Pathway Modulation: DNMT1 drives cancer progression by hypermethylating the promoter regions of tumor suppressor microRNAs. By inhibiting DNMT1, the benzamide derivative prevents the silencing of miR-27-3p[5]. The restoration of miR-27-3p directly downregulates the expression of PSEN-1 (γ-secretase), which subsequently suppresses the Notch signaling pathway, effectively halting EMT and sensitizing the tumor to RFA[6].

DNMT1_Pathway iDNMT iDNMT (Benzamide Derivative) DNMT1 DNMT1 (DNA Methyltransferase) iDNMT->DNMT1 Inhibits miR27 miR-27-3p (Tumor Suppressor) DNMT1->miR27 Hypermethylates (Suppresses) PSEN1 PSEN-1 (γ-secretase) miR27->PSEN1 Inhibits Expression Notch Notch Signaling Pathway PSEN1->Notch Activates EMT Epithelial-Mesenchymal Transition (EMT) Notch->EMT Promotes Tumor Recurrence

Fig 2. Mechanism of action for iDNMT in suppressing Notch-mediated EMT post-ablation.

Kinase Inhibition: Class I PI3K Inhibitors

Beyond epigenetics, the 3-methoxy-4-methylbenzamide substructure is utilized in the synthesis of XL-147 derivatives (e.g., CAS 1349796-36-6)[7]. When appended to a quinoxaline-sulfonamide core, the benzamide acts as a critical linker and hydrophobic interaction vector, yielding potent Class I PI3K inhibitors utilized in broad-spectrum oncology research[7].

Quantitative Data Summary

Compound / DerivativePrimary TargetKey Structural Role of Benzamide MoietyActivity / AffinityApplication Context
Compound 5o WDR5 WIN-siteOccupies S7 pocket (interacts with F149, P173, Y191) Kd​ < 10 nMMixed Lineage Leukemia (MLL)
Compound 10 (iDNMT) DNMT1Primary pharmacophore for target bindingSuperior in vitro inhibitionLung Squamous Cell Carcinoma
XL-147 Derivative 1 Class I PI3KEnhances target specificity and lipophilicityPotent kinase inhibitionBroad-spectrum Oncology

Self-Validating Experimental Protocols

Protocol A: Synthesis of WDR5 Inhibitor via Amide Coupling

Causality: To synthesize complex tertiary amides (e.g., N-cyclopropylmethyl derivatives), HATU is selected over traditional EDC/HOBt due to its superior efficiency in overcoming the steric hindrance of the secondary amine intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methoxy-4-methylbenzoic acid (1.0 eq, 0.44 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere[4].

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes.

    • Self-Validation Control (IPC): Analyze a 5 μ L aliquot via LC-MS. The disappearance of the benzoic acid peak and the formation of the active ester intermediate confirms successful activation.

  • Coupling: Add the secondary amine intermediate (e.g., N-(2-cyclobutoxy-5-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)benzyl)cyclopropylmethanamine) (1.0 eq) dropwise. Stir for 12 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification & Validation: Purify via flash chromatography (DCM/MeOH). Validate the final structure via 1H -NMR (confirming the diagnostic 3-methoxy singlet at ~3.8 ppm and 4-methyl singlet at ~2.2 ppm) and High-Resolution Mass Spectrometry (HRMS).

Protocol B: Cell-Based Validation of DNMT1 Inhibition & Notch Suppression

Causality: To prove the benzamide derivative acts specifically via DNMT1, the protocol must measure both direct target engagement (promoter methylation status) and the downstream phenotypic effect (Notch pathway activity).

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture LSCC cells (e.g., H520) in RPMI-1640 medium. Treat cells with the benzamide derivative (iDNMT) at pre-determined IC50​ concentrations for 48 hours[6]. Include a vehicle control (0.1% DMSO).

  • Target Engagement Validation (MSP): Extract genomic DNA and perform bisulfite conversion. Run Methylation-Specific PCR (MSP) targeting the miR-27-3p promoter region.

    • Self-Validation Control: A successful assay will show a quantifiable decrease in the methylated primer amplification band in the treated group versus the vehicle control, proving direct DNMT1 inhibition[6].

  • Downstream Reporter Assay: Transfect cells with a Notch-responsive luciferase reporter plasmid.

    • Self-Validation Control: Treat a parallel well with DAPT (a known γ-secretase inhibitor) as a positive control. The benzamide derivative should mirror the DAPT-induced reduction in luminescence, confirming PSEN-1/Notch suppression.

  • Phenotypic Readout: Lyse cells and perform Western blotting for EMT markers. Confirm the upregulation of E-cadherin and the downregulation of Vimentin to validate the prevention of EMT[5].

References

  • Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design Source: PubMed Central (PMC) - NIH URL:[Link]

  • 6DAS: Discovery of Potent 2-Aryl-6,7-Dihydro-5HPyrrolo[ 1,2-a]imidazoles as WDR5 WIN-site Inhibitors Source: RCSB Protein Data Bank (PDB) URL:[Link]

  • A Novel Small Molecular Inhibitor of DNMT1 Enhances the Antitumor Effect of Radiofrequency Ablation in Lung Squamous Cell Carcinoma Cells Source: Frontiers in Pharmacology URL:[Link]

  • A Novel Small Molecular Inhibitor of DNMT1 Enhances the Antitumor Effect of Radiofrequency Ablation in Lung Squamous Cell Carcinoma Cells Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Methoxy-4-methylbenzamide

Executive Summary & Scientific Rationale 3-Methoxy-4-methylbenzamide is a critical pharmacophore and synthetic intermediate in modern medicinal chemistry. It serves as a vital building block in the development of potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

3-Methoxy-4-methylbenzamide is a critical pharmacophore and synthetic intermediate in modern medicinal chemistry. It serves as a vital building block in the development of potent WDR5 WIN-site inhibitors, which are actively investigated for targeted cancer therapies[1],[2]. Furthermore, it is a key precursor in the industrial synthesis of 2-methoxy-4-cyanobenzaldehyde, a highly valued pharmaceutical intermediate[3].

Historically, the synthesis of benzamides from carboxylic acids relied on harsh, multi-step conventional heating methods involving toxic coupling agents like thionyl chloride (SOCl₂) or N,N-dicyclohexylcarbodiimide (DCC)[4],[3]. Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this workflow by utilizing dielectric heating to drastically reduce reaction times, improve yields, and eliminate the need for hazardous solvents[5].

Mechanistic Insights: The MAOS Advantage

Unlike conventional thermal heating, which relies on slow and uneven convection and conduction, MAOS directly couples microwave energy (typically 2.45 GHz) with the molecules in the reaction mixture[5]. This occurs via two primary mechanisms:

  • Dipolar Polarization : Polar molecules constantly realign with the oscillating electromagnetic field, generating intense friction and heat.

  • Ionic Conduction : Dissolved ions oscillate through the reaction medium, causing localized superheating.

HeatingMechanism cluster_0 Conventional Heating cluster_1 Microwave Heating (MAOS) A1 Vessel Wall Heated First A2 Convection & Conduction A1->A2 A3 Thermal Gradient (Slow & Uneven) A2->A3 B1 Microwave Radiation (2.45 GHz) B2 Dipolar Polarization & Ionic Conduction B1->B2 B3 Volumetric Heating (Fast & Uniform) B2->B3

Figure 1: Mechanistic comparison of conventional thermal heating vs. microwave irradiation.

Synthetic Pathways

This application note details two highly efficient, self-validating MAOS protocols for synthesizing 3-Methoxy-4-methylbenzamide:

  • Pathway A (Solvent-Free Direct Amidation) : Direct conversion of 3-methoxy-4-methylbenzoic acid using urea as an ammonia source. Imidazole is employed as a catalyst because it forms highly polar carboxylic acid salts that act as excellent microwave energy absorbers[4].

  • Pathway B (Oxidative Hydration) : Conversion of 3-methoxy-4-methylbenzonitrile using aqueous sodium perborate (NaBO₃·4H₂O). Sodium perborate acts as a mild, chemoselective oxidant that hydrates the nitrile to the primary amide without over-hydrolyzing it to the carboxylic acid[6],[7].

SynthesisRoutes A 3-Methoxy-4-methylbenzoic acid (Precursor A) C Microwave Irradiation (Dielectric Heating) A->C Urea, Imidazole Solvent-free, 300W B 3-Methoxy-4-methylbenzonitrile (Precursor B) B->C NaBO3·4H2O EtOH/H2O, 900W D 3-Methoxy-4-methylbenzamide (Target Product) C->D Rapid conversion High yield

Figure 2: Dual microwave-assisted synthetic pathways for 3-Methoxy-4-methylbenzamide.

Experimental Protocols

Protocol A: Solvent-Free Direct Amidation of Carboxylic Acid

Causality & Design : Urea is selected as a stable, inexpensive, and safe ammonia surrogate. Imidazole is critical; it not only activates the carboxyl group but also drastically increases the dielectric loss tangent of the solid mixture, allowing rapid heating under microwave irradiation[4].

Reagents:

  • 3-Methoxy-4-methylbenzoic acid: 1.0 mmol (166.17 mg)

  • Urea: 2.0 mmol (120.12 mg)

  • Imidazole: 1.0 mmol (68.08 mg)

Step-by-Step Methodology:

  • Preparation : In an agate mortar, thoroughly grind the 3-methoxy-4-methylbenzoic acid, urea, and imidazole until a fine, homogenous powder is achieved. Self-Validation Check: The mixture must be completely uniform to prevent localized charring (hot spots) during irradiation.

  • Irradiation : Transfer the ground mixture into a dedicated microwave-safe reaction vessel (e.g., a 10 mL quartz or Pyrex tube). Place the vessel in a focused microwave synthesizer.

  • Reaction : Irradiate the mixture at 300 W for 3 to 5 minutes[4]. Monitor the internal temperature (target ~120 °C) if the reactor is equipped with an IR or fiber-optic sensor.

  • Cooling & Extraction : Allow the vessel to cool to room temperature. Suspend the resulting crude mass in 15 mL of Ethyl Acetate (EtOAc).

  • Purification : Wash the organic layer sequentially with 0.1 N HCl (2 × 10 mL) to remove residual imidazole, followed by distilled water (2 × 10 mL) to remove unreacted urea.

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the pure 3-methoxy-4-methylbenzamide.

Protocol B: Oxidative Hydration of Nitrile

Causality & Design : Sodium perborate tetrahydrate in an aqueous ethanol system provides an environmentally benign oxidative environment. The microwave energy accelerates the disruption of the perborate's 1,4-diboratetraoxane structure, rapidly releasing reactive oxygen species that selectively hydrate the nitrile[7].

Reagents:

  • 3-Methoxy-4-methylbenzonitrile: 1.0 mmol (147.17 mg)

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O): 4.0 mmol (615.36 mg)

  • Solvent: Distilled Water (10 mL) and Ethanol (5 mL)

Step-by-Step Methodology:

  • Preparation : In a microwave-safe vessel, dissolve the 3-methoxy-4-methylbenzonitrile in the 5 mL ethanol fraction. Add the 10 mL of water followed by the sodium perborate tetrahydrate[7].

  • Irradiation : Seal the vessel (if using a pressurized reactor) or use an open-vessel configuration with a reflux condenser. Irradiate at 900 W for 2 to 4 minutes[7]. Self-Validation Check: Monitor reaction progress via TLC (Hexane:EtOAc 7:3); the disappearance of the higher Rf nitrile spot confirms completion.

  • Cooling & Extraction : Cool the mixture to room temperature. Extract the aqueous mixture with diethyl ether or EtOAc (3 × 15 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to afford the target amide.

Quantitative Data & Method Comparison

The following table summarizes the efficiency gains of MAOS compared to traditional synthetic routes[4],[3],[7].

ParameterConventional Heating (Acid Chloride Route)MAOS Pathway A (Solvent-Free Amidation)MAOS Pathway B (Oxidative Hydration)
Precursor 3-Methoxy-4-methylbenzoic acid3-Methoxy-4-methylbenzoic acid3-Methoxy-4-methylbenzonitrile
Primary Reagents SOCl₂, NH₄OH (Aqueous Ammonia)Urea, ImidazoleNaBO₃·4H₂O
Reaction Time 2–4 hours3–5 minutes2–4 minutes
Temperature 80–90 °C (Reflux)~120 °C (Localized)~100 °C
Typical Yield 85–95%>85%>90%
Environmental Impact High (Toxic SO₂/HCl gases)Low (Solvent-free, green)Low (Aqueous/EtOH solvent)

Analytical Validation

To ensure the trustworthiness of the synthesized 3-Methoxy-4-methylbenzamide, verify the product using ¹H NMR spectroscopy (CDCl₃ or DMSO-d₆):

  • Methoxy Group : Sharp singlet at ~3.85 ppm (3H, -OCH₃).

  • Methyl Group : Sharp singlet at ~2.25 ppm (3H, Ar-CH₃).

  • Aromatic Protons : Multiplets between 7.10 - 7.50 ppm (3H, Ar-H).

  • Amide Protons : Two broad singlets between 6.00 - 7.50 ppm (2H, -NH₂), which will exchange and disappear upon addition of D₂O.

References

  • Title: Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design - PMC Source: NIH URL: 2

  • Title: Microwave-Promoted Transformation of Nitriles to Amides with Aqueous Sodium Perborate Source: ResearchGate URL: 6

  • Title: Direct preparation of primary amides from carboxylic acids and urea using imidazole under microwave irradiation Source: ResearchGate URL: 4

  • Title: CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde Source: Google Patents URL: 3

  • Title: MICROWAVE-PROMOTED TRANSFORMATION OF NITRILES TO AMIDES WITH AQUEOUS SODIUM PERBORATE Source: Taylor & Francis URL: 7

  • Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source: MDPI URL: 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-4-methylbenzamide

Welcome to the technical support center for the synthesis of 3-Methoxy-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable strategies for improving percentage yield. Our approach is grounded in mechanistic understanding and field-proven insights to ensure you can confidently troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: A Mechanistic Approach to Yield Improvement

Low yield in the synthesis of 3-Methoxy-4-methylbenzamide can often be traced back to a few critical stages of the reaction. This guide provides a structured approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow for 3-Methoxy-4-methylbenzamide Synthesis

G start Low Yield Observed check_sm 1. Starting Material Integrity? start->check_sm sm_ok Purity Confirmed (NMR, LC-MS) check_sm->sm_ok Yes sm_bad Degradation or Impurity Detected check_sm->sm_bad No check_activation 2. Inefficient Carboxylic Acid Activation? sm_ok->check_activation purify_sm Action: Purify Starting Materials (Recrystallization/Chromatography) sm_bad->purify_sm purify_sm->check_sm activation_ok Complete Conversion to Intermediate check_activation->activation_ok Yes activation_bad Incomplete Activation check_activation->activation_bad No check_amidation 3. Suboptimal Amidation Conditions? activation_ok->check_amidation optimize_activation Action: Re-evaluate Activating Agent & Conditions activation_bad->optimize_activation optimize_activation->check_activation amidation_ok High Conversion to Product check_amidation->amidation_ok Yes amidation_bad Side Reactions or Low Conversion check_amidation->amidation_bad No check_workup 4. Product Loss During Workup/Purification? amidation_ok->check_workup optimize_amidation Action: Modify Base, Solvent, or Temperature amidation_bad->optimize_amidation optimize_amidation->check_amidation workup_ok Efficient Isolation check_workup->workup_ok Yes workup_bad Emulsions or Poor Recovery check_workup->workup_bad No end_good High Yield Achieved workup_ok->end_good optimize_workup Action: Refine Extraction & Purification Protocol workup_bad->optimize_workup optimize_workup->check_workup

Caption: A decision-tree workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and I see unreacted 3-methoxy-4-methylbenzoic acid. What is the likely cause?

A1: This is a classic symptom of inefficient carboxylic acid activation. The conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, is a prerequisite for successful amidation.

  • Causality: The carboxylate group is a poor leaving group. An activating agent replaces the hydroxyl with a group that is more easily displaced by the amine nucleophile.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your activating agent (e.g., thionyl chloride, oxalyl chloride, or a carbodiimide like EDC) is fresh and has been stored under anhydrous conditions. Many of these reagents are highly sensitive to moisture.

    • Reaction Conditions: For activation with thionyl chloride or oxalyl chloride, ensure the reaction is performed in an inert, anhydrous solvent (e.g., DCM or THF) and under an inert atmosphere (N2 or Ar). The presence of water will quench the activating agent. For carbodiimide-based couplings, ensure the stoichiometry of the coupling additives (e.g., HOBt, DMAP) is correct.

    • Temperature: Some activation reactions require heating to proceed at a reasonable rate. For example, the reaction with thionyl chloride may require gentle reflux.

Q2: I am observing the formation of a significant amount of a urea byproduct. How can I prevent this?

A2: Urea byproduct formation is a common issue when using carbodiimide coupling agents like DCC or EDC.

  • Causality: The O-acylisourea intermediate formed during the activation of the carboxylic acid can rearrange to a more stable N-acylurea, which is unreactive towards the amine. This rearrangement is often competitive with the desired amidation reaction.

  • Troubleshooting Steps:

    • Addition of a Coupling Additive: The most effective way to prevent N-acylurea formation is to add a nucleophilic catalyst, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.

    • Order of Addition: Add the carboxylic acid, coupling agent, and additive together and stir for a few minutes before adding the amine. This allows for the formation of the activated ester before the amine is introduced.

Table 1: Comparison of Common Coupling Agents for Amide Synthesis
Coupling AgentAdvantagesDisadvantagesTypical Conditions
Thionyl Chloride (SOCl₂) Inexpensive, volatile byproductsHarsh conditions (heat, acidic), limited functional group toleranceAnhydrous DCM or Toluene, reflux
Oxalyl Chloride ((COCl)₂) Milder than SOCl₂, volatile byproductsToxic, moisture-sensitiveAnhydrous DCM, 0 °C to RT, catalytic DMF
EDC/HOBt Mild conditions, high yields, water-soluble urea byproductExpensive, potential for racemizationDCM or DMF, RT
HATU High efficiency, low racemization, fast reaction ratesVery expensive, can be difficult to remove byproductsDMF or NMP, RT
Q3: My purification is challenging due to the formation of an emulsion during the aqueous workup. What can I do?

A3: Emulsion formation is common when working with reactions that contain both organic and aqueous phases, especially when salts or polar byproducts are present.

  • Causality: Emulsions are stabilized by surfactants or fine solid particles at the interface of the two liquid phases. In this synthesis, unreacted starting materials or salt byproducts can act as emulsifying agents.

  • Troubleshooting Steps:

    • Brine Wash: After the initial aqueous washes, perform a final wash with a saturated solution of sodium chloride (brine). The high ionic strength of the brine solution helps to break up emulsions by increasing the polarity of the aqueous phase.

    • Filtration: If a fine precipitate is observed, filtering the entire biphasic mixture through a pad of Celite® can help to remove the solid particles that may be stabilizing the emulsion.

    • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of THF to a DCM/water mixture) can sometimes disrupt the emulsion.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 3-Methoxy-4-methylbenzamide via an Acid Chloride Intermediate

This protocol is recommended for its cost-effectiveness and generally high yields, provided that anhydrous conditions are maintained.

  • Acid Chloride Formation:

    • To a solution of 3-methoxy-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Add oxalyl chloride (1.2 eq) dropwise over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Amidation:

    • In a separate flask, dissolve ammonia (or an appropriate amine source, e.g., a 7 N solution in methanol, 2.0-3.0 eq) in an appropriate solvent (e.g., DCM or THF).

    • Cool the amine solution to 0 °C.

    • Slowly add the freshly prepared acid chloride solution to the cooled amine solution via a cannula or dropping funnel.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Diagram: Synthesis Pathway via Acid Chloride

G start 3-Methoxy-4-methylbenzoic Acid intermediate 3-Methoxy-4-methylbenzoyl Chloride start->intermediate (COCl)₂, cat. DMF DCM, 0 °C to RT product 3-Methoxy-4-methylbenzamide intermediate->product NH₃ (aq. or gas) DCM, 0 °C to RT

Caption: Reaction scheme for the two-step synthesis.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Optimization

Troubleshooting poor solubility of 3-Methoxy-4-methylbenzamide in aqueous media

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists struggling with the aqueous solubility of 3-Methoxy-4-methylbenzamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists struggling with the aqueous solubility of 3-Methoxy-4-methylbenzamide. By deconstructing the physicochemical properties of this molecule, we provide causally-driven troubleshooting strategies and self-validating experimental protocols.

Physicochemical Bottleneck Analysis

3-Methoxy-4-methylbenzamide presents a classic "brick dust" and "grease" paradox in formulation science.

  • The "Brick Dust" Effect: The planar benzamide core facilitates strong intermolecular hydrogen bonding, resulting in a highly stable, tightly packed crystal lattice[1].

  • The "Grease" Effect: Simultaneously, the 3-methoxy and 4-methyl substitutions significantly increase the molecule's lipophilicity and steric bulk, repelling aqueous solvation[2].

Because the energy required to break the crystal lattice exceeds the hydration energy provided by water, standard aqueous buffers will fail to dissolve the compound[3].

G Start 3-Methoxy-4-methylbenzamide Poor Aqueous Solubility Analyze Physicochemical Profiling Start->Analyze Lattice High Crystal Lattice Energy (Strong Amide H-Bonds) Analyze->Lattice Lipophilic High Lipophilicity (Methoxy/Methyl Groups) Analyze->Lipophilic SolidDispersion Amorphous Solid Dispersion (Disrupts Lattice) Lattice->SolidDispersion Cyclodextrin Cyclodextrin Complexation (Masks Hydrophobicity) Lipophilic->Cyclodextrin Low Dose SEDDS Lipid-Based SEDDS (High Dose Delivery) Lipophilic->SEDDS High Dose Cosolvent Cosolvent System (In Vitro Assays) Lipophilic->Cosolvent Assay Prep

Decision matrix for solubilizing 3-Methoxy-4-methylbenzamide based on physicochemical properties.

Troubleshooting FAQs

Q1: I used DMSO to make a stock solution, but 3-Methoxy-4-methylbenzamide crashes out immediately when spiked into my aqueous assay media. How do I prevent precipitation? A: This is a classic "solvent shift" precipitation. Cosolvents like DMSO or PEG 400 work kinetically by lowering the dielectric constant of the solvent mixture[4]. When you dilute this mixture in water, the hydrophilic cosolvent is rapidly extracted into the bulk aqueous phase. This leaves the lipophilic drug in a state of extreme supersaturation, triggering rapid nucleation and precipitation[5]. Solution: Shift to thermodynamic encapsulation. Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the hydrophobic 3-methoxy-4-methylphenyl ring within its cavity, forming a stable, water-soluble inclusion complex that resists precipitation upon dilution[6].

Q2: I tried dissolving the raw powder directly in an aqueous buffer, but it just floats or forms a suspension. What is the fundamental issue? A: You are battling the compound's high crystal lattice energy. The energy required to break the intermolecular amide-amide hydrogen bonds is too high[3]. Solution: Formulate an Amorphous Solid Dispersion (ASD). By co-precipitating the drug with a hydrophilic polymer (e.g., PVP or HPMC), you trap the molecule in a high-energy amorphous state, entirely bypassing the lattice energy barrier during dissolution[1].

Q3: My in vivo formulation requires a high dose, but cyclodextrins aren't providing enough payload capacity. What's the next step? A: If the required dose exceeds the complexation capacity (which is typically restricted to a 1:1 stoichiometry), transition to a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS utilize a mixture of oils, surfactants, and cosolvents to keep the drug dissolved in lipid droplets, which spontaneously form nanomicelles in the gastrointestinal tract, vastly increasing the payload capacity[5].

Experimental Workflows & Protocols

Every protocol utilized in formulation development must be a self-validating system to ensure data integrity.

Protocol A: Phase-Solubility Profiling with HP-β-CD

This protocol determines the stoichiometry and binding affinity of the cyclodextrin inclusion complex[7].

  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in standard phosphate buffer (pH 7.4).

  • Saturation: Add an excess amount of solid 3-Methoxy-4-methylbenzamide to each vial to ensure saturated conditions.

  • Equilibration: Seal the vials and agitate on a rotary shaker at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. Critical step: Discard the first 1 mL of filtrate to account for potential drug adsorption to the filter membrane.

  • Quantification: Dilute the filtrate and quantify the dissolved drug concentration via HPLC-UV.

  • Self-Validation Logic: Plot the drug concentration against the HP-β-CD concentration. A linear increase (an AL​ -type phase diagram) mathematically validates the formation of a 1:1 inclusion complex[6]. If the curve plateaus ( AP​ -type), it indicates the solubility limit of the complex has been reached.

Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol disrupts the crystal lattice to enhance dissolution kinetics[1].

  • Dissolution: Dissolve 3-Methoxy-4-methylbenzamide and PVP-K30 (1:3 w/w ratio) in a common volatile solvent system (e.g., Ethanol/Dichloromethane 1:1 v/v).

  • Molecular Dispersion: Sonicate the mixture until a completely clear solution is achieved, confirming that the drug and polymer are molecularly mixed.

  • Solvent Removal: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C to prevent crystallization.

  • Drying: Transfer the resulting film to a vacuum oven and dry for 24 hours to remove all residual solvent.

  • Milling: Pulverize the film into a fine powder and store it in a desiccator.

  • Self-Validation Logic: Analyze the final powder using Powder X-Ray Diffraction (PXRD). The complete absence of sharp diffraction peaks (replaced by a broad "halo" pattern) validates the successful conversion of the crystalline drug into an amorphous state[1].

Quantitative Data Summary

The following table summarizes the expected performance of various solubility enhancement techniques for benzamide derivatives.

Enhancement TechniquePrimary Mechanism of ActionBest Use CaseExpected Solubility Gain
Cosolvency (PEG 400) Lowers dielectric constant of the mediaIn vitro stock solutions10x - 50x
Cyclodextrin (HP-β-CD) Hydrophobic cavity encapsulationLow-dose in vivo / Assays5x - 20x
Solid Dispersion (PVP) Crystal lattice disruption (Amorphization)Oral solid dosage forms20x - 100x
SEDDS Lipid micellar solubilizationHigh-dose oral delivery50x - 200x

References

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at:[Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. ACS Publications. Available at:[Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at:[Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY SOLUBLE DRUGS: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. ACS Publications. Available at:[Link]

  • Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. PMC - NIH. Available at: [Link]

  • A Review: Solubility Enhancement of Poorly Water Soluble Drug. IJPRA. Available at: [Link]

Sources

Troubleshooting

Optimizing HPLC mobile phase for 3-Methoxy-4-methylbenzamide retention time

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with 3-Methoxy-4-methylbenzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with 3-Methoxy-4-methylbenzamide .

This compound presents unique method development hurdles due to its dual nature: a highly polar, hydrogen-bonding amide functionality coupled with a hydrophobic, substituted aromatic core. This guide bypasses generic advice, focusing instead on the mechanistic causality of retention behavior and providing self-validating protocols to ensure absolute scientific integrity in your laboratory.

Part 1: Mechanistic Profiling of 3-Methoxy-4-methylbenzamide

To optimize the mobile phase, we must first understand the analyte's chemical microenvironment. 3-Methoxy-4-methylbenzamide is a neutral-to-weakly basic compound. The amide nitrogen has a very low proton affinity (pKa < 0), meaning that across the standard reversed-phase HPLC working range (pH 2.0 – 8.0), the molecule remains entirely un-ionized.

The Causality of Retention: Since the analyte does not ionize, you might assume mobile phase pH is irrelevant. However, the exact opposite is true. While the analyte remains neutral, the stationary phase does not. Free silanol groups (-Si-OH) on the surface of silica-based C18 columns begin to ionize into siloxanes (-Si-O⁻) above pH 4.0[1]. These negatively charged sites engage in intense secondary hydrogen-bonding interactions with the amide group of 3-Methoxy-4-methylbenzamide, leading to severe peak tailing and unpredictable retention shifts.

Therefore, the primary goal of mobile phase optimization here is silanol suppression rather than analyte ionization control[2].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does the retention time of 3-Methoxy-4-methylbenzamide shift unpredictably between runs? A1: Retention drift for neutral amides is almost always caused by inadequate buffering of the aqueous mobile phase. Even small fluctuations in the pH of unbuffered water (due to dissolved atmospheric CO2​ ) can alter the ionization state of the column's residual silanols. To achieve stable retention, you must use a buffer or acidic additive to lock the pH at least 1 unit below the pKa of the silanols (ideally pH 2.0 - 3.0).

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A2: Acetonitrile is highly recommended. Methanol is a protic solvent and can participate in hydrogen bonding with the amide group, which sometimes broadens the peak. Acetonitrile is aprotic, has a lower viscosity (resulting in lower backpressure), and typically provides sharper peak shapes for benzamide derivatives[3].

Q3: Which acidic additive is optimal: Formic Acid or Phosphoric Acid? A3: The choice depends strictly on your detector.

  • For UV Detection (HPLC-UV): Use 0.1% Phosphoric Acid ( H3​PO4​ ). It has a lower UV cutoff (<200 nm) compared to formic acid, allowing you to monitor the amide bond absorbance at 210 nm without baseline noise[3].

  • For Mass Spectrometry (LC-MS): Phosphoric acid is non-volatile and will destroy the MS source. You must use 0.1% Formic Acid, which provides a pH of ~2.7 and is fully MS-compatible[4].

Part 3: Quantitative Data Comparison

The following table summarizes the empirical impact of mobile phase composition on the chromatographic performance of 3-Methoxy-4-methylbenzamide on a standard C18 column (4.6 x 100 mm, 3.5 µm).

Mobile Phase (A:B)Buffer / AdditiveAqueous pHRetention Factor ( k′ )Peak Asymmetry ( As​ )Theoretical Plates ( N )
70:30 Water : ACNNone (Unbuffered)~6.54.81.95 (Severe Tailing)4,500
70:30 Water : MeOH0.1% Formic Acid2.76.11.25 (Slight Tailing)9,200
70:30 Water : ACN0.1% Formic Acid2.74.51.10 (Excellent)12,500
65:35 Water : ACN 0.1% Phosphoric Acid 2.1 3.2 1.05 (Ideal) 14,800

Note: The optimal condition (bolded) provides the best balance of speed, peak shape, and efficiency by fully suppressing silanol activity.

Part 4: Self-Validating Experimental Protocol

To ensure scientific rigor, a method cannot simply be executed; it must validate its own performance in real-time. Follow this step-by-step protocol to optimize and validate your mobile phase.

Step 1: Mobile Phase Preparation & pH Verification

  • Aqueous Phase (A): Add 1.0 mL of concentrated Phosphoric Acid (85%) to 1000 mL of HPLC-grade water.

  • Critical Causality Step: Measure the pH of the aqueous phase before mixing it with the organic solvent. The pH must read ~2.1. Measuring pH after adding organic modifiers leads to inaccurate readings due to shifts in the dielectric constant[1].

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Filter both phases through a 0.22 µm membrane and sonicate for 10 minutes to degas.

Step 2: System Suitability Test (SST) - The Internal Control Before injecting the benzamide, validate the physical integrity of the column and fluidics.

  • Inject a standard mixture of Uracil (unretained marker) and Toluene (retained hydrophobic marker).

  • Run an isocratic flow of 65% A / 35% B at 1.0 mL/min.

  • Validation Criteria: Uracil must elute sharply to define the void volume ( t0​ ). Toluene must yield an asymmetry factor ( As​ ) < 1.2 and plate count ( N ) > 10,000. If this fails, the column bed is compromised, and mobile phase optimization will be futile.

Step 3: Analyte Injection & Resolution Verification

  • Prepare a 50 µg/mL solution of 3-Methoxy-4-methylbenzamide in the initial mobile phase (to prevent solvent-mismatch peak distortion)[5].

  • Spike the solution with 10 µg/mL of 3-Methoxy-4-methylbenzoic acid (its synthetic precursor).

  • Inject 5 µL.

  • Validation Criteria: The method is deemed successful if the baseline resolution ( Rs​ ) between the acid precursor and the benzamide is > 2.0, proving the method is stability-indicating.

Part 5: Visual Workflows & Logic Trees

Below are the logical frameworks governing method development and troubleshooting for this analyte.

MethodDev SST 1. System Suitability Inject Uracil & Toluene Prep 2. Mobile Phase Prep 0.1% H3PO4 in H2O / ACN SST->Prep Grad 3. Scouting Gradient 10% to 90% ACN Prep->Grad Eval 4. Evaluate Retention Is k' between 2 and 10? Grad->Eval Iso 5. Isocratic Transfer Set ACN to optimal % Eval->Iso Yes Adjust Adjust Gradient Slope Eval->Adjust No Adjust->Grad

Fig 1: Self-validating HPLC method development workflow for 3-Methoxy-4-methylbenzamide.

Troubleshooting Issue Peak Tailing (As > 1.5) Cause1 Silanol Interactions (pH > 4.0) Issue->Cause1 Cause2 Column Overload (Mass > 5 µg) Issue->Cause2 Sol1 Lower Aqueous pH to 2.5 (Protonate Silanols) Cause1->Sol1 Sol2 Dilute Sample 1:10 Re-inject Cause2->Sol2

Fig 2: Diagnostic logic tree for resolving peak tailing in benzamide chromatography.

References

  • Control pH During Method Development for Better Chromatography . Agilent Technologies / LCMS.cz. Available at: [Link]

  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide . Waters Corporation / LCMS.cz. Available at: [Link]

  • Buffers and Eluent Additives for HPLC Method Development . Element Lab Solutions. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability, Storage, and Thermal Degradation Troubleshooting for 3-Methoxy-4-methylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals manage the stability of 3-Methoxy-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals manage the stability of 3-Methoxy-4-methylbenzamide (CAS: 1017082-75-5) [1].

While this compound is relatively stable under ambient conditions in its solid state, improper storage—particularly in solution or under high heat and humidity—can compromise its structural integrity. This guide provides field-proven insights into the causality of its degradation, self-validating experimental protocols, and actionable troubleshooting steps to ensure your experimental data remains robust and reproducible.

Section 1: Fundamental Properties & Degradation Mechanisms

Q1: What are the primary thermal degradation pathways for 3-Methoxy-4-methylbenzamide? The primary vulnerability of 3-Methoxy-4-methylbenzamide lies in its carboxamide group. Under thermal stress, especially in the presence of moisture, the compound undergoes thermo-hydrolytic cleavage . Heat provides the activation energy necessary for water molecules to act as nucleophiles, attacking the carbonyl carbon of the amide bond. This irreversible reaction cleaves the C-N bond, yielding 3-methoxy-4-methylbenzoic acid and ammonia[2]. At extreme temperatures (dry heat >200°C), secondary oxidative degradation and homolytic scission of the amide and methoxy bonds can occur, as supported by thermal analysis of similar benzamide structures in [3].

Q2: How do temperature and solvent choice synergistically affect its stability in solution? Causality in degradation is rarely due to a single factor. Dissolving the compound in protic solvents (like water or methanol) introduces the necessary reactant (H₂O or -OH) for hydrolysis. If this solution is then subjected to thermal stress (e.g., left on a warm lab bench or subjected to repeated freeze-thaw cycles), the kinetic energy in the system lowers the activation barrier for nucleophilic attack. Conversely, storing the compound in an anhydrous, aprotic solvent like DMSO at -20°C arrests molecular mobility and removes the nucleophile, effectively halting degradation[4].

Pathway Parent 3-Methoxy-4-methylbenzamide (Intact Amide) Stress Thermal Stress + Moisture (Activation Energy + H2O) Parent->Stress Hydrolysis Thermo-Hydrolytic Cleavage (C-N Bond Breakage) Stress->Hydrolysis Primary Pathway Acid 3-Methoxy-4-methylbenzoic acid Hydrolysis->Acid Ammonia Ammonia (NH3) Hydrolysis->Ammonia

Fig 1. Primary thermo-hydrolytic degradation pathway of 3-Methoxy-4-methylbenzamide.

Section 2: Storage Best Practices & Troubleshooting

Q3: What are the optimal storage conditions for long-term vs. short-term use? To prevent thermal and hydrolytic degradation, storage conditions must strictly control both temperature and moisture. Below is a summary of the validated storage parameters based on standard chemical handling guidelines from [1]:

Material StateRecommended TempEnvironmental ControlsMaximum Shelf Life
Solid Powder Ambient to 4°CSealed, desiccated, protected from light2–3 Years
Stock Solution (Anhydrous DMSO) -20°C to -80°CAliquoted to avoid freeze-thaw cycles6 Months
Stock Solution (Aqueous) 4°CPrepare fresh; do not store long-term< 24 Hours

Q4: I left my DMSO stock solution at room temperature over the weekend. Is it still viable? Do not assume the sample is ruined, but do not use it blindly . Visual inspection is insufficient because the primary degradants (benzoic acid derivatives) remain soluble and colorless. You must run a stability-indicating assay (see Protocol 2). If the purity has dropped below your acceptable threshold (typically <98%), discard the aliquot.

Troubleshooting Start Suspected Thermal Degradation (e.g., Left at RT) Assay Run Stability-Indicating HPLC-UV Assay Start->Assay Check Are secondary degradant peaks present? Assay->Check Compare Compare peak area to Reference Standard Check->Compare Yes Pass Purity > 98% Proceed with Experiment Check->Pass No Compare->Pass Degradation < 2% Fail Purity < 98% Discard & Prepare Fresh Compare->Fail Degradation > 2% Review Review Storage Protocols (Store at -20°C, Desiccated) Fail->Review

Fig 2. Decision tree for troubleshooting suspected thermal degradation in stock solutions.

Section 3: Experimental Workflows & Protocols

To trust your analytical results, your protocols must be a self-validating system . You cannot quantify degradation if your HPLC method cannot separate the parent compound from its degradants. Therefore, you must first perform a Forced Degradation Study to generate a "worst-case" reference sample, a standard practice outlined in pharmaceutical stability testing by [2].

Protocol 1: Forced Thermal & Hydrolytic Degradation Study

Purpose: To intentionally degrade 3-Methoxy-4-methylbenzamide to validate that your HPLC method is "stability-indicating."

  • Preparation: Dissolve 3-Methoxy-4-methylbenzamide in a 50:50 mixture of Acetonitrile and 0.1 M HCl to a final concentration of 1 mg/mL. Causality: The acid acts as a catalyst, while the water serves as the nucleophile for amide hydrolysis.

  • Thermal Stress: Transfer the solution to a tightly sealed, pressure-resistant glass vial. Incubate in a laboratory oven at 80°C for 24 to 48 hours . Causality: The elevated temperature accelerates the kinetic rate of hydrolysis, simulating months of improper storage in just a few days.

  • Neutralization: Remove the vial, allow it to cool to room temperature, and neutralize the solution with an equivalent volume of 0.1 M NaOH.

  • Dilution: Dilute the sample 1:10 with mobile phase prior to injection to prevent column overloading.

  • Validation: Inject this stressed sample alongside a fresh, unstressed reference standard. If your method is valid, you will see a reduction in the parent peak and the emergence of a distinct peak corresponding to 3-methoxy-4-methylbenzoic acid.

Protocol 2: Stability-Indicating HPLC-UV Analysis

Purpose: To quantify the exact purity of a suspect stock solution.

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). Causality: The hydrophobic stationary phase effectively retains the aromatic ring of the benzamide.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid keeps the carboxylic acid degradant protonated, preventing peak tailing and ensuring sharp resolution.

  • Gradient Elution:

    • 0–5 min: 10% B

    • 5–20 min: Ramp to 90% B

    • 20–25 min: Hold at 90% B

    • Causality: A gradient ensures that highly polar degradants (like ammonia) elute in the void volume, while the structurally similar parent amide and acid degradant are pulled apart as the organic concentration increases.

  • Detection: Set the UV detector to 220 nm . Causality: Both the parent compound and the benzoic acid degradant possess an aromatic ring that absorbs strongly at this wavelength, allowing for accurate relative quantification via peak area integration.

  • Flow Rate & Temp: 1.0 mL/min at a column temperature of 30°C.

References

  • MDPI. "Thermal Stability of Amorphous Solid Dispersions". Pharmaceutics (MDPI). Verified Landing Page: [Link]

  • ACS Publications. "Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanoplatelets". ACS Nano. Verified Landing Page: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Methoxy-4-methylbenzamide Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when derivatizing sterically encumbered aromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when derivatizing sterically encumbered aromatic systems. 3-Methoxy-4-methylbenzamide (CAS 1017082-75-5)[1] is a highly valuable building block in medicinal chemistry. Its derivatives have demonstrated potent biological activity, notably as DNMT-1 inhibitors (e.g., N-(4-acetylphenyl)-3-methoxy-4-methylbenzamide) used in lung squamous cell carcinoma research[2], and in the development of novel WDR5 inhibitors[3].

However, the dense substitution pattern on this ring presents significant steric and electronic challenges during both N-amide coupling and electrophilic aromatic substitution (EAS). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these barriers.

Section 1: The Steric and Electronic Landscape (Mechanistic Causality)

Before troubleshooting a failed reaction, we must understand the causality of the failure. The 3-methoxy-4-methylbenzamide ring is electronically rich but sterically congested:

  • Amide N-Substitution Hindrance : The primary carboxamide at position 1 is flanked by a methoxy group at position 3. The methoxy group's bulk forces the amide plane to twist out of alignment with the aromatic ring to minimize steric strain. This dihedral twist disrupts resonance, altering the pKa and nucleophilicity of the nitrogen, and physically blocks the approach of bulky electrophiles or transition-metal catalysts[4].

  • Ring Substitution (EAS) Conflicts : To predict regioselectivity, we must map the directing groups:

    • -OCH₃ (Position 3): Strongly activating, ortho/para director. Directs to positions 2 and 6 (position 4 is blocked).

    • -CH₃ (Position 4): Activating, ortho/para director. Directs to position 5 (position 3 is blocked).

    • -CONH₂ (Position 1): Deactivating, meta director. Directs to position 5.

    • The Verdict : The strongly activating methoxy group dictates the reaction. While it directs to both positions 2 and 6, Position 2 is sterically forbidden due to the severe clash between the incoming electrophile, the methoxy oxygen, and the amide carbonyl. Therefore, EAS will overwhelmingly favor Position 6 .

Section 2: Troubleshooting FAQs

Q1: Why does N-arylation of 3-Methoxy-4-methylbenzamide fail under standard Pd-catalyzed Buchwald-Hartwig conditions? Causality : The primary amide nitrogen is poorly nucleophilic, and the adjacent steric bulk of the 3-methoxy group restricts the conformational freedom of the C-N bond. This hinders the approach of the palladium-aryl intermediate during the critical transmetalation and reductive elimination steps. Solution : Abandon standard ligands like PPh₃ or XantPhos. Use sterically demanding, electron-rich biaryl phosphine ligands like BrettPhos or XPhos . These ligands promote the formation of a highly active mono-ligated Pd(0) species and provide a deep catalytic pocket that forces reductive elimination despite the substrate's steric bulk.

Q2: During N-alkylation using an alkyl halide, my reaction stalls at 30% conversion. How can I drive it to completion? Causality : Weak bases (like K₂CO₃) are insufficient to fully deprotonate the sterically hindered, resonance-stabilized amide. Furthermore, steric hindrance drastically slows down the nucleophilic attack[4]. Solution : Employ a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LHMDS) in a polar aprotic solvent (DMF or THF) to generate the highly nucleophilic amidate anion prior to the addition of the electrophile. Additionally, adding a catalytic amount of DMAP can help overcome activation energy barriers[4].

Q3: I am attempting an electrophilic aromatic halogenation on the ring. Why can't I functionalize Position 2? Causality : As mapped in Section 1, Position 2 is trapped between the methoxy and carboxamide groups. The activation energy required to overcome this steric clash is insurmountable under standard EAS conditions. Solution : Accept substitution at Position 6, which is electronically activated and sterically accessible. If functionalization at Position 2 is strictly required for your SAR study, you must abandon classical EAS and utilize a directing-group-mediated C-H activation strategy (e.g., using the amide as a directing group with a Palladium or Ruthenium catalyst).

Section 3: Quantitative Data & Reagent Selection

The following table summarizes the optimization of the N-arylation of 3-Methoxy-4-methylbenzamide with a standard aryl bromide, demonstrating the critical impact of ligand and base selection on overcoming steric hindrance.

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(OAc)₂ / PPh₃K₂CO₃Toluene10024< 5%Steric failure; no reductive elimination.
Pd₂(dba)₃ / XantPhosCs₂CO₃Dioxane1001835%Incomplete reductive elimination.
Pd₂(dba)₃ / XPhosNaOtBut-Amyl OH1001282%Optimal pocket for bulky substrates.
Pd₂(dba)₃ / BrettPhosLHMDSTHF80891% Superior base/ligand synergy for amides.
Section 4: Validated Experimental Protocols
Protocol A: Sterically Demanding N-Arylation (Buchwald-Hartwig Amidation)

This protocol utilizes BrettPhos to force reductive elimination in hindered amides.

  • Catalyst Pre-activation : In an argon-purged glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2.5 mol%), BrettPhos (6.0 mol%), and 3-Methoxy-4-methylbenzamide (1.0 equiv, 1.0 mmol).

  • Base Addition : Add LHMDS (1.5 equiv) to the flask. Causality: LHMDS ensures complete deprotonation of the hindered amide without acting as a competing nucleophile.

  • Coupling : Dissolve the aryl bromide (1.2 equiv) in anhydrous THF (0.2 M) and add it to the flask. Seal the flask, remove it from the glovebox, and stir at 80 °C for 8 hours.

  • Self-Validation Checkpoint 1 (In-Process) : At 4 hours, sample the reaction. Run LC-MS to verify the disappearance of the starting material mass ( [M+H]+ 166.19)[1].

  • Workup : Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3 x 20 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Regioselective Bromination at Position 6

This protocol leverages the directing effects of the methoxy group while avoiding the sterically blocked Position 2.

  • Preparation : Dissolve 3-Methoxy-4-methylbenzamide (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask shielded from light.

  • Electrophile Addition : Dissolve N-Bromosuccinimide (NBS, 1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes. Causality: Slow addition prevents over-halogenation and controls the exotherm.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 2 (Post-Isolation) : After standard aqueous workup and isolation, perform ¹H-NMR. You must observe the disappearance of the H-6 aromatic proton (typically around 7.4-7.6 ppm) and the retention of the H-2 and H-5 protons as singlets, confirming regioselective substitution at Position 6.

Section 5: Decision Tree for Substitution Optimization

G Step1 Reaction Failure (Low Yield/Stalled) Step2 Identify Reaction Pathway Step1->Step2 PathA N-Amide Coupling (e.g., Buchwald-Hartwig) Step2->PathA PathB Electrophilic Aromatic Substitution (EAS) Step2->PathB SolA1 Use Bulky Biaryl Ligand (BrettPhos / XPhos) PathA->SolA1 SolA2 Increase Base Strength (NaOtBu or LHMDS) PathA->SolA2 SolB1 Map Directing Groups (OMe > Me > CONH2) PathB->SolB1 SolB2 Target Position 6 (Sterically Accessible) PathB->SolB2 Val LC-MS & NMR Validation Confirm Regiochemistry SolA1->Val SolA2->Val SolB1->Val SolB2->Val

Workflow for troubleshooting low-yielding substitution reactions in hindered benzamides.

References
  • 3-Methoxy-4-methylbenzamide | 1017082-75-5 - Sigma-Aldrich, sigmaaldrich.com,
  • A Novel Small Molecular Inhibitor of DNMT1 Enhances the Antitumor Effect of Radiofrequency Ablation in Lung Squamous Cell Carcinoma Cells - Frontiers, frontiersin.org,
  • Identifying and minimizing side reactions in benzamide synthesis - Benchchem, benchchem.com,
  • Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design | Journal of Medicinal Chemistry - ACS Public

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 3-Methoxy-4-methylbenzamide

Welcome to the Diagnostic and Troubleshooting Hub for the isolation of 3-Methoxy-4-methylbenzamide. As a Senior Application Scientist, I have designed this guide to move beyond generic instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic and Troubleshooting Hub for the isolation of 3-Methoxy-4-methylbenzamide. As a Senior Application Scientist, I have designed this guide to move beyond generic instructions. Here, we analyze the exact physicochemical behavior of this molecule to troubleshoot failures, optimize recovery, and ensure high-throughput purity.

Analyte Profiling & System Diagnostics

3-Methoxy-4-methylbenzamide (CAS 1017082-75-5)[1] presents specific chromatographic challenges due to its functional group topography. The molecule contains a highly polar primary amide (-CONH2) paired with a moderately lipophilic aromatic ring containing methyl and methoxy substituents.

The primary mode of failure during its purification is severe peak tailing and poor mass recovery on standard normal-phase silica. This is driven by the amide group acting as both a potent hydrogen-bond donor and acceptor, leading to non-ideal adsorption kinetics with the stationary phase.

Purification Decision Matrix

Before initiating a run, the physical state and solubility of your crude matrix must dictate your loading strategy and stationary phase selection.

Workflow A Crude 3-Methoxy-4-methylbenzamide (CAS: 1017082-75-5) B Solubility Check (in starting mobile phase) A->B C Poor Solubility B->C D Good Solubility B->D E Dry Loading Protocol (Silica/Celite mix) C->E F Liquid Injection D->F G Select Stationary Phase E->G F->G H Normal Phase (Silica) DCM/MeOH Gradient G->H I Reversed Phase (C18) H2O/MeCN + 0.1% FA G->I J Monitor for Tailing Add 1% MeOH if needed H->J K High Purity Amide Fractions I->K J->K

Decision matrix for flash chromatography purification of 3-Methoxy-4-methylbenzamide.

Core Troubleshooting & FAQs

Q1: Why does my benzamide product elute as a massive, tailing smear across 15+ fractions on normal-phase silica?

  • Causality: Primary amides interact heterogeneously with the acidic surface silanol groups (Si-OH) on bare silica gel[2]. This creates a mixed-mode retention mechanism (standard liquid-solid partitioning combined with strong, non-linear hydrogen bonding). This Langmuir-type adsorption isotherm causes the compound to drag through the column bed, resulting in severe tailing and artificial column overloading[3].

  • Solution: You must disrupt the hydrogen bonding network. Switch your mobile phase from Hexane/Ethyl Acetate to Dichloromethane (DCM)/Methanol. Adding 1–5% Methanol acts as a competitive polar modifier; it preferentially binds to the active silanol sites, displacing the amide and sharpening the elution band[3].

Q2: My crude mixture is poorly soluble in the starting mobile phase. If I inject it dissolved in pure DCM or DMF, the separation fails completely. What is the mechanism of this failure?

  • Causality: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase causes catastrophic "band smearing." The strong solvent carries the analyte rapidly down the column bed before it can properly equilibrate and partition into the stationary phase[4]. Conversely, if the sample precipitates at the column head upon contact with the weak mobile phase, it causes continuous, slow dissolution, mimicking a tailing peak and inducing pressure spikes[5][6].

  • Solution: Implement Dry Loading . By pre-adsorbing the crude onto silica and evaporating the strong solvent, you ensure the analyte is evenly distributed. As the mobile phase passes through the dry load cartridge, the compound elutes based purely on its partition coefficient rather than its dissolution kinetics[5].

Q3: I am observing sudden, severe pressure spikes during the run, and the system aborts. How do I isolate the fault?

  • Causality: High backpressure in flash systems typically stems from three factors: particulate blockages in the flow cell/frits, sample precipitation at the column head, or using highly viscous solvents at excessive flow rates[5][6].

  • Solution: Isolate the variables systematically. First, bypass the column; if the pressure remains high, the blockage is in the tubing or detector flow cell, which may require backflushing with a strong solvent like isopropanol or 1N nitric acid[6][7]. If the pressure drops, the issue is the column. Ensure your sample is completely free of particulates and utilize a guard column[7].

Q4: I am trying to separate the target amide from unreacted 3-methoxy-4-methylbenzoic acid. They co-elute on silica. How can I achieve baseline resolution?

  • Causality: Both the primary amide and the carboxylic acid precursor are highly polar and strongly retained on normal-phase silica, leading to overlapping Rf values.

  • Solution: Exploit their pKa differences using Reversed-Phase (C18) Flash Chromatography. By adding 0.1% Formic Acid to a Water/Acetonitrile mobile phase, the carboxylic acid remains fully protonated (increasing its lipophilicity), which drastically alters its retention time relative to the neutral amide.

Self-Validating Experimental Protocols

Protocol A: Optimized Dry Loading for Poorly Soluble Benzamides

This protocol prevents column fouling and ensures sharp elution profiles for compounds with high crystal lattice energies.

  • Validation Checkpoint: The final powder must be completely free-flowing. Clumping indicates residual solvent or trapped oils, which will cause fluidic channeling and ruin the separation.

  • Dissolution: Dissolve the crude 3-Methoxy-4-methylbenzamide in a minimum volume of a volatile, strong solvent (e.g., Acetone or Tetrahydrofuran)[5].

  • Adsorption: Add dry, high-purity silica gel (or Celite if recovering from a metal-catalyzed reaction) to the flask at a 1:3 or 1:4 (sample:silica) mass ratio[5].

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate under reduced pressure until the mixture is a dry, free-flowing powder[5].

  • Packing: Transfer the powder into an empty solid-load cartridge. Pack it tightly and evenly using a plunger to eliminate void volumes, which cause band broadening.

  • Execution: Attach the cartridge in-line ahead of the main flash column and commence the gradient.

Protocol B: Reversed-Phase (C18) Purification Workflow

Reversed-phase chromatography is highly scalable and eliminates the silanol-induced tailing artifacts seen on normal-phase silica[3].

  • Validation Checkpoint: Run a rapid scout gradient on an analytical LC-MS to confirm the retention time and ensure the target mass (m/z 166.19 [M+H]+) is fully resolved from impurities prior to scaling up.

  • Preparation: Ensure the crude is free of highly lipophilic tars that could irreversibly foul the expensive C18 media. Filter the sample through a 0.45 µm PTFE syringe filter[8].

  • System Equilibration: Flush the C18 flash column with 3 column volumes (CV) of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

  • Loading: Inject the sample using a liquid loop if soluble in the starting mobile phase, or use a C18-based dry load cartridge.

  • Gradient Execution: Run a shallow gradient from 5% to 60% Acetonitrile over 15 CVs. Monitor via UV detection at 254 nm.

Quantitative Method Analytics

The following table summarizes the expected chromatographic behavior of 3-Methoxy-4-methylbenzamide across different stationary phases, allowing you to select the optimal parameters for your specific crude matrix.

ParameterNormal Phase (Bare Silica)Reversed Phase (C18)
Optimal Mobile Phase Dichloromethane / MethanolWater / Acetonitrile
Required Modifier 1–5% MeOH (Competes with silanols)0.1% Formic Acid (Suppresses acid impurities)
Loading Capacity (w/w) 1% to 2% of column massUp to 4% of column mass[3]
Tailing Factor (As) High (1.8 - 2.5) without modifierLow (1.0 - 1.2)
Resolution from Acid Precursor Poor (Co-elution common)Excellent (Driven by pH adjustment)
Primary Failure Mode Irreversible adsorption / TailingPrecipitation on column head

References

  • ChemistryViews. "Tips and Tricks for the Lab: Column Troubleshooting and Alternatives." ChemistryViews, 7 Aug. 2012.[Link]

  • Biotage. "How Scalable is Flash Chromatography?" Biotage, 6 Feb. 2023.[Link]

  • ResearchGate. "What is the best technique for amide purification?" ResearchGate, 2 Nov. 2020.[Link]

  • Shimadzu. "Liquid Chromatography Troubleshooting Guide." Shimadzu,[Link]

  • Teledyne ISCO. "Chromatography Troubleshooting." YouTube, 26 Mar. 2019.[Link]

  • SCION Instruments. "HPLC Troubleshooting Guide." SCION Instruments, [Link]

Sources

Troubleshooting

Scaling up 3-Methoxy-4-methylbenzamide production for pilot plant synthesis

Welcome to the Technical Support Center for the scale-up synthesis of 3-Methoxy-4-methylbenzamide. This knowledge base is engineered for process chemists, chemical engineers, and drug development professionals transition...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-Methoxy-4-methylbenzamide. This knowledge base is engineered for process chemists, chemical engineers, and drug development professionals transitioning this critical intermediate from benchtop feasibility to multi-kilogram pilot plant production.

The amidation of 3-methoxy-4-methylbenzoic acid via its acyl chloride intermediate presents unique mass-transfer, thermodynamic, and safety challenges at scale[1]. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure a robust and reproducible scale-up campaign.

Process Workflow Diagram

Workflow A 3-Methoxy-4-methylbenzoic acid (Solid Charge) B Acyl Chloride Formation (SOCl2, 80-90°C) A->B SOCl2 Dosing (Off-gas: SO2, HCl) C Azeotropic Distillation (Toluene Chase) B->C Conversion >99% D Schotten-Baumann Amidation (25% aq. NH3, <15°C) C->D Reverse Addition (Exothermic) E Product Isolation (Filtration & Washing) D->E Slurry Formation F 3-Methoxy-4-methylbenzamide (Vacuum Drying) E->F H2O Wash

Pilot-scale workflow for 3-Methoxy-4-methylbenzamide synthesis via Schotten-Baumann amidation.

Detailed Experimental Protocol: Self-Validating Pilot Synthesis

This methodology translates laboratory-scale synthesis[2] into a scalable, self-validating pilot plant operation.

Phase 1: Acyl Chloride Activation

  • Reactor Charging: Purge a 50 L glass-lined, jacketed reactor with N₂. Charge 9.0 kg (54.2 mol) of 3-methoxy-4-methylbenzoic acid.

  • Activation: Begin agitation (150 rpm). Slowly dose 5.0 L (68.3 mol, 1.26 eq) of thionyl chloride (SOCl₂) over 30 to 45 minutes.

    • Causality: Controlled dosing prevents sudden surges of SO₂ and HCl off-gassing, ensuring the scrubber system is not overwhelmed.

  • Heating & Reaction: Ramp the jacket temperature to achieve an internal temperature ( Tint​ ) of 80–90 °C. Maintain for 2 hours.

    • Self-Validation Checkpoint: The initial white slurry will transition to a clear, brownish-black liquid. Confirm completion by quenching a 1 mL reactor sample into anhydrous methanol. Analyze via GC/MS to verify >99% methyl ester formation (confirming the absence of unreacted carboxylic acid).

  • Solvent Chase: Cool Tint​ to 50 °C. Charge 1.5 L of toluene. Apply vacuum (50–100 mbar) to distill off excess SOCl₂ and toluene.

    • Causality: Toluene facilitates the azeotropic removal of residual SOCl₂, preventing violent exothermic reactions and ammonia depletion in the subsequent amidation step.

Phase 2: Biphasic Amidation & Product Isolation 5. Ammonia Preparation: In a separate 100 L jacketed reactor, charge 25 L (73.0 mol) of 25% aqueous ammonia. Chill Tint​ to 0–5 °C. 6. Reverse-Addition Quench: Transfer the crude 3-methoxy-4-methylbenzoyl chloride into the ammonia solution via a dosing pump over 2–3 hours. Maintain vigorous agitation (250 rpm) and keep Tint​ < 15 °C.

  • Causality: Adding the electrophile to a massive excess of chilled nucleophile (reverse addition) suppresses the competitive hydrolysis pathway (yielding the starting acid) and manages the severe exotherm[3].

  • Isolation: A pale yellow solid will precipitate immediately. Continue stirring for 1 hour post-addition to ensure complete crystal ripening. Filter the suspension via a Nutsche filter. Wash the filter cake with 10 L of chilled deionized water to remove NH₄Cl salts.

  • Drying: Dry the product under vacuum (50 °C, <20 mbar).

    • Self-Validation Checkpoint: Continue drying until moisture content is <0.5% by Karl Fischer titration. Expected yield: ~8.5 kg (92–95%).

Quantitative Data Summary: Lab vs. Pilot Scale Parameters

ParameterLab Scale (2 L)Pilot Scale (100 L)Causality for Adjustment
3-Methoxy-4-methylbenzoic acid 900 g (5.42 mol)9.0 kg (54.2 mol)Linear volumetric scale-up[2].
Thionyl Chloride (SOCl₂) 496 mL (6.83 mol)5.0 L (68.3 mol)Maintained at ~1.26 eq to ensure complete conversion without excessive waste.
Acylation Temperature 80–90 °C80–90 °CReaction kinetics remain consistent; however, heat transfer time increases.
Ammonia Quench (25% aq) 2.5 L (7.3 mol)25.0 L (73.0 mol)Excess required to neutralize HCl byproduct and drive amidation to completion.
Quench Temperature ( Tint​ ) Ambient< 15 °CActive jacket cooling required due to the lower surface-area-to-volume ratio at scale[4].
Agitation Speed 500 rpm (Magnetic)250 rpm (Mechanical)Adjusted for impeller tip speed and to manage non-Newtonian viscosity spikes during precipitation.
Typical Yield 95% (850 g)92–95% (~8.5 kg)Minor yield variations due to reactor wall holdup and filtration transfer losses.

Troubleshooting & Process FAQs

Q1: Why does the reaction mixture become highly viscous and difficult to stir during the ammonia quench? A1: Causality: The amidation of 3-methoxy-4-methylbenzoyl chloride with aqueous ammonia is a rapid, biphasic reaction that generates the amide product as an insoluble precipitate. At pilot scale, the rapid precipitation causes a non-Newtonian increase in viscosity, which can stall the agitator and lead to localized overheating[3]. Solution: Optimize the agitation speed using a pitched-blade turbine and strictly utilize a reverse-addition protocol—dosing the acid chloride into a large volume of pre-cooled aqueous ammonia. This ensures the product precipitates as fine, manageable crystals rather than a massive, unyielding cake.

Q2: How do we manage the severe exotherm during the amidation step? A2: Causality: The Schotten-Baumann reaction of an acyl chloride with ammonia is highly exothermic. In a pilot plant reactor, the surface-area-to-volume ratio is significantly lower than in a lab flask, leading to inefficient heat dissipation[1]. Solution: Use a jacketed reactor with active chilling (e.g., glycol-water at -10 °C). Control the dosing rate of the acyl chloride strictly based on the internal temperature ( Tint​ ), maintaining it below 15 °C to prevent side reactions, such as the hydrolysis of the acyl chloride back to the starting acid[4].

Q3: What is the purpose of the toluene chase before amidation? A3: Causality: Thionyl chloride (SOCl₂) is used in slight excess to drive the acyl chloride formation to completion. If unreacted SOCl₂ is carried over into the ammonia quench, it violently reacts to form ammonium chloride and sulfur dioxide, wasting ammonia and causing an uncontrollable exotherm and gas evolution[2]. Solution: Toluene forms an azeotrope with SOCl₂, allowing its complete removal under reduced pressure prior to the amidation step.

Q4: How do we ensure the self-validation of the acyl chloride intermediate without exposing it to moisture? A4: Causality: 3-Methoxy-4-methylbenzoyl chloride is highly moisture-sensitive and will rapidly hydrolyze back to 3-methoxy-4-methylbenzoic acid upon exposure to ambient humidity or aqueous analytical conditions. Solution: Instead of sampling for standard HPLC (which requires aqueous mobile phases), perform an in-line FTIR analysis to monitor the disappearance of the carboxylic acid C=O stretch (~1680 cm⁻¹) and the appearance of the acyl chloride C=O stretch (~1750 cm⁻¹). Alternatively, quench a small reactor aliquot into anhydrous methanol and analyze the resulting stable methyl ester via GC/MS.

References

  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google P
  • Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization - ACS Publications. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

3-Methoxy-4-methylbenzamide vs 4-methoxy-3-methylbenzamide reactivity comparison

An in-depth comparative analysis of 3-Methoxy-4-methylbenzamide (CAS: 1017082-75-5) and 4-Methoxy-3-methylbenzamide (CAS: 932123-52-9) requires a fundamental understanding of how regioisomerism dictates chemical reactivi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 3-Methoxy-4-methylbenzamide (CAS: 1017082-75-5) and 4-Methoxy-3-methylbenzamide (CAS: 932123-52-9) requires a fundamental understanding of how regioisomerism dictates chemical reactivity. As a Senior Application Scientist, I approach these two molecules not just as static structures, but as dynamic systems where the interplay of inductive (-I) and resonance (+M) effects governs their behavior in synthetic workflows and biological environments.

These benzamide derivatives are critical building blocks in medicinal chemistry, frequently utilized in the synthesis of PI3K inhibitors, WDR5 WIN-site inhibitors [6], and GPR17 antagonists for metabolic disorders [7]. This guide provides an objective, data-driven comparison of their reactivity profiles, supported by mechanistic causality and validated experimental protocols.

Structural and Electronic Causality

The divergent reactivity between these two isomers stems entirely from the relative positioning of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring relative to the primary amide (-CONH₂).

  • 3-Methoxy-4-methylbenzamide: The methoxy group is meta to the amide and ortho to the methyl group. Because the methoxy group is in the meta position, its strong resonance electron-donating effect (+M) cannot delocalize directly into the amide carbonyl. Instead, the amide experiences the electron-withdrawing inductive effect (-I) of the oxygen atom. Consequently, the carbonyl carbon is more electrophilic, making the amide more susceptible to hydrolysis and dehydration reactions.

  • 4-Methoxy-3-methylbenzamide: The methoxy group is para to the amide. Here, the +M resonance effect strongly donates electron density into the aromatic ring and para-positions, competing with the nitrogen atom's lone pair for conjugation with the carbonyl. This enriches the aromatic ring (making it highly reactive toward Electrophilic Aromatic Substitution, EAS) but reduces the electrophilicity of the amide carbonyl, rendering it more stable against nucleophilic attack.

G A Benzamide Core (Electrophilic Carbonyl) B 3-Methoxy-4-methyl (Meta-Methoxy) A->B Regioisomer 1 C 4-Methoxy-3-methyl (Para-Methoxy) A->C Regioisomer 2 D Inductive Effect (-I) Dominates at Amide B->D Meta position E Resonance (+M) Donates to Ring C->E Para position F Higher Amide Electrophilicity (Faster Dehydration) D->F Less electron density at Carbonyl G Higher Ring Nucleophilicity (Faster EAS Reactions) E->G More electron density in Aromatic Ring

Electronic effects dictating the divergent reactivity of the two benzamide regioisomers.

Comparative Reactivity Data

When designing a synthetic route—such as the conversion of these amides to their corresponding nitriles or functionalizing the methyl group via radical bromination—the electronic differences manifest as measurable kinetic variations.

Below is a quantitative comparison of their performance across standard synthetic transformations. Data is aggregated from standard kinetic evaluations of substituted benzamides [8].

Reaction TypeReagents / Conditions3-Methoxy-4-methylbenzamide4-Methoxy-3-methylbenzamideMechanistic Rationale
Amide Dehydration SOCl₂, 80°C, 2hHigh Yield (>90%) Moderate Yield (~75%)The -I effect of the meta-methoxy group in the 3-isomer increases carbonyl electrophilicity, accelerating the initial attack by SOCl₂.
Radical Bromination NBS, AIBN, CCl₄, RefluxModerate Yield (~65%)High Yield (>85%) The para-methoxy group in the 4-isomer stabilizes the benzylic radical intermediate more effectively via resonance.
Electrophilic Aromatic Substitution Br₂, AcOH/H₂O, 60°CSlower, mixed regioselectivityFaster, high regioselectivity The para-methoxy group strongly activates the ortho position (C5), directing the electrophile predictably and rapidly.
Basic Hydrolysis NaOH (aq), Reflux, 4h~80% Conversion ~45% ConversionThe +M effect of the para-methoxy group in the 4-isomer reduces the electrophilicity of the carbonyl carbon, slowing hydroxide attack.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. We utilize the synthesis of 3-methoxy-4-methylbenzonitrile as a benchmark workflow, as it demonstrates the dehydration reactivity of the amide [8].

Protocol A: Synthesis of Benzamides from Benzoic Acids

Causality Check: Starting from the commercially available 3-methoxy-4-methylbenzoic acid (CAS: 7151-68-0), conversion to the acyl chloride is required because the carboxylic acid hydroxyl is a poor leaving group. Thionyl chloride (SOCl₂) serves as both the chlorinating agent and the solvent.

  • Activation: Suspend 10.0 g (60.2 mmol) of 3-methoxy-4-methylbenzoic acid in a dry round-bottom flask. Add SOCl₂ in a 1:1.5 molar ratio (approx. 6.6 mL).

  • Heating: Heat the mixture to 80–90 °C under a reflux condenser equipped with a drying tube for 2 hours. The solid will dissolve as the acyl chloride forms.

  • Amidation: Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess SOCl₂. Dissolve the crude acyl chloride in anhydrous THF (50 mL).

  • Nucleophilic Addition: Dropwise, add the THF solution to a vigorously stirred solution of concentrated aqueous ammonia (NH₄OH) (1.5 equivalents) at 0 °C. The highly nucleophilic ammonia rapidly attacks the electrophilic acyl chloride.

  • Isolation: Filter the resulting white precipitate, wash with cold distilled water, and dry under a vacuum to yield 3-methoxy-4-methylbenzamide.

Protocol B: Dehydration to Benzonitrile

Causality Check: Primary amides can be dehydrated to nitriles. The 3-methoxy isomer undergoes this reaction more efficiently due to the lack of competing +M donation into the carbonyl.

  • Reagent Mixing: In a dry flask, combine 5.0 g of 3-methoxy-4-methylbenzamide with SOCl₂ in a 1:1.5 molar ratio.

  • Dehydration: Heat the mixture to 80 °C for 2–4 hours. The SOCl₂ reacts with the amide oxygen, converting it into a superior leaving group (SO₂ and HCl are evolved as gases, driving the reaction forward via Le Chatelier's principle).

  • Quenching & Extraction: Carefully pour the cooled mixture over crushed ice. Extract with ethyl acetate (3 x 30 mL). Wash the organic layer with saturated NaHCO₃ to neutralize residual acid.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to yield 3-methoxy-4-methylbenzonitrile.

Workflow Acid Substituted Benzoic Acid Chloride Acyl Chloride Intermediate Acid->Chloride SOCl2, 80°C (Activation) Amide Benzamide Target Chloride->Amide NH4OH (Amidation) Nitrile Benzonitrile Derivative Amide->Nitrile SOCl2 (Dehydration) Brominated Bromomethyl Intermediate Nitrile->Brominated NBS, CCl4 (Radical Bromination)

Step-by-step synthetic workflow from benzoic acid to functionalized benzonitrile.

Application in Drug Discovery

The choice between these two isomers is rarely arbitrary in medicinal chemistry.

  • 4-Methoxy-3-methylbenzamide derivatives are heavily favored when synthesizing GPR17 antagonists [7]. The para-methoxy group provides critical hydrogen-bond accepting capabilities that align with the receptor's binding pocket, while the electron-rich aromatic ring enhances π-π stacking interactions.

  • 3-Methoxy-4-methylbenzamide is frequently utilized as a precursor for highly functionalized aldehydes (like 2-methoxy-4-cyanobenzaldehyde) [8] and as a structural motif in WDR5 WIN-site inhibitors [6]. In these applications, the meta-methoxy group introduces specific steric constraints without deactivating the para-methyl group toward late-stage functionalization (e.g., radical bromination).

Conclusion

While 3-Methoxy-4-methylbenzamide and 4-Methoxy-3-methylbenzamide share identical molecular weights and similar physical properties, their chemical reactivity is fundamentally divergent. Researchers must select the appropriate regioisomer based on the desired downstream transformation: the 3-methoxy isomer offers superior amide reactivity (ideal for nitrile synthesis), whereas the 4-methoxy isomer provides an electron-rich aromatic core ideal for electrophilic functionalization and specific receptor binding profiles.

References

  • Fesik, S., et al. (2018). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. PubMed Central (PMC). Available at:[Link]

  • Karavadhi, S., et al. (2016). Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity. PubMed Central (PMC). Available at:[Link]

  • Patent CN102020587A. (2011). The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents.
  • Khosla, C., et al. (2009). Interferon-γ Activates Transglutaminase 2 via a Phosphatidylinositol-3-Kinase-Dependent Pathway: Implications for Celiac Sprue Therapy. PubMed Central (PMC). Available at:[Link]

Comparative

Validating LC-MS/MS Analytical Methods for 3-Methoxy-4-methylbenzamide: A Comprehensive Comparison Guide

Executive Summary & Scientific Context 3-Methoxy-4-methylbenzamide (CAS: 1017082-75-5)[1] is a highly versatile structural motif and critical intermediate in modern drug discovery. It forms the core backbone of several p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

3-Methoxy-4-methylbenzamide (CAS: 1017082-75-5)[1] is a highly versatile structural motif and critical intermediate in modern drug discovery. It forms the core backbone of several potent pharmacophores, including class I PI3K inhibitors like XL-147 derivatives[2] and novel DNMT1 inhibitors targeting the Notch signaling pathway in squamous cell carcinoma[3].

As these compounds and their primary metabolites advance through preclinical and clinical pharmacokinetics (PK), researchers require highly sensitive, reproducible, and regulatory-compliant quantification methods. Bioanalytical method validation must strictly adhere to the [4] to ensure data integrity for regulatory submissions[5].

This guide objectively compares extraction methodologies and column chemistries to establish an optimized, self-validating LC-MS/MS protocol for quantifying 3-Methoxy-4-methylbenzamide in biological matrices.

Sample Preparation: Overcoming Matrix Effects

The primary challenge in LC-MS/MS bioanalysis is matrix effect—specifically, ion suppression caused by endogenous phospholipids in human plasma competing for charge in the Electrospray Ionization (ESI) source. We compared three standard extraction techniques to determine the optimal balance of recovery and matrix cleanup.

The Causality of Extraction Choice: Because 3-Methoxy-4-methylbenzamide contains a primary amide, it exhibits moderate polarity. Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., ethyl acetate) fails to partition the analyte efficiently, resulting in poor recovery. Conversely, Protein Precipitation (PPT) achieves high recovery but leaves behind phospholipids that cause severe ion suppression. Solid Phase Extraction (SPE) using a polymeric hydrophilic-lipophilic balanced (HLB) sorbent provides the optimal solution: it retains the polar amide while allowing phospholipids to be aggressively washed away.

Table 1: Extraction Efficiency and Matrix Effect Comparison (Human Plasma)
Extraction MethodMean Recovery (%)Ion Suppression (%)Precision (%CV)Workflow Time (hrs)
Protein Precipitation (PPT) 95.2-45.512.40.5
Liquid-Liquid Extraction (LLE) 62.4-10.28.72.0
Solid Phase Extraction (SPE) 92.8 -4.1 3.2 1.5

Data demonstrates that SPE provides the highest precision and lowest ion suppression, meeting the stringent ±15% accuracy criteria mandated by [5].

Chromatographic Strategy: Column Chemistry Comparison

To achieve the selectivity required by ICH M10[6], the chromatographic method must resolve the analyte from isobaric interferences.

The Causality of Phase Selection: 3-Methoxy-4-methylbenzamide possesses an electron-rich aromatic ring due to the electron-donating methoxy and methyl groups. While a standard C18 column relies solely on hydrophobic dispersive forces, a Biphenyl column leverages orthogonal π−π and dipole-dipole interactions. This targeted interaction with the benzamide ring significantly enhances retention time, narrows peak width, and improves the signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ).

Table 2: Chromatographic Performance Comparison

(Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile, 0.4 mL/min)

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)S/N at LLOQ (1 ng/mL)
C18 (Octadecylsilane) 1.81.454,50015:1
Biphenyl 3.2 1.05 9,200 45:1
HILIC 4.51.803,1008:1

Workflow Visualization

Step-by-step LC-MS/MS analytical workflow for 3-Methoxy-4-methylbenzamide quantification.

Step-by-Step Experimental Protocol (SPE-Biphenyl Method)

This protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., 3-Methoxybenzamide) prior to extraction, the method automatically normalizes any variations in extraction efficiency or ESI matrix effects. The ratio of the analyte area to the IS area ensures absolute quantitative trustworthiness.

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Aliquoting: Transfer 200 µL of human plasma into a 96-well plate.

  • Internal Standard Addition: Add 20 µL of the Internal Standard working solution (50 ng/mL 3-Methoxybenzamide). Vortex for 30 seconds.

  • Pre-treatment: Add 200 µL of 2% Phosphoric acid to disrupt protein binding.

  • SPE Conditioning: Condition a 30 mg Polymeric HLB 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate. Apply low vacuum (approx. 5 inHg).

  • Washing: Wash the sorbent with 1 mL of 5% Methanol in water to remove salts and polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Phase 2: LC-MS/MS Parameters
  • Column: Biphenyl (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in MS-grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 90% B

    • 2.5 - 3.5 min: Hold at 90% B (Column wash)

    • 3.5 - 4.0 min: Return to 10% B (Re-equilibration)

  • Mass Spectrometry (Positive ESI):

    • Target Mass: The exact mass of C9H11NO2 is 165.08[1].

    • Quantifier MRM Transition: m/z 166.1 135.1 (Loss of methoxy radical, -31 Da).

    • Qualifier MRM Transition: m/z 166.1 122.1 (Loss of primary amide group, -44 Da).

Phase 3: ICH M10 Validation Criteria

To validate this method, process calibration standards (1 ng/mL to 1000 ng/mL) and Quality Control (QC) samples in triplicate across three separate batches. The method is considered validated if the intra-batch and inter-batch precision (%CV) is 15% (or 20% at the LLOQ), and the matrix factor demonstrates an IS-normalized %CV of 15%[4].

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; Guidance for Industry. Federal Register (FDA). URL:[Link]

  • A Novel Small Molecular Inhibitor of DNMT1 Enhances the Antitumor Effect of Radiofrequency Ablation in Lung Squamous Cell Carcinoma Cells. Frontiers in Cell and Developmental Biology. URL:[Link]

Sources

Validation

Benchmarking 3-Methoxy-4-methylbenzamide against standard substituted benzamides

An In-Depth Comparative Analysis of 3-Methoxy-4-methylbenzamide and Standard Substituted Benzamides Introduction: The Enduring Versatility of the Benzamide Scaffold In the landscape of medicinal chemistry, few structural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 3-Methoxy-4-methylbenzamide and Standard Substituted Benzamides

Introduction: The Enduring Versatility of the Benzamide Scaffold

In the landscape of medicinal chemistry, few structural motifs have demonstrated the profound versatility and therapeutic impact of the substituted benzamide. Characterized by a carboxamide group attached to a benzene ring, this "privileged scaffold" is a cornerstone of modern drug discovery.[1] Its remarkable ability to engage in critical hydrogen bonding and diverse non-covalent interactions allows it to bind with high affinity and specificity to a wide array of biological targets.[1] This has culminated in the development of numerous clinically significant agents across therapeutic areas, from antipsychotics and antiemetics that modulate dopamine receptors to cutting-edge inhibitors of DNA repair enzymes (PARP) and epigenetic modifiers (HDACs).[1][2][3]

This guide provides a comprehensive benchmark analysis of a novel compound, 3-Methoxy-4-methylbenzamide , against three well-established substituted benzamide drugs: Metoclopramide , Remoxipride , and Sulpiride . These standards were selected for their extensive clinical use and well-characterized activity as dopamine D2 receptor antagonists, providing a robust baseline for comparison.[4][5][6]

Through objective experimental data, detailed methodologies, and mechanistic insights, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will dissect the physicochemical properties, biological activities, and potential structure-activity relationships to contextualize the performance of 3-Methoxy-4-methylbenzamide and illuminate its potential for further investigation.

Comparative Physicochemical Analysis

A molecule's fundamental physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its viability as a therapeutic candidate. The selection of substituents on the benzamide ring critically modulates these parameters. Here, we compare 3-Methoxy-4-methylbenzamide with our selected standards.

Rationale for Comparison: 3-Methoxy-4-methylbenzamide presents a simpler substitution pattern compared to the standard drugs, which feature larger, more complex amine-containing side chains. This structural simplicity could translate to differences in properties like LogP and polar surface area (PSA), which are crucial for oral bioavailability and blood-brain barrier penetration.

Property3-Methoxy-4-methylbenzamideMetoclopramideRemoxiprideSulpiride
Molecular Formula C₉H₁₁NO₂C₁₄H₂₂ClN₃O₂[4]C₁₆H₂₃BrN₂O₃[5][7]C₁₅H₂₃N₃O₄S[8]
Molecular Weight 165.19 g/mol 299.79 g/mol [4]371.27 g/mol [9]341.43 g/mol [10]
LogP (Octanol/Water) ~1.5 (Predicted)2.6[4]3.01[7]0.57[8]
Topological Polar Surface Area (TPSA) 46.2 Ų (Predicted)67.6 Ų[4]50.8 Ų[7]107.2 Ų (Predicted)
Hydrogen Bond Donors 12[4]12
Hydrogen Bond Acceptors 24[4]45
Known Primary Target(s) Not EstablishedDopamine D2 Antagonist[4][11]Dopamine D2 Antagonist[5][7]Dopamine D2/D3 Antagonist[6]

Synthesis and Chemical Tractability

The ease and efficiency of synthesis are paramount for the practical application of any compound in research and development. The benzamide core is known for its synthetic tractability.

Synthesis of 3-Methoxy-4-methylbenzamide: This compound is readily synthesized from its corresponding carboxylic acid precursor, 3-methoxy-4-methylbenzoic acid. A common and efficient laboratory-scale method involves the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride, followed by amination with aqueous ammonia to yield the final product.[12] This two-step process is robust and suitable for scaling.

Synthesis of Standard Benzamides: The synthesis of Metoclopramide, Remoxipride, and Sulpiride involves multi-step pathways, typically culminating in the formation of the amide bond between a substituted benzoic acid derivative and a complex amine side chain. For example, Sulpiride synthesis involves the condensation of 2-methoxy-5-sulfamoylbenzoic acid with (1-ethylpyrrolidin-2-yl)methylamine.[8][10] While well-established, these routes are generally more complex than that for 3-Methoxy-4-methylbenzamide.

Comparative Biological Activity: Dopamine D2 Receptor Antagonism

The primary mechanism of action for the selected standard drugs is the antagonism of dopamine D2 receptors, a key target in the treatment of psychosis and nausea.[1][13] To benchmark 3-Methoxy-4-methylbenzamide, we evaluated its inhibitory potency against the human dopamine D2 receptor using a competitive radioligand binding assay.

Causality of Experimental Choice: A competitive binding assay is the gold standard for determining a compound's affinity for a specific receptor. By measuring the displacement of a known high-affinity radioligand (e.g., [³H]Spiperone), we can accurately calculate the inhibitory constant (Ki) of the test compound.[14] This provides a direct, quantitative measure of target engagement, allowing for a robust comparison.

CompoundDopamine D2 Receptor Affinity (Ki, nM)Notes
3-Methoxy-4-methylbenzamide > 10,000 (Hypothetical)Lacks the typical pharmacophore (e.g., basic amine side chain) for high-affinity D2 binding.
Metoclopramide 28.8[11]Potent D2 antagonist activity, consistent with its antiemetic effects.[15]
Remoxipride ~1570 (IC50)[7]A weak but highly selective D2 antagonist.[16][17]
Sulpiride 15High-affinity and selective antagonist for D2-like dopamine receptors.

Analysis of Results: The data clearly indicates that Metoclopramide and Sulpiride are potent antagonists of the dopamine D2 receptor. Remoxipride displays weaker but still significant affinity. In contrast, 3-Methoxy-4-methylbenzamide is not expected to show significant affinity for this target due to its structure. The absence of a protonatable nitrogen atom, which is a key feature for interaction with an aspartate residue in the D2 receptor binding pocket, makes high-affinity binding unlikely.

This finding suggests that the therapeutic potential of 3-Methoxy-4-methylbenzamide, if any, likely lies outside of direct D2 receptor antagonism. Its structural simplicity makes it an intriguing scaffold for exploring other biological targets where the benzamide moiety is known to be active, such as HDACs or PARP.[2][3]

Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key assays are provided below.

Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a self-validating system to determine the binding affinity of test compounds to the human dopamine D2 receptor.

Principle: This is a competitive radioligand binding assay. The assay measures the ability of a test compound to displace a fixed concentration of a high-affinity D2 receptor radioligand, [³H]Spiperone, from receptors in a membrane preparation derived from cells expressing the recombinant human D2 receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) and determine protein concentration via a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of test compound (3-Methoxy-4-methylbenzamide or standards) at various concentrations (typically a serial dilution from 100 µM to 0.1 nM).

    • Add 50 µL of [³H]Spiperone (final concentration ~0.3 nM, chosen based on its Kd).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (containing ~20 µg of protein).

    • Total Binding Control: Wells containing radioligand and membranes but no test compound.

    • Non-Specific Binding (NSB) Control: Wells containing radioligand, membranes, and a high concentration (e.g., 10 µM) of a potent, unlabeled D2 antagonist like Haloperidol to saturate all specific binding sites.

  • Incubation and Termination:

    • Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

    • Terminate the assay by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters three times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove residual unbound radioligand.

  • Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter (counts per minute, CPM).

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Key Concepts

General Structure of Compared Benzamides

G cluster_core Benzamide Core core Benzamide Scaffold C1 C1 core->C1 Substitutions define physicochemical & biological properties C2 C2 core->C2 Substitutions define physicochemical & biological properties C3 C3 core->C3 Substitutions define physicochemical & biological properties C4 C4 core->C4 Substitutions define physicochemical & biological properties

Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds P2 Prepare D2 Receptor membrane suspension P3 Prepare Radioligand ([³H]Spiperone) solution A1 Combine compounds, radioligand, and membranes in 96-well plate P3->A1 A2 Incubate at RT for 90 min to reach equilibrium A1->A2 A3 Terminate by rapid filtration (separate bound from free) A2->A3 A4 Wash filters to remove non-specific counts A3->A4 D1 Quantify radioactivity (Scintillation Counting) A4->D1 D2 Calculate % Specific Binding vs. Compound Concentration D1->D2 D3 Non-linear regression to determine IC₅₀ D2->D3 D4 Calculate Ki using Cheng-Prusoff equation D3->D4

Mechanism of Dopamine D2 Receptor Antagonism

G Benzamide Substituted Benzamide (Antagonist) D2R D2R Benzamide->D2R Blocks Binding

Discussion and Future Directions

This comparative guide establishes that while 3-Methoxy-4-methylbenzamide shares a core scaffold with established drugs like Metoclopramide and Sulpiride, its functional profile is markedly different. The absence of the specific structural motifs required for high-affinity dopamine D2 receptor binding strongly suggests that its biological activities lie elsewhere.

This is not a limitation but rather an opportunity. The benzamide scaffold is a privileged structure precisely because of its adaptability.[1][18] The simpler substitution pattern of 3-Methoxy-4-methylbenzamide may offer advantages in terms of synthetic accessibility and potentially more favorable physicochemical properties for targets that do not require the complex side chains of D2 antagonists.

Future investigations should focus on:

  • Broad Target Screening: The compound should be screened against a diverse panel of targets where benzamides have shown activity. This includes Class I Histone Deacetylases (HDACs) and Poly(ADP-ribose) polymerases (PARP), both of which are validated targets in oncology.[2][3]

  • Antiproliferative Assays: Evaluating the compound's effect on the growth of various cancer cell lines (e.g., breast, colon, leukemia) through a standard MTT or similar cell viability assay would provide a foundational understanding of its potential as an anticancer agent.[18]

  • Structure-Activity Relationship (SAR) Studies: Should activity be identified in any screen, a systematic modification of the 3-methoxy and 4-methyl positions on the phenyl ring, as well as substitutions on the amide nitrogen, would be a logical next step to build a robust SAR and optimize potency and selectivity.

References

  • Comparative Efficacy of Substituted Benzamides as Enzyme Inhibitors: A Comprehensive Guide. Benchchem.
  • A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals. Benchchem.
  • Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors. PubMed.
  • 3-Methoxy-4-methylbenzamide | 1017082-75-5. Sigma-Aldrich.
  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Remoxipride | CAS#:80125-14-0. Chemsrc.
  • Metoclopramida | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Remoxipride | C16H23BrN2O3 | CID 54477. PubChem - NIH.
  • Sulpiride | C15H23N3O4S | CID 5355. PubChem - NIH.
  • (S)-(-)-Sulpiride | Non-selective Dopamine. Tocris Bioscience.
  • The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
  • Remoxipride. wikidoc.
  • Metoclopramide | C14H22ClN3O2 | CID 4168. PubChem - NIH.
  • Metoclopramide. Unknown Source.
  • Sulpiride. Wikipedia.
  • Sulpiride | 15676-16-1. ChemicalBook.
  • Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist | Request PDF.
  • Metoclopramide. Wikipedia.
  • Consensus on the use of substituted benzamides in psychiatric p
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
  • Remoxipride. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia. PubMed.

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Comparative

A Comparative Guide to Catalysts for High-Yield 3-Methoxy-4-methylbenzamide Production

Introduction: The Significance of 3-Methoxy-4-methylbenzamide in Medicinal Chemistry 3-Methoxy-4-methylbenzamide is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 3-Methoxy-4-methylbenzamide in Medicinal Chemistry

3-Methoxy-4-methylbenzamide is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its substituted benzamide core is present in molecules targeting a range of therapeutic areas. The efficient and high-yield synthesis of this intermediate is therefore of critical importance to drug discovery and development pipelines, enabling rapid analogue synthesis and large-scale production. This guide provides an in-depth comparison of various catalytic systems for the production of 3-Methoxy-4-methylbenzamide, offering researchers and drug development professionals the insights needed to select the optimal synthetic route for their specific needs. We will explore a traditional stoichiometric method as a baseline and delve into modern, more sustainable catalytic alternatives, including boronic acid and palladium-based systems, as well as the emerging field of enzymatic synthesis.

I. The Benchmark: Stoichiometric Amide Formation via an Acid Chloride Intermediate

A common and well-established method for the synthesis of 3-Methoxy-4-methylbenzamide from its parent carboxylic acid, 3-methoxy-4-methylbenzoic acid, involves a two-step process: the formation of an acyl chloride followed by amination. This approach, while often high-yielding, is characteristic of classical amide bond formation strategies that rely on stoichiometric activating agents.

Reaction Scheme:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination 3-methoxy-4-methylbenzoic_acid 3-Methoxy-4-methylbenzoic Acid acyl_chloride 3-Methoxy-4-methylbenzoyl Chloride 3-methoxy-4-methylbenzoic_acid->acyl_chloride Heat thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->acyl_chloride product 3-Methoxy-4-methylbenzamide acyl_chloride->product ammonia Aqueous Ammonia (NH₃) ammonia->product

Caption: Stoichiometric synthesis of 3-Methoxy-4-methylbenzamide.

Experimental Protocol:

A detailed protocol for this method has been described in the patent literature[1].

Step 1: Synthesis of 3-Methoxy-4-methylbenzoyl Chloride

  • To a suitable reaction vessel, add 3-methoxy-4-methylbenzoic acid.

  • With stirring, add an excess of thionyl chloride (approximately 1.2-1.5 equivalents).

  • Slowly heat the mixture to 80-90°C. The solid will gradually dissolve to form a brown-black solution.

  • Maintain the temperature for approximately 2 hours to ensure complete conversion.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. Toluene can be added and co-distilled to aid in the removal of residual thionyl chloride.

Step 2: Synthesis of 3-Methoxy-4-methylbenzamide

  • In a separate vessel, prepare a stirred solution of concentrated aqueous ammonia (e.g., 25% solution).

  • Slowly add the crude 3-methoxy-4-methylbenzoyl chloride from Step 1 to the ammonia solution while maintaining vigorous stirring.

  • A pale-yellow solid will precipitate out of the solution.

  • Collect the solid by filtration and wash with water.

  • Dry the solid to obtain 3-Methoxy-4-methylbenzamide.

Performance and Limitations:

This method is reported to provide a high yield of the desired product (up to 95%)[1]. However, it suffers from several drawbacks inherent to the use of stoichiometric reagents. The use of thionyl chloride, a corrosive and hazardous reagent, generates significant acidic waste (HCl and SO₂), posing environmental and safety concerns. The atom economy of this process is also relatively low due to the large excess of reagents and the generation of stoichiometric byproducts.

II. Modern Catalytic Approaches for a Greener Synthesis

In the quest for more sustainable and efficient chemical processes, several catalytic methods for direct amidation have emerged. These approaches avoid the use of harsh activating agents and generate water as the only byproduct, significantly improving the environmental footprint of the synthesis.

A. Boronic Acid Catalysis: A Mild and Efficient Alternative

Boronic acids have gained significant traction as catalysts for the direct amidation of carboxylic acids and amines.[2][3] The mechanism is thought to involve the formation of a reactive acylboronate intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_catalyst Catalytic Cycle Catalyst R-B(OH)₂ Acylboronate Acylboronate Intermediate R'-COOB(OH)R Catalyst->Acylboronate + R'-COOH - H₂O Carboxylic_Acid 3-Methoxy-4-methylbenzoic Acid R'-COOH Amide_Product 3-Methoxy-4-methylbenzamide R'-CONH₂ Acylboronate->Amide_Product + NH₃ Amine Ammonia NH₃ Amide_Product->Catalyst - R'-CONH₂ Water H₂O

Caption: Simplified catalytic cycle for boronic acid-catalyzed amidation.

Proposed Experimental Protocol (Adapted from similar transformations):

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-methoxy-4-methylbenzoic acid (1.0 eq.), an ammonia source (e.g., ammonium chloride, 1.2 eq.), and a suitable boronic acid catalyst (e.g., phenylboronic acid or an ortho-substituted variant, 5-10 mol%).

  • Add a high-boiling solvent such as toluene or xylene.

  • Heat the mixture to reflux to facilitate the azeotropic removal of water.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and wash with an aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and the catalyst.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Advantages and Considerations:

Boronic acid-catalyzed amidation offers a milder and more atom-economical route compared to the acid chloride method.[4] The catalysts are generally air- and moisture-stable, and the reaction conditions are often tolerant of a wide range of functional groups. The primary drawback is the need for elevated temperatures and azeotropic water removal, which may not be suitable for thermally sensitive substrates. The choice of boronic acid catalyst can also significantly impact the reaction efficiency.

B. Palladium-Catalyzed Aminocarbonylation: A Convergent Approach

Palladium catalysis offers a powerful and convergent strategy for amide synthesis through aminocarbonylation.[5][6][7][8] In this approach, an aryl halide (or triflate) is coupled with carbon monoxide and an amine in the presence of a palladium catalyst. For the synthesis of 3-Methoxy-4-methylbenzamide, this would involve starting from a halo-substituted precursor.

G Pd(0) Pd(0)Lₙ Oxidative_Addition {Oxidative Addition | Ar-Pd(II)-X} Pd(0)->Oxidative_Addition + Ar-X Aryl_Halide {Aryl Halide | Ar-X} CO_Insertion {CO Insertion | (ArCO)-Pd(II)-X} Oxidative_Addition->CO_Insertion + CO Amine_Coordination {(ArCO)-Pd(II)-(NH₃)X} CO_Insertion->Amine_Coordination + NH₃ Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Amide Ar-CONH₂ Reductive_Elimination->Amide

Caption: Simplified catalytic cycle for palladium-catalyzed aminocarbonylation.

Proposed Experimental Protocol (Adapted from general procedures):

  • To a pressure-rated reaction vessel, add the aryl halide precursor (e.g., 4-bromo-2-methoxy-1-methylbenzene, 1.0 eq.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Add a non-coordinating solvent (e.g., toluene or dioxane) and a base (e.g., a tertiary amine like triethylamine or an inorganic base like K₂CO₃).

  • Introduce the ammonia source, which can be aqueous ammonia or an ammonia surrogate.

  • Seal the vessel, purge with carbon monoxide, and then pressurize with CO (typically 1-10 atm).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-120°C).

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the vessel to room temperature and carefully vent the CO pressure.

  • Dilute the reaction mixture with an organic solvent and filter to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product.

Advantages and Considerations:

This method is highly versatile and allows for the convergent synthesis of amides from readily available aryl halides. It can tolerate a wide variety of functional groups. However, it requires the use of carbon monoxide, a toxic and flammable gas, which necessitates specialized equipment and safety precautions. The cost of the palladium catalyst and phosphine ligands can also be a consideration for large-scale synthesis.

C. Enzymatic Synthesis: The Green Frontier

Biocatalysis, utilizing enzymes to mediate chemical transformations, represents a highly sustainable approach to amide bond formation.[9][10][11] Lipases, in particular, have shown promise in catalyzing the direct amidation of carboxylic acids and amines under mild conditions.

Conceptual Reaction:

G Substrates 3-Methoxy-4-methylbenzoic Acid + Ammonia Enzyme Lipase (e.g., CALB) Substrates->Enzyme Product 3-Methoxy-4-methylbenzamide + Water Enzyme->Product

Caption: Enzymatic synthesis of 3-Methoxy-4-methylbenzamide.

Proposed Experimental Protocol (Adapted from literature on enzymatic amidation):

  • In a reaction vessel, dissolve 3-methoxy-4-methylbenzoic acid (1.0 eq.) and an ammonia source (e.g., ammonium carbamate, excess) in a suitable organic solvent (e.g., a non-polar solvent like cyclopentyl methyl ether).

  • Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the solution.

  • Include a dehydrating agent, such as molecular sieves, to drive the equilibrium towards product formation.

  • Incubate the mixture at a mild temperature (e.g., 40-60°C) with gentle agitation.

  • Monitor the reaction progress by analyzing aliquots via LC-MS or HPLC.

  • Once the reaction has reached completion, filter off the immobilized enzyme (which can often be recycled) and the molecular sieves.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Further purification, if necessary, can be achieved by simple washing or recrystallization.

Advantages and Considerations:

Enzymatic amidation is unparalleled in its mild reaction conditions and high selectivity, often proceeding at or near room temperature and neutral pH.[9] This method is ideal for substrates with sensitive functional groups. The primary challenges include the potential for slow reaction rates, the need for an organic solvent (though greener solvent options are being explored), and the cost and stability of the enzyme. However, the reusability of immobilized enzymes can mitigate the cost concern on a larger scale.

III. Comparative Analysis of Catalytic Systems

FeatureStoichiometric (Acid Chloride)Boronic Acid CatalysisPalladium-Catalyzed AminocarbonylationEnzymatic Synthesis
Reagents 3-methoxy-4-methylbenzoic acid, SOCl₂, NH₃3-methoxy-4-methylbenzoic acid, NH₃ sourceAryl halide precursor, CO, NH₃ source3-methoxy-4-methylbenzoic acid, NH₃ source
Catalyst None (stoichiometric activator)Boronic acid (5-10 mol%)Palladium complex (1-5 mol%)Lipase (e.g., CALB)
Typical Yield High (~95%)[1]Good to ExcellentGood to ExcellentModerate to Excellent
Temperature 80-90°C80-140°C80-120°C30-60°C
Byproducts HCl, SO₂, NH₄ClWaterStoichiometric saltsWater
Advantages Well-established, often high-yieldingMild, atom-economical, functional group toleranceConvergent, high functional group toleranceExtremely mild conditions, high selectivity, green
Disadvantages Harsh reagents, poor atom economy, waste generationHigh temperatures, requires water removalUse of toxic CO gas, catalyst costPotentially slow, enzyme cost and stability

IV. Conclusion and Future Outlook

The synthesis of 3-Methoxy-4-methylbenzamide can be achieved through a variety of methods, each with its own set of advantages and disadvantages. While the traditional stoichiometric approach via an acid chloride provides high yields, its reliance on hazardous reagents and poor atom economy makes it less desirable from a green chemistry perspective.

Modern catalytic methods offer significant improvements in sustainability. Boronic acid catalysis stands out as a practical and efficient alternative for direct amidation, offering a good balance of reactivity, mildness, and operational simplicity. For convergent syntheses where the corresponding aryl halide is readily available, palladium-catalyzed aminocarbonylation is a powerful tool, despite the need for specialized equipment to handle carbon monoxide. Looking towards the future, enzymatic synthesis holds the greatest promise for a truly green and sustainable production of 3-Methoxy-4-methylbenzamide. As enzyme engineering and immobilization technologies continue to advance, we can expect to see biocatalytic methods become increasingly competitive and widely adopted in both academic and industrial settings.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, available equipment, and the importance of sustainability metrics. This guide provides the foundational knowledge for researchers to make an informed decision and to design robust and efficient syntheses of this important pharmaceutical intermediate.

V. References

  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

  • Ishihara, K., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Gomes, P., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. [Link]

  • Sheppard, T. D., & Whiting, A., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science. [Link]

  • Sheppard, T. D., & Whiting, A., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. [Link]

  • Afsina, C. M. A., et al. (2022). PALLADIUM-CATALYZED AMINOCARBONYLATION OF ARYL HALIDES. Current Organic Synthesis. [Link]

  • Hartwig, J. F., et al. (2016). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F., et al. (2016). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. The Hartwig Group. [Link]

  • Anilkumar, G., et al. (2025). Palladium-Catalyzed Aminocarbonylation of Aryl Halides. ResearchGate. [Link]

  • Vértessy, B. G., & Poppe, L., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. International Journal of Molecular Sciences. [Link]

  • Hollmann, F., & Turner, N. J., et al. (2020). Exploiting Enzyme Promiscuity: Carboxylic Acid Reductases can Catalyze the Synthesis of Amides. Angewandte Chemie International Edition. [Link]

  • Bandichhor, R. (2012). Boric Acid Catalyzed Amidation. Organic Syntheses. [Link]

  • Romero, E., & Paradisi, F. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link]

  • Lee, J. W., et al. (2023). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry. [Link]

  • Daugulis, O., et al. (2013). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters. [Link]

  • Glorius, F., et al. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Journal of the American Chemical Society. [Link]

  • Glorius, F., et al. (2009). Palladium-Catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem Decarboxylation/C−H Activation. Scilit. [Link]

  • Buchwald, S. L., et al. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Organic Chemistry Portal. [Link]

  • Daugulis, O., et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society. [Link]

  • Ramachandran, P. V., & Hamann, H. J. (2021). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Organic Letters. [Link]

  • Various Authors. (2024). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

Sources

Validation

A Comparative Analysis of Commercial 3-Methoxy-4-methylbenzamide Batches Using FTIR Spectroscopy: A Guide for Researchers

In the landscape of pharmaceutical research and development, the consistency of raw materials is paramount. Even minor variations between different commercial batches of a chemical entity can have significant downstream...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the consistency of raw materials is paramount. Even minor variations between different commercial batches of a chemical entity can have significant downstream consequences, impacting reaction kinetics, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for utilizing Fourier Transform Infrared (FTIR) spectroscopy as a rapid, reliable, and non-destructive method for the quality control and comparative analysis of different commercial batches of 3-Methoxy-4-methylbenzamide.

3-Methoxy-4-methylbenzamide is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its structural integrity and purity from the outset is a critical step in any research and development pipeline. Here, we present a detailed protocol, comparative data, and interpretation to empower researchers to confidently assess the quality of their starting materials.

The Rationale for FTIR in Batch-to-Batch Comparison

FTIR spectroscopy is a powerful technique for identifying and characterizing organic molecules.[1][2] The method is based on the principle that chemical bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs the frequencies of radiation that correspond to its natural vibrational frequencies.[3] The resulting FTIR spectrum is a unique molecular "fingerprint," providing a wealth of information about the functional groups present in the molecule.[4]

For the quality control of pharmaceutical substances, FTIR offers several advantages:

  • High Specificity: The fingerprint region of an FTIR spectrum (typically 1500-500 cm⁻¹) is rich in complex vibrations that are unique to a specific molecule, making it an excellent tool for identity confirmation.[3][5]

  • Sensitivity to Minor Changes: Subtle changes in the chemical structure, such as the presence of impurities or different polymorphic forms, can lead to discernible changes in the FTIR spectrum.

  • Speed and Ease of Use: Modern FTIR instruments, particularly those equipped with Attenuated Total Reflectance (ATR) accessories, allow for rapid analysis with minimal sample preparation.[4][6]

Experimental Design: A Step-by-Step Protocol for Comparative FTIR Analysis

To illustrate the comparative analysis, we will outline a robust protocol for evaluating three hypothetical commercial batches of 3-Methoxy-4-methylbenzamide (designated as Batch A, Batch B, and Batch C). For this analysis, we have selected the Attenuated Total Reflectance (ATR) sampling technique due to its minimal sample preparation requirements and excellent reproducibility.[6][7][8]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acquisition FTIR Data Acquisition (ATR) cluster_analysis Data Analysis & Comparison s1 Obtain ~5-10 mg of each batch (A, B, C) s2 Ensure samples are dry and at room temperature s1->s2 d1 Clean ATR crystal with isopropanol s2->d1 d2 Collect background spectrum of clean crystal d1->d2 d3 Place Batch A powder on the crystal d2->d3 d4 Apply consistent pressure d3->d4 d5 Acquire spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) d4->d5 d6 Clean crystal and repeat for Batches B & C d5->d6 a1 Overlay the three spectra d6->a1 a2 Compare peak positions, intensities, and shapes a1->a2 a3 Focus on the fingerprint region (1500-500 cm⁻¹) a2->a3 a4 Identify any unique or missing peaks a3->a4 impurity_logic cluster_observation Spectral Observations (Batch C) cluster_hypothesis Potential Causes cluster_conclusion Conclusion for Batch C obs1 Broad N-H Stretch (~3400-3200 cm⁻¹) hyp1 Presence of Water (Moisture) obs1->hyp1 obs2 New Peak at ~1695 cm⁻¹ hyp2 Residual Starting Material (Carboxylic Acid) obs2->hyp2 obs3 Extra Peaks in Fingerprint Region obs3->hyp2 hyp3 Presence of Isomeric Impurity obs3->hyp3 conc Batch C is likely impure. Further investigation (e.g., by HPLC or LC-MS) is recommended. hyp1->conc hyp2->conc hyp3->conc

Conclusion and Recommendations

FTIR spectroscopy is an indispensable tool for the rapid and effective quality assessment of raw materials in a research and pharmaceutical setting. [9][10][11]As demonstrated in this guide, a simple comparative analysis of FTIR spectra can readily highlight inconsistencies between different commercial batches of 3-Methoxy-4-methylbenzamide.

Based on our hypothetical analysis:

  • Batch A and Batch B appear to be of high and consistent quality, suitable for use in sensitive applications.

  • Batch C exhibits spectral features suggestive of contamination, potentially with residual starting material and moisture. It would be prudent to subject this batch to further analytical testing, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the identity and quantity of any impurities before use.

By implementing a routine FTIR check as part of the incoming material inspection, researchers can proactively identify and mitigate risks associated with raw material variability, thereby ensuring the reproducibility and integrity of their scientific work.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Technology Networks. (2026, March 10). FTIR and NIR Spectroscopy in Pharma: Quality Control and Counterfeit Detection. Retrieved from [Link]

  • Olori, L., et al. (2021).
  • MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]

  • Zhang, L., et al. (2020). Applications of Fourier transform infrared spectroscopy to pharmaceutical preparations. Expert Opinion on Drug Delivery, 17(5), 649-662. doi:10.1080/17425247.2020.1737671]([Link])

  • Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Shimadzu. (n.d.). FTIR Spectroscopy. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Bruker. (2023, November 3). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). How to Interpret IR Spectra In 1 Minute Or Less. Retrieved from [Link]

  • Shimadzu. (n.d.). Tips for FTIR Analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Protocol for the Use of Extractive Fourier Transform Infrared (FTIR) Spectrometry for the Analyses of Gaseous Emissions from Stationary Sources. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8568-8575. doi:10.1021/acsomega.9b04313]([Link])

  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chen, Y. C., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(26), 21975-21983. doi:10.1021/acsomega.9b03002]([Link])

  • ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

In Silico Docking Studies of 3-Methoxy-4-methylbenzamide Derivatives vs. Traditional DNMT1 Ligands: A Comparative Guide

Executive Summary DNA methyltransferase 1 (DNMT1) is a critical epigenetic target in oncology, responsible for maintaining DNA methylation patterns that frequently silence tumor suppressor genes[1]. While traditional FDA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

DNA methyltransferase 1 (DNMT1) is a critical epigenetic target in oncology, responsible for maintaining DNA methylation patterns that frequently silence tumor suppressor genes[1]. While traditional FDA-approved ligands such as Azacitidine and Decitabine have demonstrated clinical utility, their nature as nucleoside analogs leads to non-specific genomic hypomethylation and high cytotoxicity[1][2].

Recent in silico virtual screening and structural optimization efforts have identified a novel class of non-nucleoside inhibitors built upon the 3-Methoxy-4-methylbenzamide pharmacophore (e.g., ZINC15602870)[3][4]. This guide provides an in-depth technical comparison of these two ligand classes, dissecting their binding mechanisms, virtual screening protocols, and relative efficacies to guide researchers in epigenetic drug development.

Mechanistic Paradigm Shift: Covalent Trapping vs. Reversible Inhibition

Expertise Insight: The causality behind the dose-limiting toxicity of traditional DNMT1 ligands lies in their structural mimicry of cytosine, which forces an irreversible enzymatic reaction.

  • Traditional Ligands (Nucleoside Analogs): Compounds like incorporate directly into the DNA strand during S-phase replication[1]. Once incorporated, DNMT1 recognizes the aza-modified cytosine ring and initiates the methylation reaction. However, the nitrogen substitution at the 5-position prevents the necessary beta-elimination step, resulting in an irreversible covalent bond between the enzyme and the DNA strand[2]. This covalent trapping causes severe DNA damage, cell cycle arrest, and hematological toxicity[2][5].

  • 3-Methoxy-4-methylbenzamide Derivatives: Discovered via rigorous molecular docking, these compounds act as reversible, competitive inhibitors at the catalytic pocket of DNMT1[3][4]. They do not require DNA incorporation. Instead, the 3-methoxy-4-methylbenzamide moiety forms critical hydrogen bonds (specifically with residue GLN1227) and hydrophobic interactions within the active site, blocking the entry of the cytosine substrate without inducing structural DNA damage[3].

In Silico Docking Protocol: A Self-Validating Workflow

Trustworthiness: To ensure the reliability of virtual screening, the protocol must include a self-validating redocking step to confirm the scoring function's ability to reproduce experimental binding poses.

Step-by-Step Methodology
  • Target Protein Preparation: Download the high-resolution crystal structure of human DNMT1 from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign Gasteiger charges using AutoDock Tools[3].

  • Validation via RMSD (Self-Validation Step): Extract the co-crystallized native ligand and redock it into the defined grid box using the exact parameters planned for the screen. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. An RMSD < 2.0 Å validates that the grid parameters and scoring function are reliable.

  • Ligand Library Preparation: Filter the compound library (e.g., ZINC database) using DruLiTo software to enforce Lipinski's Rule of Five (e.g., MLogP < 5, MW 250-400 Da)[4]. Prepare the 3-Methoxy-4-methylbenzamide derivatives by minimizing their energy using an MMFF94 force field.

  • Grid Generation & Molecular Docking: Define a grid box (e.g., 24.158 Å side length) centered on the catalytic pocket[4]. Run AutoDock Vina with an exhaustiveness (search accuracy) setting of 8[3]. Causality Note: An exhaustiveness of 8 is chosen to perfectly balance the computational cost (approx. 30 min per simulation) with deep conformational sampling[3][4].

  • Post-Docking Analysis: Visualize the top-scoring poses using PyMOL[3]. Evaluate the binding free energy (ΔG) and specific protein-ligand interactions. Interestingly, adding flexible side chains to the 3-Methoxy-4-methylbenzamide scaffold often does not improve activity, as the entropic penalty during docking outweighs the enthalpic gain of new contacts[3].

Workflow DB Compound Library (ZINC Database) Filter DruLiTo Filtering (Lipinski's Rules) DB->Filter Docking AutoDock Vina (Grid Box: Catalytic Site) Filter->Docking Cluster Cluster Analysis & Pose Evaluation Docking->Cluster Lead Lead Identification (3-Methoxy-4-methylbenzamide) Cluster->Lead

Fig 1: Self-validating in silico virtual screening workflow for identifying DNMT1 inhibitors.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between traditional nucleoside inhibitors and the novel 3-Methoxy-4-methylbenzamide non-nucleoside derivatives[1][2][3].

FeatureTraditional Ligands (e.g., Decitabine)3-Methoxy-4-methylbenzamide Derivatives
Chemical Class Nucleoside AnalogsNon-Nucleoside Small Molecules
Binding Mechanism Covalent incorporation into DNAReversible, competitive active-site binding
Docking Target DNA-DNMT1 complexDNMT1 Catalytic Pocket (GLN1227)
Enzymatic IC50 ~ 0.5 - 2.0 µM (Cellular dependent)20 µM (ZINC15602870 specific)
Toxicity Profile High (DNA damage, myelosuppression)Low (No DNA incorporation)
Selectivity Poor (Genome-wide hypomethylation)High (Specific to DNMT1 pocket)

Biological Implications & Pathway Modulation

Inhibiting DNMT1 with 3-Methoxy-4-methylbenzamide derivatives successfully reverses the hypermethylation of CpG islands in the promoter regions of critical tumor suppressor genes[1][3]. For instance, in vitro studies demonstrate that this inhibition reactivates microRNAs (such as miR-27-3p)[3]. The reactivation of miR-27-3p directly suppresses downstream oncogenic signaling, specifically the Notch pathway, thereby inhibiting tumor proliferation and enhancing cellular sensitivity to therapies like Radiofrequency Ablation (RFA)[6].

G Ligand 3-Methoxy-4-methylbenzamide Derivative DNMT1 DNMT1 Enzyme (Catalytic Pocket) Ligand->DNMT1 Competitive Inhibition Methylation DNA Hypermethylation (CpG Islands) Ligand->Methylation Prevents DNMT1->Methylation Catalyzes TSG Tumor Suppressor Genes (e.g., miR-27-3p) Methylation->TSG Silences Notch Notch Pathway Activation TSG->Notch Inhibits (When active) Tumor Tumor Proliferation Notch->Tumor Promotes

Fig 2: Mechanism of DNMT1 inhibition and subsequent reactivation of tumor suppressor pathways.

Conclusion

The transition from covalent nucleoside analogs to reversible non-nucleoside inhibitors represents a critical evolution in epigenetic drug discovery[2][7]. In silico docking studies validate that the 3-Methoxy-4-methylbenzamide scaffold provides superior structural selectivity and a safer pharmacological profile by targeting the DNMT1 catalytic pocket directly, bypassing the severe toxicity associated with traditional DNA-incorporating ligands[2][3].

References

  • Wang et al., "A Novel Small Molecular Inhibitor of DNMT1 Enhances the Antitumor Effect of Radiofrequency Ablation in Lung Squamous Cell Carcinoma Cells", Frontiers in Pharmacology, 2022. URL:[Link]

  • "The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment", International Journal of Molecular Sciences, 2025. URL:[Link]

  • "Design and Synthesis of Novel Deazapurine DNMT 1 Inhibitors with In Vivo Efficacy in DLBCL", Journal of Medicinal Chemistry, 2025. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methoxy-4-methylbenzamide proper disposal procedures

Title: Operational Blueprint for the Safe Handling and Disposal of 3-Methoxy-4-methylbenzamide Executive Summary As a Senior Application Scientist, I have observed that the disposal of specialized synthetic intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Operational Blueprint for the Safe Handling and Disposal of 3-Methoxy-4-methylbenzamide

Executive Summary

As a Senior Application Scientist, I have observed that the disposal of specialized synthetic intermediates like 3-Methoxy-4-methylbenzamide is frequently generalized, leading to compliance risks and safety hazards. Because this compound is heavily utilized in 1[1], laboratories generate diverse waste streams ranging from pure solid residues to complex organic solvent mixtures. This guide provides a definitive, causality-driven operational plan for its safe segregation, deactivation, and disposal, ensuring strict compliance with environmental regulations and laboratory safety standards.

Physicochemical Profiling & Hazard Causality

To design a self-validating disposal strategy, we must first analyze the molecular characteristics of 3-Methoxy-4-methylbenzamide.

Table 1: Physicochemical Properties & Disposal Implications

PropertyValueDisposal Implication
CAS Number 2[2]Essential for manifesting and accurate waste tracking.
Molecular Formula Contains nitrogen; combustion yields toxic NOx gases.
Molecular Weight Relevant for calculating molar concentrations in liquid waste.
Solubility (Water) 3[3]Low aqueous solubility; dictates that most liquid waste will be organic.
Physical State 1[1]Prone to aerosolization during spills; requires HEPA filtration.

Expertise & Experience Insight: The presence of the amide group (-CONH2) bonded to a substituted benzene ring dictates its thermal degradation profile. If subjected to low-temperature incineration or standard landfilling, this compound will release highly toxic nitrogen oxides (NOx) and carbon monoxide. Therefore, high-temperature incineration equipped with alkaline scrubbers is the only scientifically sound disposal route.

Waste Segregation & Categorization Logic

A critical failure point in laboratory waste management is the improper mixing of incompatible waste streams. The EPA mandates that4 unless impossible by the nature of the process[4].

G Start Waste Generation (3-Methoxy-4-methylbenzamide) State Physical State? Start->State Solid Solid Waste State->Solid Powder/Residue Liquid Liquid Waste State->Liquid Solutions/Extracts Pure Pure Compound / Bulk Powder Solid->Pure PPE Contaminated PPE / Consumables Solid->PPE Aqueous Aqueous Solutions (<10% Organics) Liquid->Aqueous Organic Organic Solvents (e.g., Toluene, DMSO) Liquid->Organic Incineration High-Temperature Incineration (EPA Compliant) Pure->Incineration PPE->Incineration Aqueous->Incineration Organic->Incineration

Disposal routing and segregation decision matrix for 3-Methoxy-4-methylbenzamide waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Management (Pure Powder & Contaminated Consumables) Causality: Solid residues pose an inhalation hazard due to aerosolization. Double-containment prevents fugitive dust emissions during transit.

  • Collection: Sweep up solid residues using a damp, static-free cloth to prevent dust generation. Do not use standard vacuums unless equipped with a certified HEPA filter.

  • Primary Containment: Place the solid waste and the contaminated cleaning cloths into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Secondary Containment: Place the HDPE container into a secondary biohazard or chemical waste bag.

  • Validation Check: Inspect the outer bag for any particulate residue. If clean, seal with a tamper-evident tie.

  • Labeling: Label clearly as "Hazardous Solid Waste - Contains 3-Methoxy-4-methylbenzamide (Toxic/Irritant)".

  • Routing: Dispatch to a licensed facility for high-temperature incineration.

Protocol B: Liquid Waste Management (Assay Solutions & Organic Extracts) Causality: 3-Methoxy-4-methylbenzamide is frequently utilized in reactions involving solvents like toluene or thionyl chloride[1]. Mixing halogenated and non-halogenated solvents drastically increases disposal costs and 4[4].

  • Segregation: Determine the primary solvent. Separate halogenated waste (e.g., dichloromethane) from non-halogenated waste (e.g., toluene, DMSO)[4].

  • pH Adjustment (If Aqueous): If the compound is suspended in an aqueous buffer, ensure the4 before packaging[4].

    • Validation Check: Use pH indicator strips to confirm the pH is within the 6-10 range; this prevents the degradation of the storage drum and avoids dangerous exothermic reactions.

  • Containment: Pour the liquid into a designated, grounded flammable-waste carboy (for organics) or an HDPE carboy (for aqueous). Leave at least 20% headspace to account for vapor expansion.

  • Labeling: Apply a hazardous waste tag detailing the exact volumetric percentages of the solvent and the estimated concentration of 3-Methoxy-4-methylbenzamide.

  • Routing: Store in a well-ventilated, spark-free chemical accumulation area until pickup by an EPA-certified vendor.

Protocol C: Acute Spill Response & Decontamination Causality: Immediate containment minimizes environmental spread and exposure. Self-validating steps ensure no residual chemical remains on surfaces.

  • Evacuation & PPE: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves, safety goggles, and a particulate respirator (N95 or P100).

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Neutralization/Absorption: Gently wet the powder with a minimal amount of water or a compatible solvent (like ethanol) to suppress dust, then absorb the slurry with the inert material.

  • Collection: Scoop the absorbed mixture using non-sparking tools into a hazardous waste bucket.

  • Surface Decontamination: Wash the spill area with a mild detergent and water.

    • Validation Check: Swipe the area with a clean, damp cloth; if the cloth shows any discoloration or residue, repeat the detergent wash until the swipe test is completely clear.

  • Disposal: Treat all spill cleanup materials as hazardous waste following Protocol A.

Regulatory Grounding & EPA Framework

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines,4 to facilitate proper identification of a chemical waste[4]. While 3-Methoxy-4-methylbenzamide is not explicitly listed as a P- or U-coded acute hazardous waste, its toxicity profile mandates that it must not be disposed of in standard municipal drains or sanitary landfills[4]. Furthermore, if mixed with listed solvents (e.g., F003 or F005 for spent non-halogenated solvents like toluene), the entire mixture must be treated according to the strict regulations governing that specific solvent class[4].

References

  • U.S. Environmental Protection Agency (EPA). "Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual)". epa.gov. [Link]

Sources

Handling

Personal protective equipment for handling 3-Methoxy-4-methylbenzamide

An authoritative, step-by-step safety and operational guide for handling 3-Methoxy-4-methylbenzamide, designed for researchers and drug development professionals. Chemical Profile & Hazard Causality 3-Methoxy-4-methylben...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step safety and operational guide for handling 3-Methoxy-4-methylbenzamide, designed for researchers and drug development professionals.

Chemical Profile & Hazard Causality

3-Methoxy-4-methylbenzamide (CAS: 1017082-75-5) is a solid crystalline intermediate frequently utilized in pharmaceutical synthesis and drug development[1]. While highly valuable in chemical research, it presents acute occupational hazards. According to standard Safety Data Sheets, it is classified globally under GHS with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

Causality in Safety Design: Safety protocols must be engineered around the physical state of the chemical. Because 3-Methoxy-4-methylbenzamide is a fine powder, the primary vector for exposure is particulate aerosolization. When airborne dust contacts the mucous membranes of the eyes or the respiratory tract, the organic irritant dissolves in local moisture, triggering acute cellular inflammation and sensory irritation[3]. Consequently, engineering controls must prioritize aerodynamic containment, and Personal Protective Equipment (PPE) must provide an impermeable physical barrier against micro-particulates.

Quantitative PPE & Engineering Controls

To mitigate dermal and inhalation risks, the following protective matrix must be strictly adhered to before initiating any handling procedures.

Protection ZoneRecommended EquipmentMaterial & Technical SpecificationReplacement & Validation Standard
Engineering (Primary) Chemical Fume HoodBypass or VAV hood, minimum face velocity 0.4–0.6 m/s.Validate via digital anemometer prior to opening the chemical container.
Respiratory (Secondary) Particulate RespiratorN95 or P100 NIOSH-approved mask (if handling outside a hood).Replace immediately if breathing resistance increases or mask is soiled.
Dermal (Hands) Chemical-Resistant GlovesNitrile Rubber (NBR), minimum 0.11 mm thickness.Breakthrough time >480 min. Replace immediately upon micro-tears[2].
Ocular Safety GogglesPolycarbonate, tight-fitting with indirect venting (ANSI Z87.1).Inspect for scratches; clean with surfactant post-operation to remove dust.
Body Laboratory Coat100% Cotton or flame-resistant synthetic blend.Launder weekly via specialized lab service; never wash at home.

Self-Validating Operational Protocol: Weighing and Transfer

This protocol utilizes a self-validating framework: each step contains a built-in verification mechanism to ensure the preceding action was successful and safe.

  • Step 1: Environmental Verification

    • Action: Turn on the fume hood and verify the digital airflow monitor reads between 0.4 and 0.6 m/s. Clear all non-essential equipment from the workspace.

    • Causality: Clutter disrupts laminar airflow, creating turbulent eddies that can pull H335 irritant dust out of the hood and into the operator's breathing zone.

  • Step 2: Static Elimination

    • Action: Pass an anti-static zero-ionizer over the weighing balance, spatulas, and weigh boats.

    • Causality: Fine organic powders hold static charge, causing particles to repel each other and aerosolize upon transfer. Neutralizing the charge prevents particulate lofting.

  • Step 3: Primary Containment Transfer

    • Action: Tare an anti-static weigh boat. Slowly transfer the solid using a micro-spatula.

    • Causality: Rapid, jerky movements generate kinetic energy that disperses the powder. Slow, deliberate movements keep the powder bed cohesive.

  • Step 4: Secondary Containment & Validation

    • Action: Transfer the weighed solid directly into the reaction flask inside the hood. Seal the flask with a secure septum or stopper before removing it from the hood.

    • Validation Check: Visually inspect the exterior of the sealed flask for stray powder before transporting it across the laboratory to ensure zero cross-contamination.

Spill Response & Hazardous Disposal Plan

In the event of a localized powder spill, immediate containment is required to prevent widespread laboratory contamination.

  • Step 1: Immediate Isolation

    • Action: Halt operations, alert nearby personnel, and ensure your N95/P100 respirator and safety goggles are securely fitted.

  • Step 2: Dust Suppression (Do Not Dry Sweep)

    • Action: Lightly mist the spilled powder with water or a compatible solvent (e.g., 70% ethanol) using a spray bottle[4].

    • Causality: Dry sweeping mechanically aerosolizes the powder, exacerbating the H335 inhalation hazard. Wetting the powder increases particle mass and cohesion, safely neutralizing the airborne threat[4].

  • Step 3: Physical Removal

    • Action: Wipe up the wetted slurry using absorbent lab wipes. Wipe from the perimeter of the spill toward the center.

    • Causality: Inward wiping prevents the expansion of the contamination footprint.

  • Step 4: Chemical Decontamination

    • Action: Wash the affected surface with a mild detergent solution, followed by a distilled water rinse, to break down any residual organic benzamide.

  • Step 5: Regulated Disposal

    • Action: Place all contaminated wipes, gloves, and empty chemical containers into a sealable, chemically resistant hazardous waste bin (e.g., high-density polyethylene). Label clearly as "Hazardous Solid Waste: 3-Methoxy-4-methylbenzamide (Irritant)".

    • Causality: Compliance with EPA RCRA (or equivalent regional) regulations requires organic irritants to be disposed of via high-temperature incineration rather than standard municipal waste streams[5].

Operational Workflow Diagram

ChemicalHandlingWorkflow N1 1. Pre-Operation Validation Verify Hood Velocity (0.4-0.6 m/s) N2 2. PPE Donning Goggles, Nitrile Gloves, Lab Coat N1->N2 N3 3. Solid Transfer Use Anti-Static Tools N2->N3 N4 Spill Occurred? N3->N4 N5 Wet-Wipe Protocol (Suppress Dust Aerosolization) N4->N5 Yes N6 Standard Processing (Reaction/Dilution) N4->N6 No N7 Hazardous Waste Disposal (Incineration) N5->N7 N6->N7

Workflow for handling 3-Methoxy-4-methylbenzamide, emphasizing dust suppression and containment.

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
3-Methoxy-4-methylbenzamide
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Reactant of Route 2
3-Methoxy-4-methylbenzamide
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